molecular formula C6H13NO3 B158906 (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 10148-71-7

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No.: B158906
CAS No.: 10148-71-7
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 10148-71-7) is a non-proteinogenic, unnatural amino acid of high interest in pharmaceutical and organic chemistry research. This compound, also known as (3R)-3-Hydroxy-L-leucine or L-threo-Hydroxyleucine, has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol [ citation:1 ]. Its defined stereochemistry, with (2S,3R) configuration, makes it a critical chiral building block for the synthesis of complex peptides and bio-active molecules [ citation:1 ]. The compound has a melting point of 225-227 °C and should be stored in a dark place under an inert atmosphere at room temperature [ citation:1 ]. In research applications, this hydroxy amino acid serves as a key precursor and intermediate in sophisticated organic syntheses. Its structure, featuring both amino and hydroxy functional groups on adjacent chiral centers, allows it to be incorporated into peptide chains to modulate their conformation and biological activity, or to be used as a starting material for the synthesis of more complex, stereodefined structures, such as (2s,3r,4r)-4,5-dihydroxyisoleucine and its derivatives [ citation:4 ]. Researchers utilize it to explore enzyme mechanisms, design protease inhibitors, and develop novel therapeutic agents. As a specialty building block, it is typically available in high purity, often at 98% or higher [ citation:6 ]. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316786
Record name 3-Hydroxyleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-45-0, 10148-71-7
Record name 3-Hydroxyleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6645-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC524546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-hydroxy-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable component in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction to Synthetic Strategies

The primary challenge in synthesizing this compound lies in the precise control of the two adjacent stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions to achieve the desired syn relationship. Several key asymmetric synthesis strategies have been successfully employed to address this challenge, including:

  • Chiral Auxiliary-Mediated Aldol Reactions: The Evans aldol reaction is a cornerstone for the diastereoselective synthesis of syn-β-hydroxy carbonyl compounds. By attaching a chiral auxiliary to a glycine enolate equivalent, the facial selectivity of the enolate's attack on an aldehyde is controlled, leading to the desired stereoisomer.

  • Asymmetric Hydrogenation: The dynamic kinetic resolution of α-amino-β-keto esters through asymmetric hydrogenation offers another powerful route. This method simultaneously reduces the ketone and establishes the two stereocenters with high diastereoselectivity and enantioselectivity.

  • Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases, provides a highly selective and environmentally benign approach to the reduction of β-keto esters, yielding the desired syn-β-hydroxy-α-amino acid with high stereochemical purity.

This guide will delve into the practical implementation of these methods, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.

Chiral Auxiliary-Mediated Synthesis via Evans Aldol Reaction

The Evans aldol reaction is a widely utilized and reliable method for establishing the syn stereochemistry required for this compound. The general workflow involves the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective aldol reaction with isovaleraldehyde, and subsequent removal of the auxiliary.[1][2][3][4]

Experimental Protocol: Evans Aldol Reaction Pathway

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv.) dropwise, and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyloxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 equiv.) dropwise, followed by triethylamine (1.2 equiv.).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add freshly distilled isovaleraldehyde (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously at 0 °C for 1 hour.

  • Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldol adduct by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary and Protection

  • Dissolve the aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • To the crude acid, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and triethylamine (1.5 equiv.) in a 1:1 mixture of dioxane and water.

  • Stir at room temperature overnight.

  • Acidify the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.[5]

Quantitative Data for Evans Aldol Reaction
StepReactantsProductYield (%)Diastereomeric Ratio (syn:anti)Reference
Aldol ReactionN-propionyloxazolidinone, IsovaleraldehydeAldol Adduct80-95>95:5[6]
Auxiliary CleavageAldol AdductThis compound85-95-[7]

Workflow Diagram

Evans_Aldol_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage & Protection Aux Chiral Oxazolidinone Acylated_Aux N-Propionyl Oxazolidinone Aux->Acylated_Aux n-BuLi, THF Acyl Propionyl Chloride Acyl->Acylated_Aux Aldol_Adduct Aldol Adduct Acylated_Aux->Aldol_Adduct Bu2BOTf, Et3N Aldehyde Isovaleraldehyde Aldehyde->Aldol_Adduct Final_Product (2S,3R)-N-Boc-2-amino-3-hydroxy- 4-methylpentanoic acid Aldol_Adduct->Final_Product 1. LiOH, H2O2 2. Boc2O

Caption: Workflow for the synthesis of this compound via the Evans aldol reaction.

Asymmetric Hydrogenation of α-Amino-β-keto Esters

Asymmetric hydrogenation of α-amino-β-keto esters provides a highly efficient and atom-economical route to syn-β-hydroxy-α-amino acids. This method relies on a dynamic kinetic resolution process where a chiral catalyst, typically a ruthenium or iridium complex with a chiral ligand, selectively hydrogenates one diastereomer of the rapidly equilibrating β-keto ester.[8][9][10][11]

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the α-Amino-β-keto Ester

  • Prepare the corresponding β-keto ester from isovaleric acid via standard esterification and Claisen condensation protocols.

  • Perform an α-amination of the β-keto ester using an electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate, followed by reduction to introduce the amino group.

  • Protect the amino group, for example, with a benzoyl (Bz) or dibenzyl group.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the α-amino-β-keto ester (1.0 equiv.) in degassed methanol.

  • Add the chiral catalyst, for example, a pre-formed [Ir(cod)Cl]₂/chiral phosphine ligand complex (0.5-1 mol%).

  • Pressurize the reactor with hydrogen gas (5-100 atm) and stir the reaction at room temperature for 12-24 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Purify the product by flash column chromatography to obtain the protected syn-β-hydroxy-α-amino ester.

Step 3: Deprotection

  • Hydrolyze the ester group using lithium hydroxide in a THF/water mixture.

  • Remove the amino protecting group under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups).

  • Purify the final product by recrystallization or ion-exchange chromatography.

Quantitative Data for Asymmetric Hydrogenation
SubstrateCatalystProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Methyl 2-(dibenzylamino)-3-keto-4-methylpentanoateIr/f-phamidolMethyl (2S,3R)-2-(dibenzylamino)-3-hydroxy-4-methylpentanoate>95>99:1>99[8]
Ethyl 2-benzamido-3-keto-4-methylpentanoateRu-BINAPEthyl (2S,3R)-2-benzamido-3-hydroxy-4-methylpentanoate90-98>98:2>98[10]

Signaling Pathway Diagram

Asymmetric_Hydrogenation Keto_Ester α-Amino-β-keto Ester (racemic mixture) Intermediate Dynamic Kinetic Resolution Keto_Ester->Intermediate Catalyst Chiral Catalyst (e.g., Ir-complex) Catalyst->Intermediate Hydrogen H₂ Hydrogen->Intermediate Product syn-β-Hydroxy-α-amino Ester ((2S,3R)-isomer) Intermediate->Product Stereoselective Reduction Deprotection Deprotection Product->Deprotection Final_Product (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid Deprotection->Final_Product

Caption: Conceptual pathway of asymmetric hydrogenation for the synthesis of the target amino acid.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The reduction of a suitable β-keto ester precursor using a ketoreductase (KRED) can provide the desired (2S,3R)-stereoisomer with excellent stereocontrol.[12]

Experimental Protocol: Enzymatic Reduction

Step 1: Preparation of the β-keto Ester Substrate

  • Synthesize ethyl 2-amino-3-keto-4-methylpentanoate following established chemical methods.

Step 2: Biocatalytic Reduction

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose (for cofactor regeneration) and NADP⁺.

  • Add the ketoreductase enzyme and glucose dehydrogenase.

  • Add the β-keto ester substrate, typically dissolved in a co-solvent like DMSO, to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, quench by adding a water-miscible organic solvent like acetonitrile and centrifuge to remove the enzyme.

Step 3: Product Isolation and Deprotection

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate to obtain the crude hydroxy ester.

  • Purify by flash chromatography.

  • Perform ester hydrolysis to yield the final amino acid.

Quantitative Data for Enzymatic Reduction
Enzyme SourceSubstrateProductConversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Ketoreductase from Candida magnoliaeEthyl 2-amino-3-keto-4-methylpentanoateEthyl (2S,3R)-2-amino-3-hydroxy-4-methylpentanoate>99>99:1>99[12]

Experimental Workflow Diagram

Enzymatic_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup & Purification cluster_final Final Product Buffer Buffer (pH 7.0) Glucose, NADP⁺ Incubation Incubate at 30°C with agitation Buffer->Incubation Enzymes Ketoreductase Glucose Dehydrogenase Enzymes->Incubation Substrate β-keto Ester in DMSO Substrate->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Extract with Ethyl Acetate Centrifuge->Extract Purify Flash Chromatography Extract->Purify Hydroxy_Ester Ethyl (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoate Purify->Hydroxy_Ester Hydrolysis Ester Hydrolysis Hydroxy_Ester->Hydrolysis Final_Product (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid Hydrolysis->Final_Product

References

Stereoselective Synthesis of (2S,3R)-3-Hydroxyvaline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-3-Hydroxyvaline is a non-proteinogenic amino acid that is a crucial chiral building block for the synthesis of numerous biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of (2S,3R)-3-hydroxyvaline, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

The unique structural features of (2S,3R)-3-hydroxyvaline, possessing two adjacent stereocenters, make its synthesis a challenge that requires precise stereochemical control. This guide will explore various synthetic approaches, including chiral pool synthesis, substrate-controlled diastereoselective reactions, and enzymatic methods, offering researchers a detailed resource for producing this valuable compound.

Synthetic Strategies and Methodologies

Several key strategies have been successfully employed for the stereoselective synthesis of (2S,3R)-3-hydroxyvaline and its derivatives. These methods often start from readily available chiral precursors and utilize highly selective reactions to establish the desired stereochemistry.

Chiral Pool Synthesis from L-Serine

One of the most common and efficient approaches to (2S,3R)-3-hydroxyvaline involves the use of L-serine as a chiral starting material. This strategy leverages the pre-existing stereocenter at the α-carbon of serine to induce the desired stereochemistry at the β-carbon. A key transformation in this approach is the diastereoselective addition of a methyl group to a serine-derived aldehyde or ketone.

A representative synthetic pathway starting from N-Boc-L-serine methyl ester is outlined below. This method involves the addition of two equivalents of a methyl Grignard reagent to the ester, which, after oxidation, yields the desired β-hydroxyvaline derivative. While the cited literature focuses on the N-methylated analog, the initial steps are directly applicable to the synthesis of N-Boc-(2S,3R)-3-hydroxyvaline.

Experimental Protocol: Synthesis of N-Boc-(2S,3R)-3-hydroxyvaline from N-Boc-L-serine methyl ester [1]

Step 1: Diastereoselective Grignard Addition to N-Boc-L-serine methyl ester

  • Materials: N-Boc-L-serine methyl ester, Methylmagnesium bromide (MeMgBr) solution in THF, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • A solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of methylmagnesium bromide in THF (2.2 eq) is added dropwise to the cooled solution, maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude diol product, (2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol.

Step 2: Selective Oxidation of the Primary Alcohol

  • Materials: (2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), Sodium chlorite (NaClO₂), Sodium hypochlorite (NaOCl) solution, Dichloromethane (DCM), Phosphate buffer (pH 6.8), Sodium sulfite solution, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • The crude diol from the previous step is dissolved in a mixture of dichloromethane and phosphate buffer (pH 6.8).

    • TEMPO (0.1 eq) and sodium chlorite (1.5 eq) are added to the solution.

    • The mixture is cooled to 0 °C, and a solution of sodium hypochlorite (0.1 eq) is added dropwise.

    • The reaction is stirred at room temperature for 4-6 hours, monitoring the progress by TLC.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield N-Boc-(2S,3R)-3-hydroxyvaline.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1(2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diolN-Boc-L-serine methyl esterMeMgBr, THF~83% (for the analogous N-methylated diol)Not reported>99%[1]
2N-Boc-(2S,3R)-3-hydroxyvaline(2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diolTEMPO, NaClO₂, NaOCl~96% (for the analogous N-methylated acid)Not reported>99%[1]

Logical Workflow for Chiral Pool Synthesis

Chiral_Pool_Synthesis start N-Boc-L-serine methyl ester diol (2S)-2-(tert-butoxycarbonylamino) -3-methylbutane-1,3-diol start->diol  MeMgBr (2.2 eq)  THF, 0 °C to rt final_product N-Boc-(2S,3R)-3-hydroxyvaline diol->final_product  TEMPO, NaClO₂, NaOCl  DCM, pH 6.8 buffer

Caption: Chiral pool synthesis of N-Boc-(2S,3R)-3-hydroxyvaline.

Chemoenzymatic Synthesis

Enzymatic reactions offer high stereoselectivity and mild reaction conditions, making them an attractive alternative for the synthesis of chiral molecules. While a direct enzymatic synthesis of (2S,3R)-3-hydroxyvaline is not extensively reported, related enzymatic hydroxylations of amino acids provide a proof of concept for this approach. For instance, a 2-oxoglutarate-dependent hydroxylase has been used for the threo-selective hydroxylation of L-glutamine to produce (2S,3R)-β-hydroxy-Gln with excellent stereocontrol.[2]

Experimental Protocol: General Procedure for Enzymatic Hydroxylation [2]

  • Materials: L-valine, E. coli whole cells expressing a suitable hydroxylase, 2-Oxoglutarate (2-OG), L-ascorbic acid, Ferrous sulfate (FeSO₄), Buffer solution (e.g., HEPES, pH 7.5).

  • Procedure:

    • A suspension of E. coli whole cells expressing the hydroxylase is prepared in the buffer solution.

    • L-valine (substrate), 2-oxoglutarate (co-substrate), L-ascorbic acid (reducing agent), and ferrous sulfate (cofactor) are added to the cell suspension.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).

    • The reaction is terminated, and the product is isolated from the reaction mixture. This typically involves centrifugation to remove cells, followed by purification of the supernatant using techniques such as ion-exchange chromatography.

Quantitative Data for a Related Enzymatic Hydroxylation

SubstrateProductEnzymeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
L-Gln(2S,3R)-β-hydroxy-GlnAEP14369 (2-OG-dependent hydroxylase)High conversion>99:1 (threo)>99%[2]

Logical Workflow for Chemoenzymatic Synthesis

Chemoenzymatic_Synthesis start L-Valine product (2S,3R)-3-Hydroxyvaline start->product  Hydroxylase, 2-OG  Fe(II), Ascorbic Acid  Buffer, 30 °C

Caption: Conceptual chemoenzymatic synthesis of (2S,3R)-3-hydroxyvaline.

Conclusion

The stereoselective synthesis of (2S,3R)-3-hydroxyvaline is a critical process for the development of new pharmaceuticals and for the total synthesis of complex natural products. The methodologies presented in this guide, particularly the chiral pool approach starting from L-serine, provide robust and efficient routes to this valuable chiral building block. Future research in this area may focus on the discovery and engineering of novel enzymes for a more direct and sustainable synthesis of (2S,3R)-3-hydroxyvaline. The detailed protocols and data compiled herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of hydroxyleucine, is a non-proteinogenic amino acid of interest in various fields of biochemical and pharmaceutical research. Its specific stereochemistry imparts unique properties that can influence molecular interactions, making a thorough understanding of its physicochemical characteristics crucial for its application in drug design, synthesis of novel peptides, and metabolic studies. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental methodologies, and outlines key analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be confirmed experimentally for critical applications.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid, (3R)-3-hydroxy-L-leucine[1][2]
CAS Number 10148-71-7[1][3]
Molecular Formula C6H13NO3[1]
Molecular Weight 147.17 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 225-227 °C[1]
Boiling Point 267.28 °C (rough estimate)[1]
Density 1.2006 g/cm³ (rough estimate)[1]

Table 2: Predicted Physicochemical Parameters

PropertyPredicted ValueSource
pKa (Strongest Acidic) 2.46[4]
pKa (Strongest Basic) 9.22[4]
LogP -2.7[4]
Water Solubility 217 g/L[4]
Polar Surface Area 83.55 Ų[4]
Rotatable Bond Count 3[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 4[4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the amino and carboxylic acid groups can be determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the amino acid as a titrant (a strong base, such as NaOH) is added incrementally.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Acidification: To determine the pKa of the carboxylic acid group (pKa1), the solution is first acidified to a pH below the expected pKa (e.g., pH 1.5-2.0) by adding 0.1 M HCl.

  • Titration: The acidified solution is then titrated with the standardized 0.1 M NaOH solution. The NaOH is added in small, precise increments (e.g., 0.1-0.5 mL).

  • pH Measurement: After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions on the titration curve. The first inflection point corresponds to the titration of the carboxylic acid, and the second to the titration of the amino group.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of amino acid in deionized water prep2 Acidify solution with 0.1 M HCl to pH ~1.5 titrate1 Add 0.1 M NaOH in small increments prep2->titrate1 Start Titration titrate2 Stir and record pH after each addition titrate1->titrate2 titrate2->titrate1 Continue until pH ~12 analysis1 Plot pH vs. volume of NaOH added titrate2->analysis1 Generate Data analysis2 Identify half-equivalence points analysis1->analysis2 analysis3 Determine pKa values from the curve analysis2->analysis3

Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of Solubility

The solubility of an amino acid in various solvents can be determined using the shake-flask method, which is considered the gold standard for solubility measurements.

Materials:

  • This compound

  • Solvents of interest (e.g., water, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid amino acid to a known volume of the solvent in a vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged to ensure complete separation of the solid and liquid phases.

  • Quantification: A known volume of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved amino acid is determined using a validated analytical method such as HPLC with a suitable detector (e.g., UV or mass spectrometry).

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

solubility_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess amino acid to a known volume of solvent equil1 Agitate at constant temperature for 24-48 hours prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge for complete separation sep1->sep2 analysis1 Extract supernatant sep2->analysis1 analysis2 Dilute and analyze by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Figure 2: Workflow for solubility determination by the shake-flask method.

Spectroscopic and Structural Data

Spectroscopic and structural data are vital for the unambiguous identification and characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Signals corresponding to the alpha-proton, beta-proton, gamma-proton, and the two diastereotopic methyl groups. The chemical shifts and coupling constants would be highly dependent on the solvent and pH.

  • 13C NMR: Six distinct signals corresponding to the carboxyl carbon, alpha-carbon, beta-carbon, gamma-carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently available in public databases. As a zwitterionic amino acid, its IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the ammonium group (broad, ~2500-3300 cm⁻¹)

  • C=O stretching of the carboxylate group (~1560-1600 cm⁻¹)

  • N-H bending of the ammonium group (~1500-1550 cm⁻¹)

  • O-H stretching of the hydroxyl group and absorbed water (broad, ~3200-3500 cm⁻¹)

  • C-H stretching of the alkyl groups (~2850-2960 cm⁻¹)

Crystal Structure

A definitive crystal structure for this compound has not been found in the reviewed literature. X-ray crystallography would be required to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Stability and Storage

This compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some fundamental properties have been reported, there remains a need for comprehensive experimental determination of its pKa, solubility in various solvents, and detailed spectroscopic and crystallographic characterization. The provided experimental protocols offer a framework for researchers to obtain this critical data, which will be invaluable for the future application of this compound in drug discovery and other scientific disciplines.

References

Crystal Structure of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of the amino acid leucine, is a chiral molecule with potential applications in synthetic chemistry and drug design. Understanding its precise three-dimensional structure is crucial for predicting its interactions with biological targets and for its use as a building block in complex molecules. This guide provides a summary of the currently available information regarding its crystal structure.

Following a comprehensive search of chemical and crystallographic databases, including PubChem and commercial supplier catalogs, it has been determined that the specific experimental crystal structure of this compound is not publicly available at this time. No detailed crystallographic data, such as unit cell parameters, bond lengths, or atomic coordinates from X-ray or neutron diffraction studies, have been deposited in the primary public-domain databases.

While information on related compounds exists, the specific stereoisomer requested has not been characterized crystallographically in the available literature. For reference, the molecule is identified by the following details:

IdentifierValue
IUPAC Name This compound
Synonyms (3R)-3-hydroxy-L-leucine, L-threo-beta-Hydroxyleucine
CAS Number 10148-71-7
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol

General Workflow for Crystal Structure Determination

Although the specific data for the target molecule is unavailable, a general workflow for determining the crystal structure of a novel amino acid derivative is presented below. This process is fundamental in the fields of crystallography and drug development for elucidating the geometric and stereochemical properties of a compound.

G cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Analysis synthesis Synthesis of (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification screening Crystal Growth Screening (Vapor diffusion, Slow evaporation) purification->screening optimization Optimization of Crystal Quality screening->optimization xray Single-Crystal X-ray Diffraction optimization->xray solution Structure Solution (Direct methods, Patterson function) xray->solution refinement Structure Refinement solution->refinement validation Validation and Deposition (e.g., CCDC) refinement->validation

Caption: General experimental workflow for crystal structure determination.

Experimental Protocols

The successful execution of the workflow above relies on meticulous experimental protocols.

  • Synthesis and Purification: The synthesis of the target molecule would first be required, followed by purification to achieve a high degree of chemical purity (typically >98%), which is essential for successful crystallization.

  • Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and inducing the slow formation of single crystals. Common techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, increasing the compound concentration and leading to crystal formation.

    • Vapor Diffusion (Hanging/Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of vapor gradually changes the composition of the drop, inducing crystallization.

    • Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.

  • X-ray Diffraction Data Collection: A high-quality single crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined (structure solution), and these positions are then refined against the experimental data to generate the final, precise structural model (structure refinement). The final model is then validated and can be deposited in a public database like the Cambridge Structural Database (CSD).

Until such an experimental study is performed and published, a definitive guide on the crystal structure of this compound cannot be completed. Researchers in need of this data may consider performing the crystallographic analysis themselves or exploring computational methods to predict the molecule's preferred conformation.

Unveiling the Bioactivity of (2S,3R)-3-Hydroxyvaline Stereoisomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of (2S,3R)-3-hydroxyvaline and its stereoisomers. Due to the limited availability of direct research on the isolated stereoisomers of 3-hydroxyvaline, this document focuses on its role as a constituent of bioactive natural products and outlines established methodologies for its synthesis, separation, and biological evaluation.

Introduction to (2S,3R)-3-Hydroxyvaline and its Stereoisomers

(2S,3R)-3-hydroxyvaline is a non-canonical α-amino acid, a class of amino acids not found among the 20 proteinogenic amino acids. The presence of two stereocenters at the α- and β-positions gives rise to four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The unique structural features of these isomers, particularly the β-hydroxyl group, make them valuable synthons in medicinal chemistry and potential sources of novel biological activity.

Known and Potential Biological Activities

Current research points towards the significant potential of 3-hydroxyvaline stereoisomers in the development of novel antimicrobial agents. This is primarily based on their identification within complex natural products with demonstrated antibacterial properties.

Component of Antimicrobial Peptides

Notably, L-3-hydroxyvaline has been identified as a component of isopedopeptins, a class of cationic cyclic lipodepsipeptides produced by the bacterium Pedobacter cryoconitis.[1][2][3] These peptides exhibit potent activity against Gram-negative bacteria, including carbapenem-resistant strains of Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa, which are listed as top-priority pathogens by the World Health Organization.[1][2] The isopedopeptins are believed to exert their antibacterial effect by disrupting the bacterial cell membrane.[1][2] The presence of 3-hydroxyvaline in these potent antibiotics suggests that it plays a crucial role in their overall structure and biological function.

Fungal Metabolite

One stereoisomer of 3-hydroxyvaline, 3-methyl-L-threonine, is known to be a fungal metabolite.[4] Fungi are a rich source of bioactive secondary metabolites, including many antibiotics. This further supports the hypothesis that 3-hydroxyvaline stereoisomers may possess inherent antimicrobial or other pharmacological activities. The incorporation of non-canonical amino acids is a recognized strategy for enhancing the efficacy and proteolytic resistance of antimicrobial peptides.[5][6][7]

Data Presentation

While comprehensive quantitative data on the specific biological activities of isolated 3-hydroxyvaline stereoisomers are not yet available in the public domain, the following tables are provided as a template for researchers to present their findings from experimental studies.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for 3-Hydroxyvaline Stereoisomers

StereoisomerEscherichia coli ATCC 25922 MIC (µg/mL)Staphylococcus aureus ATCC 29213 MIC (µg/mL)Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL)
(2S,3R)Data to be determinedData to be determinedData to be determined
(2R,3S)Data to be determinedData to be determinedData to be determined
(2S,3S)Data to be determinedData to be determinedData to be determined
(2R,3R)Data to be determinedData to be determinedData to be determined

Table 2: Illustrative Enzyme Inhibition Data for 3-Hydroxyvaline Stereoisomers

StereoisomerTarget Enzyme X IC₅₀ (µM)Target Enzyme Y IC₅₀ (µM)
(2S,3R)Data to be determinedData to be determined
(2R,3S)Data to be determinedData to be determined
(2S,3S)Data to be determinedData to be determined
(2R,3R)Data to be determinedData to be determined

Experimental Protocols

The following section details established methodologies for the synthesis, separation, and biological evaluation of β-hydroxy-α-amino acid stereoisomers, which are directly applicable to the study of (2S,3R)-3-hydroxyvaline.

Stereoselective Synthesis of β-Hydroxy-α-Amino Acids

A common and effective method for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids is the direct aldolization of a chiral glycine enolate equivalent.[8][9]

Protocol: Aldolization of Pseudoephenamine Glycinamide [8]

  • Preparation of the Glycinamide: Prepare (R,R)- or (S,S)-pseudoephenamine glycinamide from the corresponding pseudoephenamine in a one-flask protocol.

  • Enolization: In a flame-dried flask under an inert atmosphere, dissolve the pseudoephenamine glycinamide and lithium chloride in an appropriate anhydrous solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise to effect enolization.

  • Aldol Addition: To the enolate solution, add the desired aldehyde or ketone substrate (in this case, a precursor to the valine side chain) dropwise at low temperature.

  • Quenching and Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature and perform a standard aqueous work-up and extraction with an organic solvent.

  • Purification: Purify the resulting aldol addition product by recrystallization or column chromatography.

  • Hydrolysis: The purified product can be readily transformed into the desired β-hydroxy-α-amino acid by mild acid hydrolysis.

Chiral Separation of Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of amino acid stereoisomers.[10][11][12]

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective.[13] Polysaccharide-based or crown-ether CSPs can also be considered.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid or acetic acid). A common starting mobile phase could be Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[13] Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the mixture of 3-hydroxyvaline stereoisomers in the mobile phase diluent and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the prepared sample onto the column and perform isocratic elution.

  • Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the chromatographic peaks to determine the retention times and calculate the resolution and enantiomeric purity (% ee).

Biological Activity Screening

The broth microdilution method is a standard assay for determining the MIC of a compound against various microorganisms.[14][15][16][17][18]

Protocol: Broth Microdilution MIC Assay

  • Reagent Preparation:

    • Prepare cation-adjusted Mueller-Hinton Broth (CA-MHB).

    • Prepare a stock solution of each 3-hydroxyvaline stereoisomer in a suitable solvent (e.g., sterile water or a solvent with low toxicity to the test organisms). To prevent peptide loss, a diluent of 0.01% acetic acid with 0.2% bovine serum albumin can be used for cationic compounds.[14]

  • Inoculum Preparation:

    • Grow the test bacterial strain overnight in CA-MHB.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[14]

  • Assay Plate Setup:

    • In a sterile 96-well low-binding polypropylene microtiter plate, perform serial two-fold dilutions of each stereoisomer stock solution in CA-MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Non-canonical amino acids can also act as enzyme inhibitors.[19][20][21][22] A general protocol for an enzyme inhibition assay is provided below.

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Prepare a stock solution of the enzyme and its specific substrate.

    • Prepare serial dilutions of each 3-hydroxyvaline stereoisomer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, the buffer, and varying concentrations of the inhibitor (3-hydroxyvaline stereoisomer).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations: Workflows and Mechanisms

Drug Discovery Workflow for Natural Product-Derived Amino Acids

The following diagram illustrates a typical workflow for the discovery and development of a novel bioactive amino acid from a natural source.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Preclinical Preclinical & Clinical Phase NaturalSource Natural Source (e.g., Bacterium, Fungus) Extraction Extraction & Fractionation NaturalSource->Extraction Bioassay Bioactivity Screening (e.g., Antimicrobial Assay) Extraction->Bioassay Isolation Isolation of Active Compound (e.g., Isopedopeptin) Bioassay->Isolation StructureElucidation Structure Elucidation (Identification of 3-Hydroxyvaline) Isolation->StructureElucidation Synthesis Stereoselective Synthesis of 3-Hydroxyvaline Stereoisomers StructureElucidation->Synthesis Separation Chiral Separation (HPLC) Synthesis->Separation SAR Structure-Activity Relationship Studies Separation->SAR LeadOptimization Lead Optimization SAR->LeadOptimization Preclinical Preclinical Studies (In vivo efficacy, Toxicology) LeadOptimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow for a natural product-derived amino acid.

Hypothetical Mechanism of Action: Bacterial Membrane Disruption

Based on the proposed mechanism of action for isopedopeptins, a compound containing 3-hydroxyvaline may disrupt the bacterial cell membrane.

Membrane_Disruption cluster_Mechanism Hypothetical Mechanism of Action Compound 3-Hydroxyvaline- Containing Peptide Binding Electrostatic Binding Compound->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of bacterial membrane disruption.

Conclusion

While direct biological activity data for the stereoisomers of (2S,3R)-3-hydroxyvaline are currently scarce, its presence in potent antimicrobial natural products strongly suggests its potential as a valuable scaffold for the development of new anti-infective agents. This technical guide provides a foundational framework for researchers to pursue the synthesis, separation, and comprehensive biological evaluation of these promising non-canonical amino acids. The detailed experimental protocols and structured data presentation formats are intended to facilitate and standardize future investigations into the therapeutic potential of 3-hydroxyvaline stereoisomers.

References

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid: A Technical Overview of its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of hydroxyleucine, is a chiral amino acid with potential applications in various scientific fields. While information on its specific natural occurrence is limited, this technical guide provides a comprehensive overview of the current knowledge surrounding hydroxylated branched-chain amino acids. It focuses on the well-documented natural occurrence, biosynthesis, and analytical protocols for the closely related stereoisomer, (2S,3R,4S)-4-hydroxyisoleucine, as a proxy. Furthermore, this document details enzymatic synthesis strategies that could lead to the production of this compound and discusses the analytical methodologies crucial for the separation and quantification of its stereoisomers.

Introduction

Hydroxy amino acids are a class of non-proteinogenic amino acids that have garnered significant interest due to their presence in bioactive natural products and their potential as chiral building blocks in organic synthesis.[1] this compound, also known as (2S,3R)-β-hydroxyleucine, is a specific stereoisomer of 3-hydroxyleucine. While its direct natural isolation has not been extensively reported, the study of related hydroxylated amino acids provides a framework for understanding its potential origins and biological significance.

This guide will delve into the known natural sources of a closely related compound, detail potential biosynthetic pathways, provide established experimental protocols for analysis, and present this information in a structured format for researchers and professionals in drug development.

Natural Occurrence and Quantitative Data

Natural SourceCompoundConcentration (% of dried plant seeds)Reference
Fenugreek (Trigonella foenum-graecum)(2S,3R,4S)-4-hydroxyisoleucine0.4% (from Iran)[2]

Biosynthesis and Enzymatic Production

The biosynthesis of this compound is not yet fully elucidated. However, studies on the enzymatic hydroxylation of L-leucine and L-isoleucine provide insights into potential pathways. Fe(II)/α-ketoglutarate-dependent dioxygenases are a key class of enzymes capable of catalyzing the hydroxylation of amino acids.[3][4]

One notable enzyme, N-succinyl L-leucine 3-hydroxylase (SadA) from Burkholderia ambifaria, has been shown to catalyze the β-hydroxylation of N-succinyl L-leucine, producing N-succinyl-L-threo-β-hydroxyleucine.[5] This enzymatic reaction offers a potential route for the stereoselective synthesis of β-hydroxyleucine derivatives.

A biosynthetic pathway for (2S,3R,4S)-4-hydroxyisoleucine has been established in recombinant Corynebacterium glutamicum. This pathway involves the hydroxylation of L-isoleucine by an L-isoleucine dioxygenase.[6]

Biosynthesis_of_4_Hydroxyisoleucine L-Isoleucine L-Isoleucine IDO L-Isoleucine Dioxygenase (IDO) L-Isoleucine->IDO alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->IDO O2 O2 O2->IDO 4-Hydroxyisoleucine (2S,3R,4S)-4-Hydroxyisoleucine IDO->4-Hydroxyisoleucine Succinate Succinate IDO->Succinate byproducts CO2 CO2 IDO->CO2 byproducts

Figure 1: Simplified diagram of the enzymatic synthesis of (2S,3R,4S)-4-hydroxyisoleucine.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound from natural sources are not established. However, methodologies developed for the analysis of 4-hydroxyisoleucine in fenugreek and for the chiral separation of amino acid stereoisomers can be adapted.

Extraction and Isolation of Hydroxylated Amino Acids from Plant Material (Adapted from Fenugreek Analysis)

This protocol outlines a general procedure for the extraction and isolation of hydroxylated amino acids from plant seeds.[2]

  • Defatting: Powdered plant material is defatted using a suitable organic solvent (e.g., hexane) in a Soxhlet apparatus.

  • Extraction: The defatted material is then extracted with 50% ethanol.

  • Ion-Exchange Chromatography:

    • The ethanolic extract is concentrated and loaded onto a cation exchange column (e.g., Amberlite).

    • The column is washed with deionized water to remove neutral and acidic compounds.

    • Amino acids are eluted with a solution of ammonium hydroxide.

    • The presence of amino acids in the eluate can be monitored using a ninhydrin spot test.

  • Fraction Collection and Analysis: The collected fractions containing amino acids are concentrated and can be further purified or directly analyzed by HPLC.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Start Powdered Plant Material Defatting Defatting with Hexane Start->Defatting Extraction Extraction with 50% Ethanol Defatting->Extraction Ion_Exchange Cation Exchange Chromatography Extraction->Ion_Exchange Wash Wash with Deionized Water Ion_Exchange->Wash Elution Elute with Ammonium Hydroxide Wash->Elution Concentration Concentrate Eluted Fractions Elution->Concentration HPLC HPLC Analysis Concentration->HPLC

Figure 2: General workflow for the extraction and isolation of hydroxylated amino acids.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantification of hydroxylated amino acids often requires derivatization to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is o-phthaldialdehyde (OPA).[2]

  • Derivatization:

    • An aliquot of the sample or standard solution is mixed with OPA reagent.

    • The reaction is allowed to proceed for a specific time at room temperature.

  • HPLC Conditions (Example for 4-hydroxyisoleucine): [2]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of solvent A (e.g., 0.1 M sodium acetate, pH 6.95: methanol: tetrahydrofuran; 92.5:5:2.5) and solvent B (e.g., methanol: tetrahydrofuran; 97.5:2.5).

    • Flow Rate: 0.8 mL/min.

    • Detection: Fluorescence detector (λex=330nm, λem=440nm).

  • Quantification: A calibration curve is generated using standard solutions of the target amino acid. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Stereoisomer Separation

The separation of stereoisomers is critical and can be achieved using chiral chromatography techniques.[7][8]

  • Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are commonly used.[7]

  • Chiral Derivatization: The amino acids can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving this compound. Research on the biological activity of this specific stereoisomer is an area for future investigation.

Conclusion

While the natural occurrence of this compound remains to be definitively established, the study of related hydroxylated branched-chain amino acids provides a solid foundation for its potential discovery and characterization. The enzymatic synthesis of this compound is a promising area of research, and established analytical techniques for chiral amino acid separation are readily adaptable for its analysis. This technical guide serves as a resource for researchers and professionals, summarizing the current state of knowledge and highlighting the methodologies available for future exploration of this and other novel amino acids.

References

A Technical Guide to the Microbial Biosynthesis of 3-Hydroxyvaline: A Proposed Pathway and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyvaline is a non-proteinogenic amino acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. While a dedicated natural biosynthetic pathway for 3-hydroxyvaline is not well-documented in microorganisms, this technical guide outlines a proposed engineered metabolic pathway for its production. The core of this strategy involves the heterologous expression of a hydroxylase enzyme capable of converting L-valine, a readily available precursor, into 3-hydroxyvaline. This document provides a comprehensive overview of the proposed pathway, discusses the key enzymatic steps, presents hypothetical quantitative data based on related bioprocesses, and offers detailed experimental protocols for the key stages of strain development and product analysis.

Introduction

The demand for enantiomerically pure chiral building blocks in the pharmaceutical and fine chemical industries has driven significant research into microbial biosynthesis. 3-Hydroxyvaline, with its chiral centers, represents a valuable synthetic intermediate. This guide explores a rational metabolic engineering approach to establish a de novo biosynthesis pathway for 3-hydroxyvaline in a microbial host, such as Escherichia coli. The proposed pathway leverages the host's native L-valine biosynthesis and introduces a key hydroxylation step to achieve the final product.

Proposed Biosynthesis Pathway of 3-Hydroxyvaline

The proposed engineered pathway for 3-hydroxyvaline biosynthesis initiates from the central metabolite, pyruvate, and proceeds through the natural L-valine synthesis route. The final and key step is the hydroxylation of L-valine to yield 3-hydroxyvaline.

The biosynthesis of the precursor, L-valine, from pyruvate is a well-characterized pathway involving four key enzymes:

  • Acetohydroxyacid synthase (AHAS) : Catalyzes the condensation of two pyruvate molecules to form 2-acetolactate.[1]

  • Acetohydroxyacid isomeroreductase (AHAIR) : Converts 2-acetolactate to 2,3-dihydroxy-isovalerate.[1]

  • Dihydroxyacid dehydratase (DHAD) : Catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form α-ketoisovalerate.[1]

  • Branched-chain amino acid aminotransferase (Transaminase B) : Mediates the final step of L-valine synthesis through the amination of α-ketoisovalerate.[1]

The crucial engineered step is the introduction of a valine-3-hydroxylase to convert L-valine into 3-hydroxyvaline. The most promising candidates for this role are enzymes from the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily or cytochrome P450 monooxygenases, which are known to catalyze the hydroxylation of various amino acids.[2][3][4]

3-Hydroxyvaline Biosynthesis Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetohydroxyacid synthase (AHAS) Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxyacid isomeroreductase (AHAIR) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase (DHAD) L_Valine L-Valine Ketoisovalerate->L_Valine Branched-chain amino acid aminotransferase Hydroxyvaline 3-Hydroxyvaline L_Valine->Hydroxyvaline Valine-3-hydroxylase (Engineered)

Figure 1: Proposed engineered biosynthesis pathway for 3-hydroxyvaline from pyruvate.

Quantitative Data

While specific quantitative data for microbial 3-hydroxyvaline production via this proposed pathway is not yet available in the literature, we can extrapolate potential targets based on the production of structurally related compounds in engineered microorganisms. The following table presents hypothetical, yet achievable, production metrics based on published data for L-valine and 3-hydroxyvalerate production.[1][5]

ParameterHost OrganismPrecursorProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference (for analogous process)
L-Valine Production E. coliGlucoseL-Valine> 90~0.45> 1.5[6]
3-Hydroxyvalerate Production E. coliGlycerol3-Hydroxyvalerate10.60.188~0.22[7]
Hypothetical 3-Hydroxyvaline Production E. coliGlucose + L-Valine3-Hydroxyvaline1-50.1-0.30.02-0.1-

Experimental Protocols

This section details the key experimental methodologies required to establish and analyze the proposed 3-hydroxyvaline production pathway.

Identification and Cloning of a Candidate Valine-3-Hydroxylase Gene

The critical step in this metabolic engineering strategy is the identification of a suitable hydroxylase.

Experimental Workflow:

Gene Discovery Workflow Bioinformatics Bioinformatic Screening (Database mining for 2-ODDs and P450s) Gene_Synthesis Gene Synthesis and Codon Optimization Bioinformatics->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Expression_Screening Small-Scale Expression and Screening Transformation->Expression_Screening Activity_Assay In vitro Activity Assay with L-Valine Expression_Screening->Activity_Assay

Figure 2: Experimental workflow for identifying and cloning a candidate valine-3-hydroxylase.

Protocol for Cloning:

  • Gene Identification: Perform a BLAST search of protein databases (e.g., NCBI) using known amino acid hydroxylase sequences from the 2-oxoglutarate-dependent dioxygenase and cytochrome P450 families. Prioritize hits from microorganisms known to produce secondary metabolites containing hydroxylated amino acids.

  • Codon Optimization and Gene Synthesis: Optimize the codon usage of the candidate gene for expression in the chosen host (e.g., E. coli) and have the gene synthesized commercially.

  • Vector Construction: Clone the synthesized gene into a suitable expression vector (e.g., pET series for E. coli) with an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

Protein Expression and Purification
  • Culture Growth: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Scale-up and Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lyse by sonication on ice.

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions. Elute the protein with a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

In Vitro Enzyme Assay

Reaction Mixture (100 µL):

  • 50 mM HEPES buffer (pH 7.5)

  • 1 mM L-valine (substrate)

  • 2 mM 2-oxoglutarate (co-substrate for 2-ODDs)

  • 1 mM Ascorbate (co-factor for 2-ODDs)

  • 100 µM FeSO4 (co-factor for 2-ODDs)

  • 1 mM NADPH (for cytochrome P450 reductase, if applicable)

  • 1-5 µg purified hydroxylase enzyme

Procedure:

  • Assemble the reaction mixture without the enzyme and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Incubate for a set time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of 3-hydroxyvaline using HPLC or LC-MS.

Analytical Methods for 3-Hydroxyvaline Quantification

High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC with pre-column derivatization using o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a polar solvent (e.g., aqueous buffer with acetonitrile or methanol).

  • Detection: Fluorescence detector (for OPA derivatives) or UV detector (for PITC derivatives).

  • Quantification: Use a standard curve of authentic 3-hydroxyvaline.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Method: LC-MS provides high sensitivity and selectivity for the detection and quantification of 3-hydroxyvaline, and can be used to confirm its identity.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Detection: Monitor the parent ion and characteristic fragment ions of 3-hydroxyvaline for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Conclusion

The microbial biosynthesis of 3-hydroxyvaline presents a promising alternative to chemical synthesis. This guide has outlined a feasible, engineered pathway centered on the hydroxylation of L-valine. While the key valine-3-hydroxylase remains to be definitively identified and characterized, the proposed methodologies for gene discovery, protein characterization, and product analysis provide a solid framework for researchers to pursue the development of a microbial cell factory for 3-hydroxyvaline production. Future work should focus on screening diverse microbial sources for novel hydroxylases with activity towards L-valine and optimizing the metabolic flux towards the precursor to maximize product titers.

References

Spectroscopic Profile of (2S,3R)-3-Hydroxyvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2S,3R)-3-hydroxyvaline. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document focuses on predicted spectroscopic characteristics based on the analysis of similar compounds and established principles of NMR, MS, and IR spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for (2S,3R)-3-hydroxyvaline. These predictions are derived from typical values for amino acids and β-hydroxy amino acids.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α~3.5 - 4.0Doublet~3-5
H-β~3.8 - 4.2Doublet of Quartets or Multiplet~3-5 (Hα-Hβ), ~7 (Hβ-γCH₃)
γ-CH₃~1.2 - 1.4Doublet~7
γ'-CH₃~1.1 - 1.3Singlet-
NH₂Variable (broad)Singlet-
OHVariable (broad)Singlet-
COOHVariable (broad)Singlet-

Note: Chemical shifts are referenced to TMS and can vary based on solvent, pH, and temperature. The NH₂, OH, and COOH proton signals are often broad and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C=O~170 - 180
C-α~55 - 65
C-β~70 - 80
C-γ~25 - 35
C-γ'~20 - 30

Note: Chemical shifts are referenced to TMS and are influenced by solvent and pH.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)
IonPredicted m/zFragmentation Pathway
[M+H]⁺134.0766-
[M-H₂O+H]⁺116.0660Loss of water from the protonated molecule
[M-COOH+H]⁺89.0813Decarboxylation of the protonated molecule

Note: The molecular formula of (2S,3R)-3-hydroxyvaline is C₅H₁₁NO₃, and its monoisotopic mass is 133.0739 Da.

Table 4: Predicted Infrared (IR) Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3550Strong, Broad
N-H stretch (amine)3200 - 3400Medium
C-H stretch (alkane)2850 - 3000Medium
C=O stretch (carboxylic acid)1700 - 1725Strong
O-H bend (carboxylic acid)1210 - 1320Medium
C-O stretch (alcohol)1050 - 1150Strong
N-H bend (amine)1580 - 1650Medium

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a novel amino acid like (2S,3R)-3-hydroxyvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve 5-10 mg of the amino acid sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The pH of the solution can significantly affect the chemical shifts of ionizable groups. Adjust the pD to a desired value (e.g., neutral pD of ~7.0-7.4) using dilute DCl or NaOD for consistent results.[1]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard 1D proton experiment.

  • Temperature: 298 K.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[1]

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.[1]

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure and assign signals unambiguously, a suite of 2D NMR experiments should be performed. These experiments reveal proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF, Orbitrap).

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.[2]

ESI-MS Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: 70-120 V (can be varied to induce in-source fragmentation).

  • Drying Gas (N₂): Flow rate and temperature optimized for the instrument and solvent system.

  • Scan Range: m/z 50-500.

Tandem MS (MS/MS): To study the fragmentation pathways, the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry amino acid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Acquisition:

  • Technique: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel amino acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesis & Purification of (2S,3R)-3-hydroxyvaline NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR Structure Structure Elucidation & Stereochemical Assignment NMR->Structure MS->Structure IR->Structure

References

The Enigmatic Role of (2S,3R)-3-hydroxy-D-isovaline: A Putative Functional Guide for Microbial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-hydroxy-D-isovaline is a non-proteinogenic amino acid (NPAA) whose specific biological functions in microorganisms remain largely uncharacterized in publicly available scientific literature. As a D-amino acid, it is part of a class of molecules increasingly recognized for their significant roles in microbial physiology, signaling, and survival. This technical guide synthesizes the current understanding of NPAAs and D-amino acids to postulate putative functions for (2S,3R)-3-hydroxy-D-isovaline and provides a framework for its future investigation. The stereochemistry of this molecule, with chiral centers at both the alpha and beta carbons, suggests a high degree of specificity in its interactions with microbial enzymes and receptors, highlighting its potential as a target for novel antimicrobial strategies or as a modulator of microbial communities.

Introduction: The Expanding World of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not incorporated into proteins during ribosomal translation, play a vast and diverse set of roles in biological systems.[1][2] In microorganisms, these molecules are crucial as intermediates in metabolic pathways, components of secondary metabolites with antibiotic or signaling properties, and structural elements of the cell wall.[2] The presence of D-amino acids, in particular, is a hallmark of the bacterial world, where they are key components of peptidoglycan and are increasingly implicated in the regulation of biofilm formation, sporulation, and intercellular communication.[3]

The specific molecule (2S,3R)-3-hydroxy-D-isovaline is a stereoisomer of 3-hydroxy-isovaline, a hydroxylated derivative of the D-isomer of valine. While information on this particular stereoisomer is scarce, its structural features allow us to hypothesize its potential roles in microorganisms based on the established functions of similar molecules.

Putative Functions of (2S,3R)-3-hydroxy-D-isovaline in Microorganisms

Given the lack of direct experimental evidence, the following functions are putative and based on the known roles of D-amino acids and other NPAAs in microorganisms.

Cell Wall Metabolism and Remodeling

D-amino acids are fundamental building blocks of the peptidoglycan cell wall in most bacteria.[3] They are incorporated into the peptide side chains that cross-link the glycan strands, providing structural integrity to the cell. It is plausible that (2S,3R)-3-hydroxy-D-isovaline could:

  • Act as a substrate for peptidoglycan synthesis: It might be incorporated into the peptidoglycan structure, potentially altering its physical properties, such as thickness, rigidity, and porosity.

  • Modulate the activity of cell wall enzymes: D-amino acids are known to regulate the activity of transpeptidases and other penicillin-binding proteins (PBPs).[3] (2S,3R)-3-hydroxy-D-isovaline could act as an allosteric regulator or a competitive inhibitor of these enzymes, thereby influencing cell wall synthesis and remodeling.

Signaling and Quorum Sensing

Recent studies have revealed that bacteria release D-amino acids into their environment to regulate collective behaviors in a process analogous to quorum sensing.[4] These D-amino acids can act as signals that influence biofilm formation, dispersal, and sporulation. (2S,3R)-3-hydroxy-D-isovaline could potentially function as:

  • A specific signaling molecule: Its unique stereochemistry could be recognized by specific receptors, triggering a cascade of downstream events that alter gene expression and microbial behavior.[4]

  • An antagonist of other signaling molecules: It might compete with other D-amino acids for receptor binding, thereby inhibiting or modulating their signaling effects.

Secondary Metabolism

NPAAs are common constituents of secondary metabolites, including many antibiotics and other bioactive compounds produced by microorganisms.[5] The biosynthesis of these molecules often involves non-ribosomal peptide synthetases (NRPSs) that can incorporate a wide variety of unusual amino acids. Therefore, (2S,3R)-3-hydroxy-D-isovaline could be:

  • A precursor for the synthesis of novel secondary metabolites: Its incorporation could lead to the production of compounds with unique biological activities.

  • A regulator of secondary metabolite production: It might influence the expression of genes involved in the biosynthesis of other secondary metabolites.

Proposed Experimental Workflows for Functional Characterization

To elucidate the putative functions of (2S,3R)-3-hydroxy-D-isovaline, a multi-pronged experimental approach is necessary. The following workflows are proposed as a starting point for investigation.

General Investigatory Workflow

This workflow outlines a logical progression from initial screening to in-depth functional analysis.

Investigatory_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Functional Validation Phenotypic_Screening Phenotypic Screening (Growth, Biofilm Formation) Transcriptomics Transcriptomics (RNA-Seq) Phenotypic_Screening->Transcriptomics Identifies responsive genes Metabolomic_Profiling Metabolomic Profiling (LC-MS/MS) Proteomics Proteomics (SILAC, BONCAT) Metabolomic_Profiling->Proteomics Identifies affected pathways Gene_Knockout Gene Knockout/ Overexpression Transcriptomics->Gene_Knockout Enzyme_Assays In Vitro Enzyme Assays Proteomics->Enzyme_Assays Genetic_Screening Genetic Screening (Transposon Mutagenesis) Genetic_Screening->Gene_Knockout Identifies essential genes Gene_Knockout->Phenotypic_Screening Confirms phenotype Receptor_Binding Receptor Binding Studies Enzyme_Assays->Receptor_Binding Informs binding kinetics Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HIV (2S,3R)-3-hydroxy-D-isovaline Receptor Membrane Receptor HIV->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Response_Regulator Response Regulator Signal_Transduction->Response_Regulator Phosphorylation Gene_Expression Altered Gene Expression (e.g., Biofilm Formation) Response_Regulator->Gene_Expression Regulation Metabolic_Pathway HIV (2S,3R)-3-hydroxy-D-isovaline Degradation Degradation HIV->Degradation Incorporation Incorporation HIV->Incorporation Precursor Precursor Molecule Biosynthesis Biosynthesis Precursor->Biosynthesis Biosynthesis->HIV Central_Metabolism Central Metabolism Degradation->Central_Metabolism Secondary_Metabolite Secondary Metabolite Peptidoglycan Peptidoglycan Incorporation->Secondary_Metabolite Incorporation->Peptidoglycan

References

Mechanism of Action of Peptides Containing 3-Hydroxyvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides incorporating the non-proteinogenic amino acid 3-hydroxyvaline represent a class of natural and synthetic compounds with significant therapeutic potential. Found in a range of bioactive molecules isolated from bacteria and other natural sources, these peptides exhibit potent antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 3-hydroxyvaline-containing peptides, with a focus on isopedopeptins, saarvienin A, and noducyclamides. It summarizes key quantitative data, details relevant experimental protocols for mechanism-of-action studies, and presents signaling pathways and experimental workflows using Graphviz visualizations. This guide is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel peptide-based therapeutics.

Introduction to 3-Hydroxyvaline and its Role in Bioactive Peptides

3-Hydroxyvaline is a β-hydroxylated amino acid that is not found in the standard repertoire of proteinogenic amino acids. Its incorporation into peptide structures can significantly influence their conformation and biological activity. The hydroxyl group can participate in hydrogen bonding, altering the peptide's three-dimensional structure and its interaction with biological targets. While the precise conformational effects of 3-hydroxyvaline are still an area of active research, studies on peptides containing other β-hydroxy amino acids suggest that they can stabilize specific secondary structures, such as β-turns and helices. This conformational constraint is often crucial for the peptide's bioactivity.

Mechanisms of Action of Key 3-Hydroxyvaline-Containing Peptides

Isopedopeptins: Antimicrobial Activity via Membrane Disruption

Isopedopeptins are a family of cyclic lipodepsipeptides that exhibit potent antibacterial activity, particularly against Gram-negative bacteria, including multidrug-resistant strains.

Mechanism of Action: The primary mechanism of action for isopedopeptins is the disruption of the bacterial cell membrane. Their structural resemblance to polymyxin B and colistin suggests an interaction with the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. This interaction leads to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing cell death. Isopedopeptin B has been shown to be effective against colistin-resistant bacteria, indicating a potentially distinct or more robust mechanism of membrane interaction.

Signaling Pathway: The action of isopedopeptins is generally considered to be a direct physical disruption of the cell membrane rather than the modulation of a specific signaling pathway.

Isopedopeptin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_cell Bacterial Cell Isopedopeptin Isopedopeptin LPS Lipopolysaccharide (LPS) Isopedopeptin->LPS Binding MembraneDisruption Membrane Disruption (Pore Formation) LPS->MembraneDisruption Induces CellDeath Cell Death MembraneDisruption->CellDeath Leads to

Isopedopeptin antibacterial mechanism workflow.
Saarvienin A: A Novel Glycopeptide Antibiotic with an Unidentified Target

Saarvienin A is a novel glycopeptide antibiotic that shows potent activity against Gram-positive bacteria, including vancomycin-resistant strains.

Mechanism of Action: The mechanism of action of Saarvienin A is currently unknown but is believed to be novel. Unlike vancomycin and other glycopeptide antibiotics that inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, Saarvienin A does not appear to interact with this target. Its effectiveness against vancomycin-resistant bacteria further supports a distinct mechanism of action, which is a subject of ongoing research.

Noducyclamides: Cytotoxic Activity

Noducyclamides are cyclic lipopeptides with reported cytotoxic effects against cancer cell lines.

Mechanism of Action: The precise molecular mechanism underlying the cytotoxic activity of noducyclamides has not yet been fully elucidated in the available literature. While noducyclamide B1 has shown potent activity against the MCF7 breast cancer cell line, the specific signaling pathways leading to cell death, such as the induction of apoptosis or cell cycle arrest, remain to be investigated. Further research is required to identify the molecular targets and signaling cascades affected by these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of key 3-hydroxyvaline-containing peptides.

Table 1: Antimicrobial Activity of Isopedopeptins (MIC in µg/mL)

OrganismIsopedopeptin B
Acinetobacter baumannii (Carbapenem-resistant)1
Escherichia coli (Carbapenem-resistant)2
Pseudomonas aeruginosa (Carbapenem-resistant)4
Acinetobacter baumannii (Colistin-resistant)8
Escherichia coli (Colistin-resistant)2
Klebsiella pneumoniae (Colistin-resistant)4

Table 2: Antimicrobial Activity of Saarvienin A (MIC in µg/mL)

OrganismSaarvienin AVancomycin
Staphylococcus aureus (MRSA)0.25 - 12
Staphylococcus aureus (VISA)0.5 - 14 - 8
Enterococcus faecalis (VRE)0.5 - 2>256
Enterococcus faecium (VRE)1 - 4>256

Table 3: Cytotoxic Activity of Noducyclamide B1

Cell LineCompoundIC50
MCF7 (Breast Cancer)Noducyclamide B13.0 µg/mL (2.2 µM)

Experimental Protocols

Detailed methodologies are crucial for the investigation of the mechanism of action of bioactive peptides. Below are protocols for key experiments.

Membrane Permeability Assay (Liposome Leakage Assay)

This assay is used to determine if a peptide disrupts the integrity of a lipid bilayer, a hallmark of membrane-active antimicrobial peptides like isopedopeptins.

Workflow:

Liposome_Leakage_Assay PrepLiposomes Prepare Liposomes (e.g., E. coli lipid extract) encapsulating a fluorescent dye (e.g., carboxyfluorescein) AddPeptide Add 3-hydroxyvaline peptide to liposome suspension PrepLiposomes->AddPeptide Incubate Incubate at room temperature AddPeptide->Incubate MeasureFluorescence Measure fluorescence intensity over time Incubate->MeasureFluorescence Analyze Analyze data: Increased fluorescence indicates dye leakage and membrane disruption MeasureFluorescence->Analyze

Workflow for a liposome leakage assay.

Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion of a dried film of E. coli polar lipid extract in a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein).

  • Removal of External Dye: Separate the dye-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Assay: Dilute the liposome suspension in a cuvette with buffer. Add the 3-hydroxyvaline-containing peptide at various concentrations.

  • Fluorescence Measurement: Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye over time. A positive control for 100% leakage, such as Triton X-100, should be used.

  • Data Analysis: The percentage of leakage is calculated relative to the fluorescence intensity after the addition of the positive control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-hydroxyvaline-containing peptide (e.g., noducyclamide B1) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the peptide of interest for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

Peptides containing 3-hydroxyvaline are a promising source of new therapeutic agents. Isopedopeptins demonstrate potent antibacterial activity through membrane disruption, offering a potential solution to combat antibiotic resistance. Saarvienin A, with its novel mechanism of action, represents an exciting avenue for the development of new antibiotics against Gram-positive pathogens. The cytotoxic noducyclamides warrant further investigation to elucidate their mechanism of action and potential as anticancer agents.

Future research should focus on several key areas:

  • Elucidation of the specific molecular targets and signaling pathways for cytotoxic peptides like noducyclamides.

  • Determination of the precise role of the 3-hydroxyvaline residue in the conformation and biological activity of these peptides through structural biology studies (NMR, X-ray crystallography) and synthetic modifications.

  • Lead optimization of these natural products to improve their therapeutic index, including enhancing their activity and reducing their toxicity.

A deeper understanding of the mechanisms of action of 3-hydroxyvaline-containing peptides will be crucial for the successful translation of these promising natural products into clinical candidates.

Methodological & Application

Application Notes and Protocols for the Incorporation of (2S,3R)-3-Hydroxyvaline into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties. (2S,3R)-3-hydroxyvaline, a stereoisomer of 3-hydroxyvaline, offers unique structural features that can significantly influence peptide conformation, proteolytic stability, and biological activity. The presence of a hydroxyl group on the bulky valine side chain introduces a potential site for hydrogen bonding and further chemical modification, while the specific stereochemistry can enforce distinct secondary structures. These attributes make peptides containing (2S,3R)-3-hydroxyvaline promising candidates for the development of novel therapeutics with improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the efficient incorporation of (2S,3R)-3-hydroxyvaline into peptide chains using solid-phase peptide synthesis (SPPS).

Key Applications

The inclusion of (2S,3R)-3-hydroxyvaline in peptide sequences can be advantageous for several applications:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the β-hydroxy-α,α-dialkyl substitution pattern can render the adjacent peptide bonds less susceptible to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Conformational Constraint: The defined stereochemistry of (2S,3R)-3-hydroxyvaline can induce specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding and biological activity.

  • Increased Binding Affinity: The hydroxyl group can participate in additional hydrogen bonding interactions with biological targets, potentially leading to increased binding affinity and specificity.

  • Site for Further Modification: The side-chain hydroxyl group serves as a handle for post-synthetic modifications, such as glycosylation or PEGylation, to further modulate the peptide's properties.

  • Marker for Oxidative Stress: Hydroxylated amino acids, including hydroxyvaline, can be formed as a result of oxidative stress. Synthetic peptides containing these residues can serve as standards or tools for studying protein oxidation in biological systems[1].

Data Presentation: Synthesis and Characterization

The successful incorporation of (2S,3R)-3-hydroxyvaline into a model peptide was achieved using Fmoc-based solid-phase peptide synthesis. The following tables summarize representative quantitative data for the synthesis and characterization of a target peptide.

Table 1: Summary of Solid-Phase Peptide Synthesis Parameters

ParameterValue/ConditionReference
Resin Rink Amide MBHA
Resin Loading 0.72 mmol/g
Synthesis Scale 0.1 mmolGeneral Practice
Fmoc-AA Excess 4 equivalents
Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH Excess 2 equivalents
Coupling Reagents HBTU/HOBt or HATU
Base DIPEA
Fmoc Deprotection 20% Piperidine in DMFGeneral Practice
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)General Practice
Cleavage Time 2-4 hoursGeneral Practice

Table 2: Characterization of a Model Peptide Containing (2S,3R)-3-hydroxyvaline

Analysis MethodParameterResultReference
RP-HPLC Purity % Area at 220 nm>95%General Practice
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺e.g., 862.89 Da
Observed [M+H]⁺e.g., 863.49 Da
Yield Overall Yield after Purification15-25%Representative

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (2S,3R)-3-hydroxyvaline

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH using the Fmoc/tBu strategy.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU/HATU in DMF.

    • Add 8 equivalents of DIPEA to the mixture and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Coupling of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH:

    • Due to steric hindrance, a modified coupling protocol is recommended.

    • Dissolve 2 equivalents of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH and 1.95 equivalents of HATU in DMF.

    • Add 4 equivalents of DIPEA and allow for a pre-activation time of 15-20 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to monitor the reaction progress. A negative test indicates complete coupling.

  • Repeat Synthesis Cycle:

    • Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture with 0.1% TFA).

    • Purify the peptide using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

    • Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Orthogonal Protection Strategy

An orthogonal protection strategy is essential for the successful synthesis of peptides containing (2S,3R)-3-hydroxyvaline. The Fmoc group on the α-amine is base-labile, while the tert-butyl (tBu) group on the side-chain hydroxyl is acid-labile, allowing for their selective removal at different stages of the synthesis.

Orthogonal_Protection cluster_AminoAcid (2S,3R)-3-Hydroxyvaline Building Block cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Cleavage Final Cleavage AA Fmoc-HN-(AA)-COOH | OH-tBu Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) AA->Fmoc_Deprotection Remove Fmoc tBu_Deprotection Side-Chain Deprotection (TFA Cocktail) AA->tBu_Deprotection Remove tBu Coupling Coupling Fmoc_Deprotection->Coupling Free Amine Coupling->AA Add next AA

Orthogonal protection strategy for (2S,3R)-3-hydroxyvaline.
Experimental Workflow for Peptide Synthesis

The overall workflow for the synthesis, purification, and characterization of a peptide containing (2S,3R)-3-hydroxyvaline follows a systematic process from resin preparation to final analysis.

SPPS_Workflow Resin_Prep Resin Swelling SPPS_Cycle Iterative SPPS Cycles (Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

General workflow for solid-phase peptide synthesis.
Hypothetical Signaling Pathway Modulation

While the specific signaling pathways modulated by peptides containing (2S,3R)-3-hydroxyvaline are an active area of research, a common mechanism for bioactive peptides is the modulation of protein-protein interactions (PPIs). The incorporation of this modified amino acid can enhance the binding affinity and stability of a peptide inhibitor for its target protein, leading to the downstream regulation of a signaling cascade. The following diagram illustrates a hypothetical scenario where a peptide containing (2S,3R)-3-hydroxyvaline inhibits a key PPI in a disease-related pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand External Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Protein_A Protein A Receptor->Protein_A Activation Protein_B Protein B Protein_A->Protein_B Interaction Downstream_Kinase Downstream Kinase Protein_B->Downstream_Kinase Activation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Peptide_Inhibitor Peptide with (2S,3R)-3-hydroxyvaline Peptide_Inhibitor->Protein_A Inhibition of PPI

Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH is a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides with unique structural and biological properties. The presence of a β-hydroxyl group and the inherent steric bulk of the valine side chain introduce specific challenges and considerations in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) protecting group on the hydroxyl function is strategically employed for its stability under the basic conditions required for Fmoc-deprotection and its lability in the final acidic cleavage step.

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH into peptide sequences using Fmoc-based SPPS.

Data Presentation

Comparative Coupling Efficiency of Various Reagents

The steric hindrance presented by Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH necessitates the use of potent coupling reagents to achieve high coupling efficiency. Below is a summary of representative data comparing the performance of common coupling reagents for the incorporation of this sterically hindered amino acid.

Coupling ReagentReagent TypeTypical Coupling Time (hours)Representative Yield (%)Representative Purity (%)Notes
HATU Aminium/Uronium Salt1 - 2>98>95Highly efficient, recommended for sterically hindered couplings.[1]
HCTU Aminium/Uronium Salt1 - 2>98>95Similar to HATU, very effective with potentially lower racemization.[1]
COMU Aminium/Uronium Salt1 - 2>97>95A safer alternative to benzotriazole-based reagents with comparable efficiency.[2]
PyBOP Phosphonium Salt2 - 4>95>90A reliable and effective coupling reagent.
DIC/HOBt Carbodiimide/Additive4 - 1285-95>90Less efficient for sterically hindered residues; may require double coupling.

Note: The data presented are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Optimized TFA Cleavage Cocktails

The final cleavage and deprotection step is critical for obtaining the target peptide with high purity. The choice of scavengers in the trifluoroacetic acid (TFA) cocktail is dependent on the presence of other sensitive amino acids in the sequence.[3]

Cleavage Cocktail CompositionTarget Peptide Characteristics
95% TFA, 2.5% Water, 2.5% TISPeptides without sensitive residues (e.g., Cys, Met, Trp).
94% TFA, 2.5% Water, 2.5% EDT, 1% TISPeptides containing Cysteine (Cys) or Methionine (Met).
88% TFA, 5% Phenol, 5% Water, 2% TISGeneral purpose cocktail for peptides with Arg(Pbf).
82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT"Reagent K" for peptides with multiple sensitive residues.[3]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for the incorporation of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH into a growing peptide chain on an automated peptide synthesizer.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH

  • HATU (or other selected coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH:

    • In a separate vial, pre-activate Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH (3-5 equivalents relative to resin loading) with HATU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products.

  • Monitoring the Coupling (Optional):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Selected scavengers (e.g., TIS, water, EDT)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Washing and Drying:

    • Centrifuge the peptide suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle for Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH + HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Next SPPS Cycle or Final Deprotection Washing2->Next_Cycle

Caption: Workflow of a single coupling cycle in SPPS for Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH.

Cleavage_Deprotection Start Dry Peptide-Resin Cleavage TFA Cleavage Cocktail (TFA/Scavengers) Start->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate with Cold Diethyl Ether Filtration->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing Wash with Cold Ether Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying End Purification (HPLC) Drying->End

Caption: Experimental workflow for the final cleavage and deprotection of the synthesized peptide.

Signaling_Pathway_Analogy cluster_synthesis Peptide Synthesis and Modification Unmodified_Peptide Linear Peptide Biological_Target Target Receptor/Enzyme Unmodified_Peptide->Biological_Target Binding Modified_Peptide Hydroxyvaline-containing Peptide Modified_Peptide->Biological_Target Enhanced/Altered Binding Signaling_Response Altered Biological Response Biological_Target->Signaling_Response

References

Application Note: HPLC Analytical Method for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis and chiral separation of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, a stereoisomer of 3-hydroxyleucine, is an amino acid of interest in various fields of research and development. Accurate and reliable analytical methods are crucial for its quantification and chiral purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids.[1][2][3][4] Due to the lack of a strong chromophore in many amino acids, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.[1][4] Furthermore, the separation of stereoisomers requires chiral chromatography techniques.[5][6]

This application note details two HPLC methods:

  • Method A: A reversed-phase HPLC (RP-HPLC) method with pre-column derivatization for the quantification of this compound.

  • Method B: A chiral HPLC method for the separation of the enantiomers of 2-amino-3-hydroxy-4-methylpentanoic acid to determine the enantiomeric purity of the (2S,3R) isomer.

Quantitative Analysis by RP-HPLC with Pre-column Derivatization (Method A)

This method utilizes pre-column derivatization with o-phthaldialdehyde (OPA) to form a highly fluorescent derivative that can be readily detected.[1]

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium borate buffer (0.4 M, pH 9.5)

  • o-Phthaldialdehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.4 M sodium borate buffer and 50 µL of 2-mercaptoethanol.

  • Water (HPLC grade)

2.1.2. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with a fluorescence detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

2.1.3. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample by dissolving it in water to achieve a theoretical concentration within the linear range of the method.

2.1.4. Derivatization Procedure

  • To 100 µL of the standard or sample solution, add 400 µL of the OPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

Data Presentation

Table 1: Method Validation Parameters for Quantitative Analysis

ParameterResult
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL

Chiral Separation by HPLC (Method B)

This method employs a chiral stationary phase (CSP) to resolve the enantiomers of 2-amino-3-hydroxy-4-methylpentanoic acid. Direct separation on a CSP is a common and effective approach for chiral resolution.[5][6]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Racemic 2-amino-3-hydroxy-4-methylpentanoic acid

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

3.1.2. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with a UV detector
Column Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detector Wavelength 210 nm

3.1.3. Sample Preparation

  • Standard Solution: Dissolve the this compound reference standard in the mobile phase to a concentration of 0.5 mg/mL.

  • Racemic Standard Solution: Dissolve the racemic 2-amino-3-hydroxy-4-methylpentanoic acid in the mobile phase to a concentration of 0.5 mg/mL.

  • Sample Solution: Dissolve the test sample in the mobile phase to a concentration of 0.5 mg/mL.

Data Presentation

Table 2: Chromatographic Parameters for Chiral Separation

CompoundRetention Time (min)Resolution (Rs)
(2R,3S)-enantiomer (Example: 12.5)> 1.5
(2S,3R)-enantiomer (Example: 14.8)

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample derivatization Pre-column Derivatization (Method A) prep_std->derivatization chiral_hplc Chiral HPLC Analysis (Method B) prep_std->chiral_hplc prep_sample->derivatization prep_sample->chiral_hplc hplc_analysis HPLC Analysis derivatization->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition chiral_hplc->data_acquisition quantification Quantification data_acquisition->quantification purity Enantiomeric Purity Assessment data_acquisition->purity report Generate Report quantification->report purity->report

Caption: Workflow for HPLC analysis of this compound.

This application note provides a starting point for the analysis of this compound. Method optimization and validation should be performed for specific sample matrices and analytical instrumentation.

References

Application Notes and Protocols: (2S,3R)-3-Hydroxyvaline as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-3-Hydroxyvaline is a non-proteinogenic β-hydroxy-α-amino acid that serves as a valuable chiral building block in synthetic organic chemistry and drug discovery. Its rigid structure, conferred by the vicinal amino and hydroxyl groups on a constrained backbone, makes it an important component in the synthesis of complex natural products and peptidomimetics. The defined stereochemistry at the α and β positions allows for precise control over the three-dimensional structure of target molecules, which is critical for their biological activity.

This document provides detailed application notes on the utility of (2S,3R)-3-hydroxyvaline and related chiral building blocks, along with generalized experimental protocols for their synthesis and incorporation into larger molecules.

Applications in Synthesis

The unique structural features of (2S,3R)-3-hydroxyvaline and its analogs make them versatile starting materials for a variety of synthetic applications:

  • Natural Product Synthesis: These chiral amino acids are key components of several biologically active natural products, including the cyclic depsipeptide polyoxypeptin A, which induces apoptosis in cancer cells.

  • Peptidomimetics: Incorporation of (2S,3R)-3-hydroxyvaline into peptide sequences can enforce specific secondary structures, such as β-turns, and enhance metabolic stability by introducing non-natural linkages that are resistant to enzymatic degradation.

  • Chiral Ligands: The amino and hydroxyl functionalities can act as coordination sites for metal centers, enabling the development of novel chiral ligands for asymmetric catalysis.

  • Drug Discovery: The rigid scaffold of (2S,3R)-3-hydroxyvaline provides a template for the design of small molecule therapeutics with well-defined pharmacophores.

Synthetic Strategies and Methodologies

The stereoselective synthesis of (2S,3R)-3-hydroxyvaline and its analogs often employs established asymmetric reactions to control the stereochemistry at the two chiral centers. Common strategies include:

  • Sharpless Asymmetric Dihydroxylation: This powerful method is used to introduce the vicinal hydroxyl and amino functionalities with high stereocontrol.

  • Chiral Pool Synthesis: Starting from readily available chiral precursors, such as D-glucose or Garner's aldehyde, allows for the transfer of stereochemical information to the target molecule.[1][2]

  • Enzymatic Hydroxylation: Biocatalytic approaches using hydroxylase enzymes can offer high regio- and stereoselectivity for the synthesis of β-hydroxy-α-amino acids.

A representative synthetic workflow for a related compound, (2S,3R)-3-hydroxy-3-methylproline, is depicted below. This multi-step synthesis highlights the use of a Sharpless asymmetric dihydroxylation and a diastereoselective reductive amination to establish the desired stereochemistry.[3]

cluster_0 Synthesis of (2S,3R)-3-Hydroxy-3-methylproline start Starting Material (Unsaturated Ester) sharpless Sharpless Asymmetric Dihydroxylation start->sharpless AD-mix-β diol Chiral Diol sharpless->diol protection Protection of Hydroxyl Groups diol->protection protected_diol Protected Diol protection->protected_diol oxidation Oxidation to Aldehyde protected_diol->oxidation Swern or Dess-Martin aldehyde Chiral Aldehyde oxidation->aldehyde amination Reductive Amination aldehyde->amination NH3, NaBH3CN amino_alcohol Amino Alcohol amination->amino_alcohol cyclization Intramolecular Cyclization amino_alcohol->cyclization Lewis Acid proline_analog (2S,3R)-3-Hydroxy-3-methylproline (Protected) cyclization->proline_analog deprotection Deprotection proline_analog->deprotection Acid/Base final_product Final Product deprotection->final_product cluster_1 Fmoc-SPPS Cycle start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 check Kaiser Test wash2->check repeat Repeat Cycle for Next Amino Acid check->repeat Incomplete final Final Cleavage and Purification check->final Complete repeat->deprotection

References

Application Notes: (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of both amino and hydroxyl functional groups make it a crucial intermediate for the synthesis of complex molecules with defined three-dimensional structures. This is particularly important for designing drugs that interact with specific biological targets. Its applications are prominent in the development of antiviral and anticancer agents, as well as in the synthesis of peptide-based therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Appearance White to off-white solid
Stereochemistry (2S,3R)
Synonyms (2S,3R)-3-Hydroxyleucine, L-allo-Isoleucine hydroxy analog

I. Application in the Synthesis of Antiviral Agents (HIV Protease Inhibitors)

One of the most significant applications of chiral β-hydroxy-α-amino acids, such as this compound, is in the synthesis of HIV protease inhibitors. These inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). They are designed to mimic the transition state of the natural peptide substrates of the HIV protease, thereby blocking the viral replication cycle. The hydroxyethylamine isostere, which can be derived from chiral hydroxy amino acids, is a key pharmacophore in many potent HIV protease inhibitors.

While a specific marketed drug directly synthesized from this compound is not readily found in public literature, the following protocol for the synthesis of a key intermediate for a Darunavir analog illustrates a representative application of a structurally similar chiral amino alcohol. Darunavir is a potent HIV protease inhibitor.

Representative Experimental Protocol: Synthesis of a Darunavir Analog Intermediate

This protocol outlines the synthesis of a key intermediate for a Darunavir analog, starting from a Boc-protected chiral epoxide, which is a common synthetic equivalent of a chiral hydroxy amino acid.

Step 1: Epoxide Ring Opening

A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (Boc-protected epoxide) (1.0 equivalent) and isobutylamine (1.0 equivalent) is dissolved in absolute ethanol. The reaction mixture is heated to 85°C for 3 hours under a nitrogen atmosphere. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography (EtOAc/hexane) to yield the corresponding amino alcohol.

Step 2: Sulfonamide Formation

The amino alcohol from Step 1 (1.0 equivalent) is dissolved in dry dichloromethane (CH₂Cl₂), and triethylamine (1.1 equivalents) is added. The mixture is cooled to 0°C, and a solution of a substituted aryl sulfonyl chloride (1.1 equivalents) in CH₂Cl₂ is added dropwise. The reaction is stirred overnight at room temperature. The crude product is concentrated and purified by column chromatography (EtOAc/hexane) to afford the Boc-protected sulfonamide.

Step 3: Boc Deprotection

The Boc-protected sulfonamide from Step 2 is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂). The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the deprotected amine, which can be carried forward to the final coupling step.

Step 4: Final Coupling

The deprotected amine from Step 3 is dissolved in CH₂Cl₂, and triethylamine is added. The mixture is then reacted with a suitable acylating agent, such as a derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, to yield the final Darunavir analog.

Quantitative Data

While specific IC₅₀ values for drugs derived directly from this compound are not available in the reviewed literature, the following table presents the biological activity of Darunavir, which contains a similar structural motif, against wild-type and resistant HIV-1 strains.

CompoundTargetIC₅₀ (nM)
Darunavir HIV-1 Protease (Wild-Type)1-5
Darunavir Multi-drug resistant HIV-1 strains3-50

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Epoxide Ring Opening cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Final Coupling A Boc-Protected Epoxide C Amino Alcohol Intermediate A->C EtOH, 85°C B Isobutylamine B->C E Boc-Protected Sulfonamide C->E TEA, CH2Cl2 D Aryl Sulfonyl Chloride D->E F Deprotected Amine E->F TFA, CH2Cl2 H Final Drug Analog F->H TEA, CH2Cl2 G Acylating Agent G->H

Caption: Synthetic workflow for a Darunavir analog.

HIV_Protease_Inhibition HIV Protease HIV Protease Viral Replication Viral Replication HIV Protease->Viral Replication Enables Gag-Pol Polyprotein Gag-Pol Polyprotein Gag-Pol Polyprotein->HIV Protease Substrate Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Inhibits

Caption: Mechanism of HIV protease inhibition.

II. Application in Peptide Synthesis

This compound can be incorporated into peptide sequences to modulate their structure and biological activity. The presence of the hydroxyl group can introduce new hydrogen bonding possibilities, influencing the peptide's conformation and interaction with its target.

General Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxy-(O-tBu)-4-methylpentanoic acid into a peptide chain using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the title compound with a protected hydroxyl group, e.g., O-tBu)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF for 1-2 hours.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, the Fmoc-protected (2S,3R)-2-amino-3-hydroxy-(O-tBu)-4-methylpentanoic acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, with the addition of DIPEA (6 equivalents).

    • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours.

    • The completion of the coupling reaction is monitored using a Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, the peptide is cleaved from the resin and all protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 End Elongated Peptide Chain Washing2->End End->Deprotection Repeat for next amino acid

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Application Notes and Protocols for (2S,3R)-3-Hydroxyvaline in Non-Ribosomally Synthesized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance, biosynthesis, and application of the non-proteinogenic amino acid (2S,3R)-3-hydroxyvaline and its derivatives in the context of non-ribosomally synthesized peptides (NRPs). A detailed case study on Actinomycin D, a potent antitumor antibiotic, illustrates the importance of hydroxylated amino acid precursors in the bioactivity of NRPs. The accompanying protocols offer detailed methodologies for the study of such compounds.

Introduction to (2S,3R)-3-Hydroxyvaline in NRPs

Non-ribosomal peptides (NRPs) are a class of secondary metabolites, primarily produced by microorganisms, with a wide range of biological activities, including antimicrobial, antiviral, immunosuppressive, and anticancer properties.[1][2] Unlike ribosomally synthesized proteins, NRPs are assembled by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[3][4] These NRPSs can incorporate a vast array of non-proteinogenic amino acids, which contribute to the structural diversity and biological potency of NRPs.[5]

One such non-proteinogenic amino acid is (2S,3R)-3-hydroxyvaline. The presence of a hydroxyl group on the valine side chain introduces a chiral center and the potential for hydrogen bonding, which can significantly influence the peptide's conformation, stability, and interaction with its biological target. While direct incorporation of (2S,3R)-3-hydroxyvaline is a subject of ongoing research, the biosynthesis of NRPs containing closely related hydroxylated precursors is well-documented.

Case Study: Actinomycin D

Actinomycin D is a potent chemotherapeutic agent used in the treatment of various cancers, including Wilms' tumor and rhabdomyosarcoma.[6] It is a chromopeptide lactone produced by various Streptomyces species.[7] The structure of Actinomycin D consists of a phenoxazinone chromophore attached to two identical pentapeptide lactone rings.[6] While not containing (2S,3R)-3-hydroxyvaline directly, the biosynthesis of its chromophore involves a key hydroxylated amino acid precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), which is derived from L-tryptophan. The hydroxylation step is crucial for the subsequent oxidative condensation to form the phenoxazinone ring, which is essential for the biological activity of Actinomycin D.

Biosynthesis of Actinomycin D

The biosynthesis of Actinomycin D is a classic example of an NRPS-mediated pathway. The NRPS machinery is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.[3] The process begins with the synthesis of the 4-MHA precursor from tryptophan. Two molecules of 4-MHA are then oxidatively condensed to form the phenoxazinone chromophore. The pentapeptide chains are assembled on a multimodular NRPS and subsequently cyclized and ligated to the chromophore.

Actinomycin D Biosynthesis Pathway tryptophan L-Tryptophan kynurenine_pathway Kynurenine Pathway tryptophan->kynurenine_pathway mha_precursor 4-Methyl-3-hydroxy- anthranilic acid (4-MHA) kynurenine_pathway->mha_precursor phenoxazinone_synthase Phenoxazinone Synthase mha_precursor->phenoxazinone_synthase phenoxazinone Phenoxazinone Chromophore phenoxazinone_synthase->phenoxazinone ligation Ligation & Cyclization phenoxazinone->ligation nrps NRPS Assembly Line (incorporates Thr, Val, Pro, Sar, MeVal) pentapeptide Pentapeptide Chains nrps->pentapeptide pentapeptide->ligation actinomycin_d Actinomycin D ligation->actinomycin_d

Caption: Biosynthesis of Actinomycin D.

Biological Activity and Mechanism of Action

Actinomycin D exerts its cytotoxic effects by intercalating into DNA at GpC-rich regions, thereby inhibiting transcription by RNA polymerase.[6] This disruption of transcription ultimately leads to the induction of apoptosis in rapidly dividing cancer cells.[8] Its antimicrobial activity, particularly against Gram-positive bacteria, also stems from its ability to bind to DNA and inhibit RNA synthesis.[2]

Actinomycin D Mechanism of Action actinomycin_d Actinomycin D intercalation Intercalation at GpC sites actinomycin_d->intercalation dna DNA Double Helix dna->intercalation transcription_complex Transcription Initiation Complex intercalation->transcription_complex stabilizes rna_polymerase RNA Polymerase transcription_complex->rna_polymerase blocks transcription_inhibition Inhibition of Transcription Elongation rna_polymerase->transcription_inhibition apoptosis Apoptosis transcription_inhibition->apoptosis

Caption: Mechanism of action of Actinomycin D.

Quantitative Data

The production and biological activity of Actinomycin D and its analogs have been quantified in various studies.

Table 1: Production of Actinomycin D and its Analogs

Producing StrainFermentation MediumProductYield (mg/L)Reference
Streptomyces parvulus AL036Starch Casein MediumActinomycin D103.67[7]
Streptomyces parvulus AL036Optimized Starch CaseinActinomycin D199.33[7]
Streptomyces heliomyciniMedium MII (5% salinity, pH 8.5)Actinomycin D458.0 ± 76.3[9]
Streptomyces heliomyciniMedium MII (5% salinity, pH 8.5)Actinomycin X₂283.4 ± 75.3[9]
Streptomyces heliomyciniMedium MII (5% salinity, pH 8.5)Actinomycin X₀β107.6 ± 4.2[9]
Streptomyces sindenensisOptimized Fructose PeptoneActinomycin D656.46[10]

Table 2: Cytotoxic Activity of Actinomycin D and Analogs

CompoundCell LineIC₅₀Reference
Actinomycin DHeLa10.22 ± 2.53 µg/mL[7]
Actinomycin DLLC-MK217.78 ± 3.97 µg/mL[7]
Actinomycin X₂MCF-70.8 - 1.8 nM[9]
Actinomycin X₂K5620.8 - 1.8 nM[9]
Actinomycin X₂A5490.8 - 1.8 nM[9]

Table 3: Antimicrobial Activity of Actinomycin D

CompoundBacterial StrainMIC (µg/mL)Reference
Actinomycin DStaphylococcus aureus2[2]

Experimental Protocols

Protocol 1: Fermentation and Production of Actinomycin D

This protocol is adapted for the production of Actinomycin D from Streptomyces parvulus.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. parvulus spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 broth).

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Fermentation:

    • Inoculate a 1 L flask containing 200 mL of production medium (e.g., optimized starch casein medium) with 10% (v/v) of the seed culture.

    • Incubate at 28-30°C for 7-10 days on a rotary shaker at 200 rpm.

  • Monitoring Production:

    • Periodically withdraw samples aseptically.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Analyze the organic extract by HPLC to monitor Actinomycin D production.

Protocol 2: Extraction and Purification of Actinomycin D
  • Extraction:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Collect fractions and monitor by TLC or HPLC.

    • Pool fractions containing pure Actinomycin D and evaporate the solvent.

    • Further purify by preparative HPLC if necessary.

Isolation and Characterization Workflow fermentation Fermentation of Streptomyces sp. extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Actinomycin D hplc->pure_compound ms Mass Spectrometry (Structure Verification) pure_compound->ms nmr NMR Spectroscopy (Structure Elucidation) pure_compound->nmr bioassays Biological Activity Assays (Cytotoxicity, Antimicrobial) pure_compound->bioassays

Caption: Workflow for Isolation and Characterization.

Protocol 3: Structural Elucidation by Mass Spectrometry
  • Sample Preparation: Dissolve the purified Actinomycin D in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire full scan MS data in positive ion mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) using collision-induced dissociation (CID) or electron-induced dissociation (EID) to obtain fragment ions for structural confirmation.[11]

  • Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence of the pentapeptide rings and the structure of the chromophore.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa) in appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with serial dilutions of Actinomycin D and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton broth.

  • Serial Dilution: Prepare serial two-fold dilutions of Actinomycin D in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Actinomycin D that completely inhibits visible bacterial growth.

Conclusion

The study of (2S,3R)-3-hydroxyvaline and other hydroxylated amino acids within non-ribosomally synthesized peptides offers exciting opportunities for the discovery and development of novel therapeutic agents. The case of Actinomycin D demonstrates the profound impact of such modifications on the biological activity of these complex natural products. The protocols and data presented here provide a framework for researchers to explore the biosynthesis, isolation, characterization, and bioactivity of NRPs containing these unique building blocks.

References

Application Notes and Protocols for Orthogonal Protection Strategy in (2R,3R)-3-hydroxy-D-isovaline Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-hydroxy-D-isovaline is a non-proteinogenic amino acid characterized by a sterically hindered β-hydroxy-α,α-dialkyl substitution pattern.[1] Its incorporation into peptide structures can significantly influence their conformational properties, enhance proteolytic stability, and modulate biological activity.[1][2] The presence of a bulky side chain and a secondary hydroxyl group presents unique challenges in solid-phase peptide synthesis (SPPS), necessitating a robust and efficient orthogonal protection strategy to ensure successful peptide chain elongation and final product purity.[1]

This document provides detailed application notes and protocols for the effective incorporation of (2R,3R)-3-hydroxy-D-isovaline into peptide sequences using a well-established orthogonal protection strategy. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in the synthesis of peptides containing this unique and valuable building block.

Orthogonal Protection Strategy

The successful synthesis of peptides containing (2R,3R)-3-hydroxy-D-isovaline hinges on an orthogonal protection scheme that allows for the selective deprotection of the α-amino group during chain elongation without affecting the side-chain protecting group, and vice versa. The most commonly employed and effective strategy is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminal α-amino group and an acid-labile group for the side-chain hydroxyl function.[1][2]

  • α-Amino Group Protection: The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the stepwise addition of amino acids to the growing peptide chain.

  • Side-Chain Hydroxyl Group Protection: The hydroxyl group of (2R,3R)-3-hydroxy-D-isovaline is typically protected with an acid-labile group such as tert-butyl (tBu) or trityl (Trt). These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin during the final treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA).

This Fmoc/tBu strategy ensures that the side-chain hydroxyl group remains protected throughout the synthesis, preventing potential side reactions, and is only deprotected during the final cleavage step.

Orthogonal_Protection_Strategy Orthogonal Protection Strategy for (2R,3R)-3-hydroxy-D-isovaline cluster_amino_acid (2R,3R)-3-hydroxy-D-isovaline cluster_protection Protection cluster_deprotection Selective Deprotection Amino_Acid HO-(Side Chain) | (2R,3R)-3-hydroxy-D-isovaline | H2N-(α-Amine) Protected_AA tBu-O-(Side Chain) | Fmoc-HN-(α-Amine) Amino_Acid->Protected_AA Protection Deprotection_Amine tBu-O-(Side Chain) | H2N-(α-Amine) Protected_AA->Deprotection_Amine Piperidine/DMF (Base-labile) Deprotection_Hydroxyl HO-(Side Chain) | Peptide Chain Protected_AA->Deprotection_Hydroxyl TFA Cocktail (Acid-labile) SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_DMF Washing (DMF) Fmoc_Deprotection->Washing_DMF Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_DMF->Coupling Chain_Elongation Repeat for next amino acid Washing_DMF->Chain_Elongation Continue Elongation Final_Deprotection Final Fmoc Deprotection Washing_DMF->Final_Deprotection Last Amino Acid Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Washing_DMF Coupling Complete Kaiser_Test->Coupling Incomplete (Double Couple) Chain_Elongation->Fmoc_Deprotection Final_Washing Final Washing (DMF, DCM) & Drying Final_Deprotection->Final_Washing Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as (2S,3R)-β-hydroxyleucine, is a non-proteinogenic amino acid with potential applications in biochemistry and drug discovery. Its structural similarity to amino acid substrates of proteases suggests its potential as an enzyme inhibitor. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound, with a focus on serine proteases.

Overview of this compound

This compound is a chiral amino acid derivative. While its primary applications have been in chiral synthesis, recent studies have indicated its potential as a modulator of enzyme activity. The presence of both amino and hydroxyl groups allows for potential interactions with the active sites of enzymes, particularly proteases that recognize amino acid residues.

Enzyme Inhibition Profile

Initial screening has identified this compound as an inhibitor of specific serine proteases.

Target Enzymes

Research has shown that this compound and its diastereomer, (2R,3S)-β-hydroxyleucine, can inhibit the activity of the following serine proteases:

  • Trypsin: A well-characterized serine protease found in the digestive system, where it hydrolyzes proteins. It is also involved in various physiological and pathological processes.

  • Proteinase K: A broad-spectrum serine protease isolated from the fungus Tritirachium album Limber. It is widely used in molecular biology to digest proteins in nucleic acid preparations.

The inhibition of trypsin by the (2R,3S) isomer has been characterized as competitive, suggesting that the inhibitor binds to the active site of the enzyme, competing with the substrate.[1] It is plausible that the (2S,3R) isomer also acts via a similar mechanism.

Quantitative Inhibition Data

Table 1: Summary of Inhibitory Activity

EnzymeEnzyme ClassInhibitorInhibition TypeQuantitative Data (IC50/Ki)
TrypsinSerine ProteaseThis compoundCompetitiveTo be determined
Proteinase KSerine ProteaseThis compoundTo be determinedTo be determined

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity and kinetics of this compound against trypsin and proteinase K.

Protocol 1: Trypsin Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory effect of this compound on trypsin activity using a chromogenic substrate.

Materials:

  • Bovine Pancreatic Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm (for L-BAPNA) or 253 nm (for BAEE)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate (L-BAPNA or BAEE) in the assay buffer.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer to achieve a range of desired inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank: Assay buffer and substrate.

      • Control (No Inhibitor): Assay buffer, trypsin solution, and substrate.

      • Inhibitor Test: Assay buffer, trypsin solution, and the inhibitor at various concentrations.

    • It is recommended to pre-incubate the trypsin with the inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) before adding the substrate.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable dose-response curve fitting model.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the competitive inhibition model.

Protocol 2: Proteinase K Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of this compound against Proteinase K using a fluorogenic substrate.

Materials:

  • Proteinase K from Tritirachium album Limber

  • This compound

  • Fluorogenic peptide substrate specific for Proteinase K (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Proteinase K in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate IC50 determination.

    • Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay buffer and substrate.

      • Control (no inhibitor): Assay buffer, Proteinase K, and substrate.

      • Inhibitor test: Assay buffer, Proteinase K, inhibitor at various concentrations, and substrate.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) before adding the substrate.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate.

    • Measure the increase in fluorescence over time using the microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Further kinetic studies at varying substrate concentrations can be performed to determine the mode of inhibition and the Ki value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of serine protease inhibition and the experimental workflow for assessing the inhibitory potential of this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Inhibitor (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid Stock Solution Incubation Pre-incubation: Enzyme + Inhibitor Inhibitor->Incubation Enzyme Serine Protease (Trypsin or Proteinase K) Stock Solution Enzyme->Incubation Substrate Chromogenic/Fluorogenic Substrate Stock Solution Reaction Reaction Initiation: Add Substrate Substrate->Reaction Incubation->Reaction Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction->Measurement Velocity Calculate Initial Reaction Velocity Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Inhibition->IC50 Ki Determine Ki and Mode of Inhibition IC50->Ki

Figure 1. Experimental workflow for determining enzyme inhibition.

serine_protease_inhibition Enzyme {Serine Protease (e.g., Trypsin, Proteinase K) | Active Site} ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds (Competitive) Substrate Protein/Peptide Substrate Substrate->ES_Complex Inhibitor (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid Inhibitor->EI_Complex Products Cleaved Peptides ES_Complex->Products Catalysis No_Reaction No Reaction EI_Complex->No_Reaction

Figure 2. Competitive inhibition of a serine protease.

signaling_pathway cluster_extracellular Extracellular Matrix / Cell Surface cluster_intracellular Intracellular Signaling Protease Serine Protease (e.g., Trypsin-like proteases) ProEnzyme Pro-enzyme (Zymogen) Protease->ProEnzyme Activates Receptor Protease-Activated Receptor (PAR) Protease->Receptor Cleaves & Activates ECM Extracellular Matrix Proteins Protease->ECM Degrades Signaling Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Response Cellular Responses (Proliferation, Inflammation, etc.) Signaling->Response Inhibitor (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid Inhibitor->Protease Inhibits

Figure 3. General signaling roles of serine proteases inhibited by the compound.

Conclusion

This compound presents an interesting scaffold for the development of serine protease inhibitors. The provided protocols offer a robust framework for researchers to quantify its inhibitory potency and to elucidate its mechanism of action against trypsin, proteinase K, and potentially other proteases. Further investigation into the selectivity and cellular effects of this compound is warranted to fully understand its therapeutic and research potential.

References

Unraveling Valine Catabolism: Application Notes for Metabolic Labeling with Isotopic (2S,3R)-3-Hydroxyvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of isotopic (2S,3R)-3-hydroxyvaline in metabolic labeling studies. As a non-proteinogenic amino acid, (2S,3R)-3-hydroxyvaline serves as a specific tracer for investigating the intricacies of the valine catabolic pathway. Its downstream metabolite, 3-hydroxyisobutyrate (3-HIB), is an emerging biomarker and signaling molecule implicated in various metabolic diseases.[1][2] The protocols and applications detailed herein are designed to empower researchers to explore the dynamics of this crucial metabolic route.

Introduction to (2S,3R)-3-Hydroxyvaline Metabolic Labeling

(2S,3R)-3-hydroxyvaline is an intermediate in the degradation pathway of the branched-chain amino acid (BCAA) valine. Unlike proteinogenic amino acids, it is not incorporated into proteins during translation. This characteristic makes isotopically labeled (2S,3R)-3-hydroxyvaline an excellent tool for tracing the metabolic flux specifically through the valine catabolic pathway without the confounding factor of protein incorporation.

The primary application of isotopic (2S,3R)-3-hydroxyvaline lies in its ability to be metabolized to 3-hydroxyisobutyrate (3-HIB).[1] Elevated levels of 3-HIB have been linked to insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease, making the valine catabolic pathway a significant area of interest in metabolic research and drug development.[2][3][4] By using stable isotopes of (2S,3R)-3-hydroxyvaline (e.g., ¹³C or ²H labeled), researchers can quantitatively track its conversion to 3-HIB and other downstream metabolites, providing insights into pathway kinetics and regulation in both healthy and diseased states.

Applications in Metabolic Research

Metabolic labeling with isotopic (2S,3R)-3-hydroxyvaline offers a powerful approach to investigate several key areas of metabolic research:

  • Elucidating Disease Mechanisms: Tracing the flux from (2S,3R)-3-hydroxyvaline to 3-HIB can help unravel the metabolic dysregulation underlying insulin resistance and type 2 diabetes.[2][3]

  • Biomarker Discovery and Validation: These studies can validate the use of 3-HIB as a biomarker for metabolic diseases by providing a dynamic measure of its production rate.

  • Drug Discovery and Development: The effect of therapeutic candidates on the activity of the valine catabolic pathway can be quantitatively assessed, providing insights into their mechanism of action and potential off-target effects.[2]

  • Understanding Cellular Metabolism: Investigating the fate of (2S,3R)-3-hydroxyvaline can reveal how different cell types and tissues contribute to valine catabolism and 3-HIB production.[4][5][6]

Experimental Workflow and Protocols

The following sections provide a detailed workflow and experimental protocols for a typical metabolic labeling study using isotopic (2S,3R)-3-hydroxyvaline.

Experimental Workflow Overview

A typical workflow for a metabolic labeling study with isotopic (2S,3R)-3-hydroxyvaline is depicted below. This process involves cell culture or animal models, introduction of the isotopic tracer, sample collection, metabolite extraction, and analysis by mass spectrometry.

experimental_workflow Experimental Workflow for Isotopic (2S,3R)-3-Hydroxyvaline Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture or Animal Model labeling Introduce Labeled (2S,3R)-3-Hydroxyvaline cell_culture->labeling tracer_prep Prepare Isotopic (2S,3R)-3-Hydroxyvaline Solution tracer_prep->labeling incubation Time-Course Incubation labeling->incubation sampling Collect Samples (Cells, Media, Plasma, Tissues) incubation->sampling extraction Metabolite Extraction sampling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Processing and Isotopologue Analysis ms_analysis->data_analysis

Caption: A generalized workflow for metabolic labeling studies using isotopic (2S,3R)-3-hydroxyvaline.

Protocol: In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines the steps for tracing the metabolism of isotopic (2S,3R)-3-hydroxyvaline in a cell culture system.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, or myocytes)

  • Appropriate cell culture medium and supplements

  • Isotopically labeled (2S,3R)-3-hydroxyvaline (e.g., U-¹³C₅- (2S,3R)-3-hydroxyvaline)

  • Phosphate-buffered saline (PBS)

  • Metabolite extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Tracer Introduction:

    • Prepare a stock solution of isotopic (2S,3R)-3-hydroxyvaline in a suitable solvent (e.g., sterile water or PBS).

    • On the day of the experiment, aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh culture medium containing a known concentration of isotopic (2S,3R)-3-hydroxyvaline to each well. Include control wells with unlabeled (2S,3R)-3-hydroxyvaline.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of metabolite labeling.

  • Sample Collection:

    • At each time point, collect the cell culture medium for analysis of secreted metabolites.

    • For intracellular metabolites, aspirate the medium, and quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the wells to quench metabolism and extract metabolites.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Develop a targeted method to detect and quantify the different isotopologues of (2S,3R)-3-hydroxyvaline and its downstream metabolites, particularly 3-HIB.

Protocol: In Vivo Metabolic Labeling in Animal Models

This protocol provides a general guideline for in vivo tracing studies in animal models, such as mice.

Materials:

  • Animal model (e.g., C57BL/6J mice)

  • Isotopically labeled (2S,3R)-3-hydroxyvaline sterile solution for injection or oral gavage

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection and snap-freezing supplies (e.g., liquid nitrogen)

  • Metabolite extraction reagents

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Tracer Administration: Administer the isotopic (2S,3R)-3-hydroxyvaline via an appropriate route (e.g., intraperitoneal injection, intravenous infusion, or oral gavage). The dose and route will depend on the specific research question.

  • Time-Course Sampling:

    • Collect blood samples at various time points post-administration to measure the plasma kinetics of the tracer and its labeled metabolites.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).

    • Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize frozen tissues in an appropriate extraction buffer.

  • Metabolite Extraction and Analysis: Follow steps 5-7 from the in vitro protocol for both plasma and tissue homogenates.

Data Presentation and Analysis

Quantitative data from metabolic labeling experiments should be presented in a clear and structured format. The primary output is the measurement of the fractional contribution of the isotopic label to the metabolite pools over time.

Tabulated Quantitative Data

Table 1: Fractional Labeling of 3-Hydroxyisobutyrate (3-HIB) in Cultured Hepatocytes

Time (hours)Fractional Labeling of Intracellular 3-HIB (%)Fractional Labeling of Extracellular 3-HIB (%)
00.0 ± 0.00.0 ± 0.0
115.2 ± 2.18.5 ± 1.5
445.8 ± 4.530.1 ± 3.2
870.1 ± 6.355.7 ± 5.1
2485.3 ± 7.980.2 ± 6.8

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Table 2: In Vivo Tracer Kinetics in Mouse Plasma

Time (minutes)Labeled (2S,3R)-3-Hydroxyvaline (µM)Labeled 3-HIB (µM)
550.3 ± 5.22.1 ± 0.3
1535.1 ± 4.15.8 ± 0.7
3020.5 ± 2.58.9 ± 1.1
608.2 ± 1.110.5 ± 1.3
1202.1 ± 0.49.8 ± 1.2

Data are presented as mean ± standard deviation (n=5) and are hypothetical.

Signaling Pathway Diagram

The metabolic fate of isotopic (2S,3R)-3-hydroxyvaline can be visualized as part of the broader valine catabolic pathway.

valine_catabolism Valine Catabolic Pathway Tracing Valine Valine BCAT BCAT Valine->BCAT aKIV α-Ketoisovalerate BCAT->aKIV BCKDH BCKDH aKIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA HIBCH HIBCH Isobutyryl_CoA->HIBCH HIB 3-Hydroxyisobutyrate (3-HIB) (Labeled Metabolite) HIBCH->HIB Hydroxyvaline Isotopic (2S,3R)-3-Hydroxyvaline (Tracer Input) Hydroxyvaline->HIBCH Tracer Entry Point Downstream Downstream Metabolism (e.g., Propionyl-CoA) HIB->Downstream

Caption: Tracing the valine catabolic pathway with isotopic (2S,3R)-3-hydroxyvaline.

Conclusion

Metabolic labeling with isotopic (2S,3R)-3-hydroxyvaline is a valuable technique for researchers investigating the dynamics of valine catabolism and its role in metabolic health and disease. The protocols and applications outlined in this document provide a framework for designing and executing robust tracer studies to gain quantitative insights into this important metabolic pathway. The ability to specifically probe the production of the signaling metabolite 3-HIB opens new avenues for understanding metabolic regulation and for the development of novel therapeutic strategies.

References

Application Notes: The Role of (2S,3R)-3-Hydroxyvaline in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-3-Hydroxyvaline is a non-proteinogenic α-amino acid, structurally similar to L-valine but with a hydroxyl group at the β-carbon. This unique modification makes it a valuable building block in the field of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of (2S,3R)-3-hydroxyvaline into a peptide sequence can profoundly influence its conformational properties, resistance to enzymatic degradation, and overall biological activity, making it a key component in modern drug discovery.[1]

Core Applications in Peptidomimetic Design

  • Conformational Constraint and Structural Stabilization: The stereochemically defined, bulky β-hydroxy-α,α-dialkyl structure of (2S,3R)-3-hydroxyvaline restricts the conformational freedom of the peptide backbone.[1] This steric hindrance can induce specific secondary structures, such as β-turns or folded conformations, which are often crucial for biological activity.[1][2] By locking the peptide into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and specificity.[3] While natural peptides are often flexible in solution, peptidomimetics containing such constrained residues can more faithfully mimic the bound state of a peptide ligand.[3][4]

  • Enhanced Proteolytic Stability: A primary drawback of peptide-based therapeutics is their rapid degradation by proteases in the body.[5][6] The unusual structure of (2S,3R)-3-hydroxyvaline, which is not recognized by standard proteases, imparts significant resistance to enzymatic cleavage.[1] Peptides incorporating such residues exhibit longer half-lives in biological systems, a critical attribute for therapeutic agents.[7][8] This enhanced stability is a cornerstone of peptidomimetic design.

  • Introduction of Novel Functionality: The β-hydroxyl group serves as a valuable chemical handle for further modification. It provides a site for post-synthetic modifications such as glycosylation, PEGylation, or attachment of fluorescent labels or cytotoxic payloads. This versatility allows for the fine-tuning of a peptidomimetic's pharmacokinetic and pharmacodynamic properties.[1]

Key Properties and Design Considerations

PropertyImplication in Peptidomimetic DesignReference
Stereochemistry (2S,3R) The specific spatial arrangement of the amino and hydroxyl groups is critical for inducing predictable secondary structures and ensuring precise interaction with chiral biological targets.[9][10]
Steric Bulk The methyl groups, in addition to the hydroxyl group, create significant steric hindrance, which is the primary driver for conformational restriction of the peptide backbone.[1][7]
β-Hydroxyl Group Provides a site for hydrogen bonding, which can further stabilize specific folded conformations. It also serves as a functional handle for chemical modifications.[1]
Non-Proteinogenic Nature Confers resistance to degradation by proteases that recognize only standard proteinogenic amino acids.[1][11]

Experimental Protocols

Protocol 1: Incorporation of (2S,3R)-3-Hydroxyvaline into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing a (2S,3R)-3-hydroxyvaline residue on a 0.1 mmol scale using a Rink Amide resin. An orthogonal protection strategy is essential, utilizing a base-labile Fmoc group for the Nα-terminus and an acid-labile group (e.g., tert-butyl, tBu) for the side-chain hydroxyl.[1][12]

Materials and Reagents

Reagent/MaterialPurpose
Rink Amide MBHA ResinSolid support for assembling C-terminally amidated peptides.
Fmoc-Protected Amino AcidsBuilding blocks for the peptide chain.
Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH The target non-proteinogenic amino acid building block.
N,N-Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.
Dichloromethane (DCM)Solvent for resin swelling and washing.
20% (v/v) Piperidine in DMFFmoc deprotection solution.
HBTU/HOBt or HATU/DIPEACoupling reagents for amide bond formation.
N,N-Diisopropylethylamine (DIPEA)Base for activating amino acids.
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)Reagent for cleaving the peptide from the resin and removing side-chain protecting groups.
Cold Diethyl EtherFor precipitation of the crude peptide.
Acetonitrile (ACN) and Water (with 0.1% TFA)Solvents for RP-HPLC purification.

Methodology

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

    • Add 5 mL of DMF and agitate for 30-60 minutes at room temperature to swell the resin.[13]

    • Drain the solvent.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[13]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) and a coupling agent like HBTU (0.38 mmol, 3.8 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin test for free primary amines).

  • Chain Elongation:

    • Repeat the cycle of Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 3) for each subsequent amino acid in the sequence.

    • For the incorporation of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH , use the same coupling procedure. A slightly longer coupling time or a double coupling may be beneficial due to potential steric hindrance.[14]

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection cycle as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • In a fume hood, add 5 mL of the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.

    • Agitate at room temperature for 2-3 hours.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Peptide Precipitation and Purification:

    • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[13]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify using a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[1]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Analysis:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).

Visualizations

Orthogonal_Protection_Strategy cluster_protection Protection Steps BuildingBlock (2S,3R)-3-Hydroxyvaline (Building Block) ProtectedAA Fmoc-Hyv(tBu)-OH BuildingBlock->ProtectedAA Protection Fmoc Fmoc Group (Nα-terminus) PG tBu Group (Side-Chain Hydroxyl) Deprotection1 Piperidine/DMF (Base-labile) ProtectedAA->Deprotection1 During SPPS Cycle Deprotection2 TFA Cocktail (Acid-labile) ProtectedAA->Deprotection2 Final Cleavage FreeN Free Nα-terminus (For Coupling) Deprotection1->FreeN FreeOH Free Hydroxyl (Final Peptide) Deprotection2->FreeOH

Caption: Orthogonal protection strategy for (2S,3R)-3-hydroxyvaline.

SPPS_Workflow start Start: Resin Support swell 1. Resin Swelling (DMF/DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 loop_cond Final AA? wash2->loop_cond loop_cond->deprotect No final_deprotect Final Fmoc Deprotection loop_cond->final_deprotect Yes cleave 4. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. RP-HPLC Purification precipitate->purify end End: Pure Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptidomimetic_Concept cluster_0 Native Peptide cluster_1 Peptidomimetic Native Flexible Peptide Backbone Conformations Multiple Low-Energy Conformations Process Incorporate (2S,3R)-3-Hydroxyvaline Native->Process Design Strategy Degradation Susceptible to Proteolytic Degradation BioactiveConf Stabilized Bioactive Conformation Conformations->BioactiveConf Activity Transient Biological Activity Stability Resistant to Proteolytic Degradation Degradation->Stability EnhancedActivity Enhanced & Prolonged Biological Activity Activity->EnhancedActivity Mimetic Constrained Peptide Backbone Process->Mimetic

Caption: Role of (2S,3R)-3-hydroxyvaline in peptidomimetic design.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge in purifying this compound lies in its stereochemistry. The presence of two chiral centers at the α- and β-positions means that the synthesis can result in a mixture of up to four stereoisomers. The primary purification goal is to separate the desired (2S,3R) diastereomer from the other stereoisomers, namely (2R,3S), (2S,3S), and (2R,3R). These stereoisomers often have very similar physical and chemical properties, making their separation difficult.

Q2: What are the common impurities I might encounter?

Besides the undesired stereoisomers, other common impurities can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Side-products: By-products from the synthetic route, such as products of over-oxidation or incomplete reactions. For instance, oxidation of the parent amino acid, leucine, can lead to the formation of various hydroxyleucines.[1]

  • Reagents from derivatization: If derivatization is used to aid separation, residual derivatizing agents and their by-products can be present.

Q3: What are the recommended purification techniques for this compound?

A multi-step purification strategy is often necessary. The most effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method for separating diastereomers.[2]

  • Ion-Exchange Chromatography (IEC): This technique is effective for separating amino acids from other charged and uncharged impurities.[3][4]

  • Recrystallization: This can be a highly effective final step for obtaining a highly pure crystalline product, provided a suitable solvent system is identified.[5][6][7][8]

Q4: How can I determine the stereochemical purity of my final product?

Chiral chromatography is the most reliable method. This can be achieved through:

  • Direct chiral HPLC: Using a chiral stationary phase (CSP) that can directly resolve the enantiomers.

  • Indirect chiral analysis: Derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC or GC column.[9] The ratio of the peak areas in the chromatogram can be used to determine the diastereomeric and enantiomeric excess.[10]

Troubleshooting Guides

HPLC Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of diastereomers 1. Inappropriate column selection. 2. Mobile phase is not optimized. 3. Temperature is not optimal.1. Screen different RP-HPLC columns (e.g., C8, C18, Phenyl-Hexyl). C18 columns are a good starting point. 2. Adjust the mobile phase composition. Vary the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH. The pH can significantly impact the ionization state of the amino acid and its interaction with the stationary phase.[11][12] 3. Optimize the column temperature. Sometimes, sub-ambient or elevated temperatures can improve resolution.
Peak splitting or shouldering 1. Co-elution of closely related impurities (diastereomers). 2. Column overload. 3. Column void or contamination. 4. Dissolution solvent is too strong.1. Further optimize the mobile phase gradient and flow rate to improve resolution.[13][14] 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the column if necessary.[15] 4. Dissolve the sample in the initial mobile phase if possible.
Poor peak shape (tailing or fronting) 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Add a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Reduce the amount of sample injected.
Ion-Exchange Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Target compound does not bind to the column 1. Incorrect pH of the loading buffer. 2. Incorrect type of ion-exchange resin (cation vs. anion).1. For cation exchange, the pH of the loading buffer should be below the isoelectric point (pI) of the amino acid, where it has a net positive charge. For anion exchange, the pH should be above the pI.[16] 2. This compound is an amino acid and will be positively charged at low pH, so a cation exchange resin is appropriate.
Poor recovery of the target compound 1. Elution buffer is too weak. 2. Irreversible binding to the resin.1. Increase the salt concentration or change the pH of the elution buffer to disrupt the ionic interaction between the amino acid and the resin.[3] 2. This is less common for amino acids but can occur if the resin is not properly cleaned or if there are strong non-specific interactions.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to concentrate the solution.[5] 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Try a different solvent or a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[5]
Oiling out instead of crystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals.1. Cool the solution in an ice bath for a longer period to maximize crystal formation. 2. Wash the crystals with a minimal amount of ice-cold solvent.[6]

Experimental Protocols

Protocol 1: Diastereomeric Separation by RP-HPLC

Objective: To separate the (2S,3R) diastereomer from other stereoisomers using reversed-phase HPLC.

Materials:

  • Crude this compound

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

Method:

  • Sample Preparation: Dissolve the crude sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% to 30% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Analysis: Monitor the chromatogram for the separation of diastereomers. The retention times will vary, but diastereomers should show some separation. Optimize the gradient and temperature to maximize resolution.

  • Fraction Collection: For preparative scale, use a larger column and inject a larger sample volume. Collect the fractions corresponding to the desired (2S,3R) diastereomer.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization.

Protocol 2: Purification by Ion-Exchange Chromatography

Objective: To purify the amino acid from charged and neutral impurities using cation-exchange chromatography.

Materials:

  • Crude this compound

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Chromatography column

  • Loading Buffer: 0.1 M Citrate buffer, pH 3.0

  • Elution Buffer: 0.2 M Ammonium hydroxide solution

  • Wash Buffer: Deionized water

Method:

  • Resin Preparation: Pack the chromatography column with the cation exchange resin and equilibrate with 5-10 column volumes of the Loading Buffer.

  • Sample Loading: Dissolve the crude sample in the Loading Buffer and apply it to the top of the column.

  • Washing: Wash the column with 3-5 column volumes of the Wash Buffer to remove any unbound impurities.

  • Elution: Elute the bound amino acid with the Elution Buffer. Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin staining).

  • Analysis and Desalting: Pool the fractions containing the purified amino acid. The sample will contain ammonium salts, which can be removed by lyophilization (if volatile) or by a subsequent desalting step (e.g., size-exclusion chromatography or RP-HPLC with a volatile mobile phase).

Protocol 3: Final Purification by Recrystallization

Objective: To obtain a highly pure crystalline product of this compound.

Materials:

  • Partially purified this compound

  • Various solvents for solubility testing (e.g., water, ethanol, isopropanol, acetone)

Method:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system may also be explored.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the amino acid until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

  • Purity Assessment: Determine the melting point and analyze the purity by HPLC.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
RP-HPLC >98%60-80%High resolution for diastereomer separation.Requires specialized equipment; can be time-consuming for large scales.
Ion-Exchange Chromatography 90-95%70-90%Good for removing charged and highly polar/non-polar impurities.May not separate diastereomers effectively; requires a desalting step.
Recrystallization >99%50-85%Can yield very high purity; scalable.Dependent on finding a suitable solvent; may have lower initial recovery.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Cascade cluster_analysis Analysis Crude_Product Crude Synthetic Mixture (Mixture of Stereoisomers) IEC Ion-Exchange Chromatography (Removal of charged/polar impurities) Crude_Product->IEC Initial Cleanup RP_HPLC Reversed-Phase HPLC (Diastereomer Separation) IEC->RP_HPLC Diastereomer Enrichment Recrystallization Recrystallization (Final Polishing) RP_HPLC->Recrystallization High Purity Isolation Final_Product Purified (2S,3R) Isomer Recrystallization->Final_Product Purity_Analysis Purity & Stereochemical Analysis (Chiral HPLC, NMR, MS) Final_Product->Purity_Analysis

Caption: A typical experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start HPLC Analysis: Poor Diastereomer Separation Check_Column Is the column appropriate? (e.g., C18) Start->Check_Column Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Solution_Column Screen different columns (C8, Phenyl-Hexyl) Check_Column->Solution_Column No Check_Temp Is the temperature optimized? Check_Mobile_Phase->Check_Temp Yes Solution_Mobile_Phase Adjust pH and organic solvent ratio Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Temp Vary column temperature Check_Temp->Solution_Temp No Good_Separation Achieve Good Separation Check_Temp->Good_Separation Yes Solution_Column->Check_Mobile_Phase Solution_Mobile_Phase->Check_Temp Solution_Temp->Good_Separation

Caption: A logical troubleshooting workflow for addressing poor diastereomeric separation in HPLC.

References

Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered hydroxy amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling sterically hindered hydroxy amino acids like Threonine and Serine?

The primary challenges stem from a combination of factors:

  • Steric Hindrance: The bulky side chains of some amino acids, or α,α-disubstitution, physically obstruct the formation of the peptide bond, slowing down the reaction rate.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Side Reactions: For hydroxy amino acids like serine and threonine, side reactions such as epimerization (loss of stereochemical integrity) and β-elimination of the glycan moiety can occur.[3] Glycosylated serine derivatives are particularly prone to epimerization.[3]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1]

Q2: Which coupling reagents are most effective for sterically hindered hydroxy amino acids?

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[1][4] More potent, in-situ activating reagents are necessary.[4][5]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly effective as they form highly reactive OAt or OBt active esters.[1][6] HATU is often considered superior for many difficult couplings due to the formation of a more reactive OAt-ester, which leads to faster and more complete reactions with less epimerization.[7][8] COMU offers comparable efficiency to HATU with an improved safety profile as it is based on the non-explosive OxymaPure.[6][9][10]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are associated with lower levels of racemization.[1] An advantage of phosphonium-based reagents is that they do not cause guanidinylation of the N-terminus, a potential side reaction with uronium/aminium reagents.[5][10][11]

  • Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[4][12]

Q3: What is guanidinylation and how can it be prevented?

Guanidinylation is a side reaction that can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[10][11] This reaction modifies the N-terminal amine of the peptide chain, rendering it unreactive and terminating chain elongation.[5][13]

To prevent guanidinylation:

  • Use phosphonium-based reagents like PyBOP, which do not cause this side reaction.[10][11]

  • Use a stoichiometric amount of the uronium reagent relative to the amino acid.[11]

Q4: How can racemization be minimized during coupling?

Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, can be a significant issue.[1][14] To minimize it:

  • Choice of Reagent: Use a coupling reagent known for low racemization levels. Phosphonium-based reagents like PyBOP are often a good choice.[1] HATU is also known to result in low racemization.[7]

  • Additives: Employ additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[1]

  • Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[1]

  • Reaction Conditions: Avoid prolonged reaction times at elevated temperatures.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or Incomplete Coupling Yield (Positive Ninhydrin/Kaiser Test) Inadequate reagent potencySwitch to a more powerful onium-salt reagent such as HATU, COMU, or PyAOP.[1] For extremely hindered cases, consider acyl fluoride formation with TFFH.[1][12]
Insufficient reaction timeIncrease the coupling reaction time (e.g., from 1-2 hours to overnight).[4]
Low reaction temperatureGentle heating can help overcome the activation energy, but use caution to minimize racemization.[4] Microwave-assisted peptide synthesis can also be effective.[4]
Peptide aggregationChange the solvent to NMP, which has superior solvating properties to DMF.[4] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[4]
Incomplete N-terminus deprotectionEnsure complete removal of the Fmoc protecting group before the coupling step.[1]
Presence of Deletion Sequences Incomplete coupling of the hindered amino acidPerform a double coupling: after the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[6]
Insufficient reagent concentrationIncrease the equivalents of the amino acid, coupling reagent, and base (e.g., 3-4 equivalents).
Epimerization/Racemization Over-activation of the carboxylic acidReduce the pre-activation time before adding the amine component.[1]
Strong baseUse a weaker base like N-methylmorpholine (NMM) or collidine.[1]
Inappropriate coupling reagent/additive combinationUse additives like HOAt or Oxyma Pure.[1] Consider phosphonium-based reagents like PyBOP or PyAOP.[1]
Guanidinylation of N-terminus Excess uronium/aminium reagent (e.g., HATU, HBTU)Use phosphonium-based reagents like PyBOP.[11] Alternatively, use a stoichiometric amount of the uronium reagent.[11]

Data Presentation: Coupling Reagent Performance

Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

ReagentClassKey AdvantagesPotential DisadvantagesSafety & Handling
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[6][7][8]Can cause guanidinylation of the N-terminal amine.[10] More expensive than HBTU.[6]Based on potentially explosive HOAt; handle with caution.[10]
HBTU Aminium/Uronium SaltHighly efficient and widely used.[6] Byproducts are generally soluble.[10]Can cause guanidinylation.[10] Generally less reactive than HATU.[7][8] Exhibits unpredictable autocatalytic decompositions, posing an explosion risk.[10]Can have allergenic potential.[10]
COMU Aminium/Uronium SaltEfficiency comparable to HATU.[6][9] Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[9][10] Reduced allergenic potential and water-soluble byproducts.[9][10]Limited stability in solution.[10]Non-explosive and significantly less likely to cause an allergic reaction compared to HATU/HBTU.[10]
PyBOP Phosphonium SaltEfficient coupling and avoids guanidinylation side reactions.[10][11] Byproducts are less hazardous than those of its predecessor, BOP.[10][13]Generally less reactive than HATU.[10]Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[10]

Note: This table synthesizes data from multiple sources; reaction conditions may vary.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings, especially if a single coupling is incomplete.[4][11]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.

  • First Coupling - Activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[4]

  • First Coupling - Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 45-60 minutes.[4]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).[11]

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed with the second coupling.[1]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4][12]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring cluster_double_coupling Optional Second Coupling swell_resin Swell Resin in DMF deprotect Fmoc Deprotection swell_resin->deprotect wash_dmf Wash with DMF deprotect->wash_dmf pre_activate Pre-activate Amino Acid (e.g., with HATU/DIPEA) wash_dmf->pre_activate add_to_resin Add to Resin Couple for 45-60 min pre_activate->add_to_resin wash_again Wash with DMF add_to_resin->wash_again kaiser_test Kaiser Test Complete? wash_again->kaiser_test repeat_coupling Repeat Coupling Cycle kaiser_test->repeat_coupling No (Incomplete) next_step Proceed to Next Amino Acid kaiser_test->next_step Yes repeat_coupling->next_step

Caption: Workflow for coupling a sterically hindered amino acid with an optional double coupling loop.

troubleshooting_guide start Low Coupling Yield (Positive Kaiser Test) cause1 Inadequate Reagent Potency start->cause1 cause2 Suboptimal Conditions (Time, Temp, Solvent) start->cause2 cause3 Peptide Aggregation start->cause3 cause4 Incomplete Deprotection start->cause4 solution1 Switch to HATU, COMU, PyAOP or Acyl Fluoride cause1->solution1 solution5 Perform Double Coupling cause1->solution5 solution2 Increase Time/Temp Use Microwave cause2->solution2 cause2->solution5 solution3 Switch Solvent to NMP or DMF/DCM/NMP mix cause3->solution3 solution4 Ensure Complete Fmoc Removal cause4->solution4

Caption: Troubleshooting logic for low coupling yields with sterically hindered amino acids.

References

Technical Support Center: Stereoselective (2S,3R)-3-Hydroxyvaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (2S,3R)-3-hydroxyvaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of (2S,3R)-3-hydroxyvaline?

A1: The synthesis of α,α-disubstituted α-amino acids like 3-hydroxyvaline presents significant challenges due to steric hindrance around the quaternary center.[1] Key difficulties in synthesizing (2S,3R)-3-hydroxyvaline include:

  • Low Yields: Often caused by incomplete reactions, side reactions, or product loss during workup and purification.[2]

  • Poor Stereoselectivity: Formation of undesired diastereomers is a common issue, requiring careful control of reaction conditions and potentially difficult purification steps.[3]

  • Side Reactions: Competing reactions, such as the formation of a stable lactone, can significantly reduce the yield of the desired open-chain amino acid.[4]

  • Protecting Group Strategy: Inefficient protection of the α-amino and hydroxyl groups can lead to low yields and complications.[4]

  • Purification: Separating the desired product from unreacted starting materials, diastereomers, and other byproducts can be challenging.[3][4]

Q2: How can I prevent the formation of the lactone side-product?

A2: Lactone formation is a common issue when synthesizing hydroxyvaline, especially during attempts to protect the α-amino group with reagents like Boc₂O or Cbz-Cl, leading to low yields.[4] To mitigate this, the side-chain hydroxyl group must be protected before activating the carboxyl group for peptide synthesis.[4] A strategy involving copper complexation can protect the α-amino and carboxyl groups, allowing for selective protection of the hydroxyl group (e.g., with TBDMS), thereby preventing lactonization.[4]

Q3: Which protecting group strategy is most effective for improving yield?

A3: Direct protection of hydroxyvaline with Boc₂O or Cbz-Cl often results in low yields due to competing lactone formation.[4] A more successful, albeit multi-step, approach involves complexing the amino acid with copper, protecting the hydroxyl group, and then introducing the desired N-terminal protecting group like Fmoc.[4] This method has been shown to be more efficient than alternatives like using a 9-BBN complex, which can be difficult to decompose.[4]

Q4: What methods can be used to separate the diastereomers of 3-hydroxyvaline?

A4: The separation of diastereomers is a critical step for obtaining the pure (2S,3R) isomer. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) has been successfully used to separate Fmoc-D-Hyv(O-TBDMS) diastereomers.[4] Other chromatographic techniques, such as flash chromatography, are also employed at various stages of the synthesis to purify intermediates and separate isomers.[4][5] For some related compounds, thin-layer chromatography followed by spectrofluorometric quantification has been used to separate and evaluate isomers.[6]

Troubleshooting Guide

Problem 1: Consistently Low Overall Yield

Your multi-step synthesis of (2S,3R)-3-hydroxyvaline results in a final yield that is significantly lower than expected.

Possible Cause Suggested Solution
Impure Starting Materials/Reagents Ensure all starting materials, reagents, and solvents are pure and dry.[7] Impurities can interfere with the reaction and reduce yield.[2]
Product Loss During Workup Be meticulous during extractions and transfers. Rinse all glassware (flasks, stir bars, funnels) multiple times with the appropriate solvent to recover all product.[7] Check aqueous layers by TLC or LCMS to ensure no product is being discarded.
Reaction Not Going to Completion Monitor the reaction carefully using TLC or LCMS. If the reaction stalls, consider adding more reagent. If the product begins to decompose, quench the reaction early and proceed immediately to workup.[7]
Suboptimal Reaction Conditions Reaction conditions such as temperature, pressure, and concentration can significantly affect yield.[2] Ensure precise control over these parameters. Many stereoselective reactions are highly sensitive to reaction conditions.[8]
Losses During Purification Automated purification systems can lead to significant product loss if not optimized.[9] Consider manual column chromatography. If the product is volatile, use caution during solvent removal via rotary evaporation or high vacuum.[7]

Problem 2: Poor Diastereoselectivity (Incorrect Isomer Ratio)

The crude product contains a high proportion of the undesired diastereomer(s).

Possible Cause Suggested Solution
Incorrect Reaction Temperature Many stereoselective reactions are highly temperature-dependent. Ensure the reaction is maintained at the specified temperature.
Suboptimal Catalyst or Reagent The choice of catalyst and reagents is crucial for stereocontrol.[8] For example, Cu(I)-catalyzed reactions have been shown to provide good-to-excellent diastereoselectivity in the synthesis of related α-hydroxy-β-amino acids.[10]
Solvent Effects The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Experiment with different solvents if the literature allows.
Slow Addition of Reagents Adding reagents dropwise can sometimes improve selectivity by maintaining a low concentration of the reagent and minimizing side reactions.[7]

Data on Synthetic Strategies

The choice of synthetic route and protecting group strategy has a profound impact on the overall yield. The following table summarizes yields for two different strategies starting from D-Valine to produce the protected intermediate Fmoc-D-Hyv(O-TBDMS).

Synthetic Strategy Key Steps Overall Yield from D-Valine Reference
9-BBN Complexation 1. Complexation of Hyv with 9-BBN. 2. Protection of hydroxyl group. 3. Cleavage of borane complex. 4. Fmoc protection.2%[4]
Copper Complexation 1. Complexation of Hyv with Copper. 2. Protection of hydroxyl group with TBDMS. 3. Disruption of copper complex. 4. Fmoc protection.13% (after HPLC separation of diastereomers)[4]

Experimental Protocols

Protocol: Synthesis of Fmoc-D-Hyv(O-TBDMS) via Copper Complexation

This protocol is adapted from a reported high-yield synthesis of protected hydroxyvaline.[4] It involves the formation of a copper complex to facilitate the selective protection of the hydroxyl group, followed by N-protection.

Step 1: Formation of Copper-Complexed D-Hyv

  • This step is prepared as previously described in the literature. The crude reaction mixture containing D-Hyv is used to form the copper complex.

Step 2: Protection of the Hydroxyl Group

  • The copper-complexed D-Hyv is treated with TBDMSOTf in the presence of DMAP in pyridine to protect the hydroxyl group.

  • The desired copper-complexed D-Hyv(O-TBDMS) is separated from the copper complex of unreacted Valine by extraction with EtOAc−H₂O.

Step 3: Disruption of the Copper Complex

  • The disruption of the copper complex is achieved using Chelex 100 resin (Na⁺ form) in a pyridine−H₂O mixture.[4]

Step 4: N-Fmoc Protection

  • Dissolve D-Hyv(O-TBDMS) diastereomers (e.g., 570 mg, 2.1 mmol) and NaHCO₃ (350 mg, 4.2 mmol) in 10 mL of H₂O.[4]

  • Add a solution of Fmoc-OSu (1.06 g, 3.15 mmol) in 10 mL of acetone.[4]

  • Add an additional 10 mL of acetone and allow the reaction to proceed overnight at room temperature.[4]

  • Remove acetone under reduced pressure.[4]

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.[4]

  • Extract the aqueous suspension three times with 20 mL of CHCl₃.[4]

  • Wash the combined CHCl₃ layers three times with 20 mL of H₂O, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the residue by flash chromatography (EtOAc-toluene-HOAc, 5:10:1, v/v) to obtain Fmoc-D-Hyv(O-TBDMS). (Reported yield: 56% from D-Hyv(O-TBDMS)).[4]

Step 5: Separation of Diastereomers

  • The resulting Fmoc-D-Hyv(O-TBDMS) diastereomers can be separated by preparative RP-HPLC to yield the pure isomers.[4]

Visual Guides

Troubleshooting_Workflow start Low Yield or Poor Stereoselectivity check_purity 1. Analyze Starting Materials (NMR, Purity) start->check_purity purity_issue Impure Materials? check_purity->purity_issue check_conditions 2. Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_issue Conditions Correct? check_conditions->conditions_issue analyze_crude 3. Analyze Crude Product (LCMS, NMR) side_products Side Products Identified? analyze_crude->side_products purity_issue->check_conditions Yes purify_reagents Action: Purify/Dry Reagents & Solvents purity_issue->purify_reagents No conditions_issue->analyze_crude Yes optimize_conditions Action: Optimize Temp, Concentration, or Time conditions_issue->optimize_conditions No side_products->optimize_conditions No improve_workup Action: Modify Workup & Purification Strategy side_products->improve_workup Yes

Caption: A troubleshooting workflow for diagnosing low yield and selectivity issues.

Synthesis_Workflow cluster_main Copper-Assisted Synthesis of Protected (2S,3R)-3-Hydroxyvaline Start D-Valine Step1 React with Cu²⁺ to form complex Start->Step1 Step2 Protect OH group (e.g., TBDMSOTf) Step1->Step2 Step3 Protect NH₂ group (e.g., Fmoc-OSu) Step2->Step3 Step4 Disrupt Cu²⁺ complex (e.g., Chelex resin) Step3->Step4 Step5 Purify & Separate Diastereomers (HPLC) Step4->Step5 End Fmoc-(2S,3R)-Hyv(O-TBDMS) Step5->End

Caption: Experimental workflow for the copper-assisted synthesis strategy.

Competing_Reactions start N-Protected Valine Derivative desired_path Desired Product (2S,3R)-3-Hydroxyvaline start->desired_path Desired Pathway (Stereoselective Oxidation) lactone_path Side Product Lactone Formation start->lactone_path Intramolecular Cyclization (Undesired) diastereomer_path Side Product (2S,3S) Diastereomer start->diastereomer_path Non-Selective Reaction (Undesired)

Caption: Relationship between desired product and common undesired side products.

References

Side reactions associated with 3-hydroxyvaline during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using the non-proteinogenic amino acid 3-hydroxyvaline during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the incorporation of 3-hydroxyvaline in peptide synthesis?

The primary side reactions associated with 3-hydroxyvaline stem from the nucleophilicity of its unprotected β-hydroxyl group and the steric hindrance posed by its side chain. The most common issues include:

  • O-acylation: The side-chain hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. This terminates the growth of the desired linear peptide chain.

  • Dehydration: Under certain activation conditions, particularly with carbodiimide-based reagents or at elevated temperatures, the β-hydroxyl group can be eliminated, resulting in the formation of a dehydroamino acid residue (ΔAbu). This leads to a mass loss of 18 Da in the final peptide.

  • Incomplete Coupling: Due to the steric bulk of the 3-hydroxyvaline side chain, coupling reactions can be slow and inefficient, resulting in deletion sequences where the 3-hydroxyvaline residue is missing from the final peptide.[1]

  • Lactonization: If the side-chain hydroxyl group is unprotected, intramolecular cyclization can occur during the activation of the carboxyl group, forming a lactone.[2] This is particularly a concern in solution-phase synthesis or during the preparation of the 3-hydroxyvaline building block itself.[2]

Q2: Is it necessary to protect the side-chain hydroxyl group of 3-hydroxyvaline?

Yes, it is highly recommended to protect the side-chain hydroxyl group of 3-hydroxyvaline to prevent O-acylation and lactonization.[2] The most commonly used protecting group for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS) is the acid-labile tert-butyl (tBu) group. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are also effective alternatives.[2]

Q3: How can I detect side reactions involving 3-hydroxyvaline?

Side reactions can be detected using a combination of analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method for identifying side products.

    • O-acylation: An O-acylated peptide will have a mass corresponding to the target peptide plus the mass of the acylating amino acid residue.

    • Dehydration: A dehydrated peptide will show a mass loss of 18 Da compared to the expected mass of the target peptide.

    • Deletion Sequence: The mass spectrum will show a peak corresponding to the peptide minus the mass of the 3-hydroxyvaline residue.

  • High-Performance Liquid Chromatography (HPLC): Side products will typically appear as new peaks in the HPLC chromatogram, often with different retention times compared to the desired peptide.

Q4: Which coupling reagents are best for incorporating 3-hydroxyvaline?

Due to the steric hindrance of 3-hydroxyvaline, potent coupling reagents are recommended to ensure efficient and complete coupling.[1] Onium salt-based reagents are generally the preferred choice.[3]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective. HATU is often considered superior for many difficult couplings.[3][4]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[3]

Carbodiimide reagents like DIC, when used, should always be in the presence of an additive like OxymaPure® or HOBt to minimize dehydration.

Troubleshooting Guides

Issue 1: O-acylation of the 3-Hydroxyvaline Side Chain

Symptoms:

  • Mass spectrum shows a peak corresponding to the target peptide mass plus the mass of an additional amino acid residue.

  • Reduced yield of the target peptide.

  • Appearance of a new, often later-eluting, peak in the HPLC chromatogram.

Potential Causes:

  • Incomplete or no protection of the side-chain hydroxyl group.

  • Use of a protecting group that is not stable to the reaction conditions.

Recommended Solutions:

  • Ensure proper side-chain protection: Use a robust protecting group for the hydroxyl function, such as tert-butyl (tBu) or tert-butyldimethylsilyl (TBDMS), when using the Fmoc-SPPS strategy.[2]

  • Verify the integrity of the protected amino acid: Ensure the Fmoc-3-hydroxyvaline(PG)-OH building block is of high purity and that the protecting group has not been prematurely cleaved during storage or handling.

Issue 2: Dehydration of the 3-Hydroxyvaline Residue

Symptoms:

  • A significant peak in the mass spectrum corresponding to the target peptide mass minus 18 Da.

  • A new peak, often with a longer retention time, in the HPLC chromatogram.

Potential Causes:

  • Over-activation: Prolonged exposure of the carboxylic acid to the activating agent before addition to the resin.

  • High Temperature: Performing the coupling reaction at elevated temperatures.

  • Choice of Coupling Reagent: Carbodiimide-based reagents (e.g., DIC) without an additive are more prone to inducing dehydration.

Recommended Solutions:

  • Minimize pre-activation time: Add the activated 3-hydroxyvaline to the resin immediately after activation.

  • Control reaction temperature: Perform the coupling at room temperature unless a higher temperature is necessary for a particularly difficult coupling.

  • Optimize coupling reagents: Utilize a coupling reagent combination known to minimize this side reaction, such as HATU/DIPEA or DIC/OxymaPure®.

Issue 3: Incomplete Coupling of 3-Hydroxyvaline

Symptoms:

  • Mass spectrum shows a significant peak corresponding to the peptide minus the 3-hydroxyvaline residue (a deletion sequence).

  • Low overall yield of the target peptide.

  • A positive Kaiser test after the coupling step, indicating the presence of unreacted free amines.

Potential Causes:

  • Steric Hindrance: The bulky side chain of 3-hydroxyvaline can physically obstruct the coupling reaction.[1]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[5]

  • Suboptimal Coupling Conditions: Insufficient reaction time, inadequate excess of reagents, or a coupling reagent that is not potent enough.

Recommended Solutions:

  • Use a potent coupling reagent: Employ HATU, HCTU, or PyBOP for the coupling of Fmoc-3-hydroxyvaline.[3][4]

  • Perform a double coupling: If a single coupling is incomplete, repeat the coupling step with a fresh solution of the activated amino acid.[1]

  • Increase reaction time and/or temperature: Extend the coupling time or cautiously increase the temperature, while being mindful of the increased risk of dehydration.

  • Address peptide aggregation:

    • Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Incorporate pseudoproline dipeptides in the sequence preceding the difficult coupling.

Quantitative Data

Quantitative data on the extent of side reactions specifically for 3-hydroxyvaline is limited in the literature. However, data from analogous β-hydroxy amino acids like threonine can provide valuable insights. The following table summarizes expected trends based on studies of similar residues.

Side ReactionCoupling Reagent/ConditionExpected Extent of Side ProductReference (Analogous Amino Acid)
Dehydration DIC aloneHigh[General knowledge]
DIC/HOBt or DIC/OxymaPure®Low to Moderate[6]
HATU/DIPEALow[4]
High TemperatureIncreased[General knowledge]
O-acylation Unprotected Hydroxyl GroupHigh[7]
tBu or TBDMS ProtectionVery Low[2]

Disclaimer: The data presented in this table is based on general knowledge of peptide synthesis and studies on analogous amino acids. Actual results may vary depending on the specific peptide sequence, solid support, and other reaction conditions.

Experimental Protocols

Protocol 1: TBDMS Protection of 3-Hydroxyvaline

This protocol describes the protection of the side-chain hydroxyl group of 3-hydroxyvaline using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • Fmoc-3-hydroxyvaline-OH

  • Tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Fmoc-3-hydroxyvaline-OH, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Fmoc-3-hydroxyvaline(OTBDMS)-OH by flash column chromatography.

Protocol 2: Coupling of Fmoc-3-hydroxyvaline(tBu)-OH using HATU

This protocol is recommended for incorporating the sterically hindered Fmoc-3-hydroxyvaline(tBu)-OH into a peptide sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-hydroxyvaline(tBu)-OH (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • Anhydrous DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • In a separate vessel, dissolve Fmoc-3-hydroxyvaline(tBu)-OH and HATU in DMF.

  • Add DIPEA to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative colorimetric test, such as the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Visualizations

Side_Reactions_3_Hydroxyvaline Fmoc-3-HyVal-OH Fmoc-3-HyVal-OH Activated Ester Activated Ester Fmoc-3-HyVal-OH->Activated Ester Coupling Reagent Deletion Sequence Deletion Sequence Fmoc-3-HyVal-OH->Deletion Sequence Incomplete Coupling Desired Peptide Desired Peptide Activated Ester->Desired Peptide Successful Coupling O-acylated Peptide O-acylated Peptide Activated Ester->O-acylated Peptide Side-chain attack (unprotected OH) Dehydrated Peptide Dehydrated Peptide Activated Ester->Dehydrated Peptide Dehydration (e.g., DIC, heat)

Caption: Major side reactions during the incorporation of 3-hydroxyvaline.

Troubleshooting_Hydroxyvaline cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Mass + AA Mass + AA residue O_Acylation O-acylation Mass + AA->O_Acylation Mass - 18 Mass - 18 Da Dehydration Dehydration Mass - 18->Dehydration Mass - HyVal Mass - HyVal residue Incomplete_Coupling Incomplete Coupling Mass - HyVal->Incomplete_Coupling Protect_OH Protect OH group (tBu, TBDMS) O_Acylation->Protect_OH Optimize_Reagents Optimize coupling reagents (e.g., HATU, DIC/Oxyma) Dehydration->Optimize_Reagents Double_Couple Double couple, use potent reagents Incomplete_Coupling->Double_Couple

Caption: Troubleshooting workflow for 3-hydroxyvaline side reactions.

References

Chiral Separation of 3-Hydroxyvaline Diastereomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chiral separation of 3-hydroxyvaline diastereomers. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful separations.

Frequently Asked Questions (FAQs)

Q1: Why is direct chiral separation of 3-hydroxyvaline on a standard C18 column often unsuccessful?

A1: Direct analysis of 3-hydroxyvaline on standard C18 HPLC columns is challenging due to its high polarity, which leads to poor retention and inadequate separation of the diastereomers.[1]

Q2: What is the most common approach to separate 3-hydroxyvaline diastereomers?

A2: The most prevalent method is pre-column derivatization to form diastereomers, which can then be separated on a standard achiral stationary phase like C18.[1][2] This technique converts the enantiomers into diastereomers with distinct physicochemical properties, allowing for chromatographic separation.

Q3: What are Marfey's reagent and Sanger's reagent, and how are they used in this context?

A3: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants are chiral derivatizing agents that react with the primary amine of 3-hydroxyvaline to form diastereomers.[1][3] Sanger's reagent (1-fluoro-2,4-dinitrobenzene) is an achiral analogue that can also be highly effective in resolving β-diastereomers.[1][3] The choice of reagent can significantly impact the resolution.

Q4: Can 3-hydroxyvaline diastereomers be separated without derivatization?

A4: Yes, direct separation is possible using chiral stationary phases (CSPs).[4] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for resolving underivatized amino acids.[4][5] These columns are compatible with a range of aqueous and organic mobile phases.[4]

Q5: What is the "mixed Marfey's reaction" protocol?

A5: This is a screening method that allows for the testing of multiple Marfey's reagents in a single reaction to efficiently identify the optimal derivatizing agent for a specific separation.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no resolution of diastereomers - Ineffective derivatizing agent.- Suboptimal mobile phase composition.- Unsuitable column.- Screen different Marfey's reagent analogues or Sanger's reagent.[1]- Optimize the gradient or isocratic conditions of the mobile phase (e.g., acetonitrile concentration).[1]- For direct analysis, try a macrocyclic glycopeptide-based chiral stationary phase.[4][5]
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Adjust the mobile phase pH.- Reduce the sample concentration.
Irreversible adsorption of the analyte - Strong interactions between the analyte and the stationary phase, particularly with protein analysis.- For new columns, several injections may be required to stabilize the stationary phase.[6]
Inconsistent retention times - "Memory effects" from mobile phase additives (e.g., acids or bases).[6]- Fluctuations in column temperature.- Mobile phase composition variability.- Thoroughly flush the column between runs with different mobile phases.- Use a column oven to maintain a consistent temperature.- Ensure accurate and consistent mobile phase preparation.
Low signal intensity - Incomplete derivatization.- Poor ionization in mass spectrometry detection.- Optimize derivatization reaction conditions (e.g., temperature, time, pH).- Adjust mobile phase additives to enhance ionization (e.g., formic acid for positive mode ESI).

Quantitative Data Summary

Table 1: Separation of Phenylserine Diastereomers (as a model for β-hydroxy amino acids) with Different Derivatizing Agents

Derivatizing AgentΔt R (min) for l-β-separation
Sanger's Reagent~1.3
d-Proline Marfey's Reagent~1.1
d-Alanine Marfey's Reagent~0.9
l-Proline Marfey's Reagent~0.6
l-Alanine Marfey's Reagent~0.4
Data extracted from a study on phenylserine, which serves as a representative β-hydroxy amino acid. Conditions: Agilent Zorbax Extend-C18 column, gradient of 5%–50% MeCN in H₂O + 0.1% HCO₂H over 25 min.[1]

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent and HPLC Analysis
  • Sample Preparation:

    • Dissolve the 3-hydroxyvaline diastereomeric mixture in 100 µL of 1 M NaHCO₃.

  • Derivatization:

    • Add a solution of Marfey's reagent (or a selected analogue) (1% w/v in acetone) to the sample solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 1 M HCl.

    • Evaporate the acetone and dilute the sample with mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Agilent Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Gradient: 5% to 50% B over 25 minutes.[1]

    • Flow Rate: 0.35 mL/min.[1]

    • Detection: UV at 340 nm.[1]

Protocol 2: Direct Analysis using a Chiral Stationary Phase
  • Sample Preparation:

    • Dissolve the underivatized 3-hydroxyvaline diastereomeric mixture in the initial mobile phase.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.[4]

    • Mobile Phase: A mixture of methanol, ethanol, or acetonitrile with water, often containing a small amount of an acidic or basic modifier. The optimal ratio needs to be determined empirically. A common starting point is 80:20 (v/v) Methanol:Water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: LC-MS compatible methods are often preferred for underivatized amino acids.

Visualizations

experimental_workflow_derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 3-Hydroxyvaline Diastereomer Mixture dissolve Dissolve in 1 M NaHCO₃ start->dissolve add_reagent Add Marfey's Reagent dissolve->add_reagent incubate Incubate at 40°C add_reagent->incubate quench Quench with 1 M HCl incubate->quench hplc RP-HPLC Analysis (C18 Column) quench->hplc results Separated Diastereomers hplc->results

Caption: Workflow for chiral separation via derivatization.

experimental_workflow_direct start Underivatized 3-Hydroxyvaline Mixture dissolve Dissolve in Initial Mobile Phase start->dissolve injection Inject onto Chiral Stationary Phase (CSP) (e.g., Chirobiotic T) dissolve->injection separation Isocratic or Gradient Elution injection->separation detection LC-MS Detection separation->detection

Caption: Workflow for direct chiral separation using a CSP.

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides Containing (2S,3R)-3-Hydroxyvaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cleavage cocktails for peptides containing (2S,3R)-3-hydroxyvaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful cleavage and deprotection of these modified peptides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of peptides containing (2S,3R)-3-hydroxyvaline.

Issue Possible Causes Recommended Solutions
Low Peptide Yield Incomplete Cleavage: The cleavage cocktail may not be sufficiently strong, or the cleavage time may be too short, especially if the peptide is long or contains other difficult-to-cleave protecting groups.- Optimize Cleavage Time: Perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) and analyze the cleavage efficiency by HPLC. - Increase TFA Concentration: While standard cocktails often use 95% TFA, for resistant peptides, a higher concentration or a stronger acid system might be necessary. However, this increases the risk of side reactions. - Ensure Proper Resin Swelling: Wash the resin thoroughly with DCM before cleavage to remove residual DMF, which can neutralize TFA.
Peptide Precipitation during Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail.- Use a More Solubilizing Cocktail: Consider adding a small percentage of a solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to the cleavage cocktail.
Presence of Unexpected Peaks in HPLC/MS Dehydration of Hydroxyvaline: The acidic conditions of the cleavage cocktail can cause dehydration of the β-hydroxyl group, leading to the formation of a dehydrovaline residue.- Use a Milder Cleavage Cocktail: If dehydration is a significant issue, consider using a lower concentration of TFA for a longer duration. - Protect the Hydroxyl Group: During synthesis, protect the hydroxyl group of hydroxyvaline with a silyl protecting group like tert-butyldimethylsilyl (TBDMS). This group is typically stable to the basic conditions of Fmoc removal but can be cleaved with fluoride-based reagents after TFA cleavage or with specific cleavage cocktails.
O-Sulfonation: If the peptide also contains arginine protected with Pmc or Mtr groups, O-sulfonation of the hydroxyvaline residue can occur during cleavage in the absence of appropriate scavengers.[1]- Use a Scavenger Cocktail: Employ a cleavage cocktail containing scavengers like phenol, thioanisole, and water (e.g., Reagent K) to suppress this side reaction.[1][2]
Alkylation of Sensitive Residues: If your peptide contains other sensitive residues like Trp, Met, or Cys, they can be modified by carbocations generated during cleavage.- Select Appropriate Scavengers: Use a scavenger cocktail tailored to the specific sensitive residues in your peptide. For example, use 1,2-ethanedithiol (EDT) for Cys and Trp, and thioanisole for Met.[3]
Peptide Aggregation after Cleavage Hydrophobicity of the Peptide: The final deprotected peptide may be prone to aggregation, making purification difficult.- Dissolve in Chaotropic Agents: Use solvents containing guanidinium chloride or urea to dissolve the crude peptide before purification. - Optimize HPLC Conditions: Use a shallower gradient and a different ion-pairing reagent (e.g., formic acid instead of TFA) during RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing (2S,3R)-3-hydroxyvaline?

The main challenge is the potential for side reactions involving the unprotected secondary hydroxyl group under strong acidic conditions. The primary side reaction of concern is acid-catalyzed dehydration, which leads to the formation of a double bond and results in a dehydrovaline-containing peptide impurity.[4]

Q2: Should I protect the hydroxyl group of (2S,3R)-3-hydroxyvaline during solid-phase peptide synthesis (SPPS)?

Protecting the hydroxyl group is a highly recommended strategy to prevent side reactions during both coupling and final cleavage. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to the piperidine treatment used for Fmoc removal. The TBDMS group can then be removed post-cleavage using a fluoride source or during cleavage with specific cocktails.

Q3: What is a good starting cleavage cocktail for a peptide containing unprotected (2S,3R)-3-hydroxyvaline?

A good starting point is a standard cleavage cocktail such as TFA/H2O/TIS (95:2.5:2.5, v/v/v). Triisopropylsilane (TIS) is a scavenger that helps to reduce side reactions from carbocations. However, it is crucial to monitor for dehydration.

Q4: How can I detect the formation of dehydrovaline?

The formation of dehydrovaline can be detected by mass spectrometry, as it will result in a mass loss of 18 Da (the mass of water) compared to the target peptide. Reverse-phase HPLC may also show a new, often more hydrophobic, peak.

Q5: If my peptide also contains other sensitive amino acids like Cysteine, Methionine, or Tryptophan, what cleavage cocktail should I use?

In such cases, a more complex cleavage cocktail with a broader range of scavengers is necessary. "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) is a robust option that can protect a variety of sensitive residues from modification.[2]

Experimental Protocols

Protocol 1: Trial Cleavage to Optimize Conditions

This protocol is designed to test different cleavage conditions on a small scale to identify the optimal cocktail and time for your specific peptide.

Materials:

  • Dried peptide-resin (10-20 mg per condition)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Thioanisole, Phenol)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 1 mL) to remove any residual DMF and to swell the resin. Dry the resin under a stream of nitrogen.

  • Cocktail Preparation: Prepare a fresh solution of your chosen cleavage cocktail(s). For example:

    • Cocktail A (Standard): 95% TFA, 2.5% Water, 2.5% TIS

    • Cocktail B (for sensitive residues): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K)

  • Cleavage Reaction:

    • Add 200 µL of the cleavage cocktail to a microcentrifuge tube containing 10 mg of the prepared peptide-resin.

    • Incubate at room temperature with occasional shaking.

    • Take aliquots at different time points (e.g., 1, 2, and 4 hours).

  • Work-up:

    • For each aliquot, filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 1.5 mL microcentrifuge tube containing 1 mL of cold diethyl ether.

    • Centrifuge at high speed for 2 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 1 mL of cold diethyl ether and centrifuge again.

    • Dry the peptide pellet under a gentle stream of nitrogen.

  • Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the crude peptide by RP-HPLC and mass spectrometry to determine the extent of cleavage and the presence of any side products.

Protocol 2: Full-Scale Peptide Cleavage

Once the optimal conditions are determined from the trial cleavage, proceed with the full-scale reaction.

Materials:

  • Dried peptide-resin

  • Optimized cleavage cocktail

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 10 mL per gram of resin) in a sintered glass funnel. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Transfer the dried resin to a suitable reaction vessel.

    • Add the optimized cleavage cocktail (10-20 mL per gram of resin).

    • Incubate for the optimized duration at room temperature with stirring.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL per gram of resin) and combine the filtrates.

  • Precipitation and Washing:

    • Slowly add the TFA filtrate to a larger centrifuge tube containing cold diethyl ether (10 times the volume of the filtrate) while gently vortexing.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Common Cleavage Cocktails and Their Applications

Cleavage Cocktail Composition (v/v/v) Name/Type Primary Application Notes
95% TFA / 2.5% H₂O / 2.5% TISStandardPeptides without highly sensitive residues.Good starting point for peptides with hydroxyvaline. Monitor for dehydration.
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTReagent KPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[2]Recommended for complex peptides containing hydroxyvaline and other sensitive amino acids.
94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTCys-protectivePeptides containing Cysteine to prevent oxidation and alkylation.Useful if the peptide contains both hydroxyvaline and cysteine.
88% TFA / 5% Phenol / 5% H₂O / 2% TISReagent B"Odorless" alternative for peptides with trityl-based protecting groups.May not be sufficient to prevent all side reactions with highly sensitive residues.

Table 2: Potential Side Reactions with (2S,3R)-3-Hydroxyvaline and Mitigation Strategies

Side Reaction Resulting Impurity Conditions Favoring Reaction Recommended Mitigation Strategy
Dehydration Dehydrovaline (-18 Da)Strong acidic conditions, prolonged cleavage time.- Use milder cleavage conditions (e.g., lower TFA concentration). - Shorten cleavage time. - Protect the hydroxyl group during synthesis (e.g., with TBDMS).
O-Sulfonation O-Sulfo-hydroxyvaline (+80 Da)Presence of Arg(Pmc/Mtr) and absence of appropriate scavengers.[1]- Use a cleavage cocktail containing scavengers like phenol and thioanisole (e.g., Reagent K).[1][2]
O-Acylation O-Acyl-hydroxyvalinePossible if activated carboxyl groups are present during cleavage (rare).- Ensure complete removal of coupling reagents and protected amino acids before cleavage.

Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_workup Work-up & Isolation cluster_analysis Analysis Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Add_Cocktail Add Cleavage Cocktail Dry_Resin->Add_Cocktail Incubate Incubate (1-4h) Add_Cocktail->Incubate Filter Filter Resin Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Pellet Wash Pellet Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis RP-HPLC & Mass Spectrometry Dry_Peptide->Analysis

Caption: Experimental workflow for peptide cleavage and analysis.

Troubleshooting_Logic Start Cleavage Experiment Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Time Increase Cleavage Time / Optimize Cocktail Check_Yield->Optimize_Time Yes Check_Dehydration Dehydration (-18 Da)? Check_Purity->Check_Dehydration Yes Success Successful Cleavage Check_Purity->Success No Optimize_Time->Start Protect_OH Protect Hydroxyl Group / Use Milder Conditions Check_Dehydration->Protect_OH Yes Check_Other_Side_Rxns Other Side Reactions? Check_Dehydration->Check_Other_Side_Rxns No Protect_OH->Start Add_Scavengers Add Appropriate Scavengers (e.g., Reagent K) Check_Other_Side_Rxns->Add_Scavengers Add_Scavengers->Start

Caption: Troubleshooting workflow for cleavage optimization.

References

Technical Support Center: Enhancing the Solubility of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound derivative precipitates from an aqueous solution when I adjust the pH to near neutral. What is the likely cause and how can I fix it?

A1: This is a common issue for amphoteric molecules like amino acid derivatives, which possess both acidic (carboxylic acid) and basic (amino) functional groups. The precipitation is likely occurring because you have adjusted the pH to the compound's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing repulsion between molecules and leading to the lowest aqueous solubility.

Troubleshooting Steps:

  • Determine the pKa Values: Identify the pKa of the carboxylic acid group and the amino group of your specific derivative.

  • Estimate the Isoelectric Point (pI): For a simple amino acid derivative, the pI can be estimated as the average of the two pKa values.

  • Adjust pH Away from pI: To increase solubility, adjust the pH of the solution to be at least 2 units away from the estimated pI.

    • To solubilize as a salt of the amine: Adjust the pH to be at least 2 units below the pKa of the amino group (e.g., pH < 7 if pKa is ~9). This protonates the amine, forming a cationic, more soluble species.

    • To solubilize as a salt of the carboxylic acid: Adjust the pH to be at least 2 units above the pKa of the carboxylic acid group (e.g., pH > 4 if pKa is ~2). This deprotonates the acid, forming an anionic, more soluble species.

Q2: I attempted to form a hydrochloride salt to improve solubility, but the resulting solid was amorphous and showed poor stability. What should I do?

A2: While salt formation is a primary strategy for improving solubility, not all counterions will form stable, crystalline salts.[1] The formation of an unstable amorphous solid suggests that a stable crystal lattice was not achieved.

Troubleshooting Steps:

  • Conduct a Comprehensive Salt Screen: Do not limit your screen to a single counterion. Test a variety of pharmaceutically acceptable counterions with different pKa values and chemical structures (e.g., mesylate, tosylate, sulfate, phosphate, maleate, tartrate).[2][3] The goal is to find a counterion that forms a stable crystalline lattice with your derivative. A difference in pKa of at least 2-3 units between the drug and the counterion is often recommended to ensure salt formation.[4]

  • Vary Crystallization Conditions: Experiment with different solvents, temperatures, and cooling rates.[2] Sometimes, a crystalline salt can be obtained by changing from rapid precipitation to slow evaporation or by using an anti-solvent addition method.

  • Characterize the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm whether your solid is crystalline or amorphous. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on stability and solvation state.

Q3: My derivative has very low solubility in most organic solvents, making subsequent reaction steps or formulation difficult. What are my options?

A3: The polar amino and carboxyl groups can limit solubility in non-polar organic solvents.

Troubleshooting Steps:

  • Protecting Groups: Temporarily protect the polar functional groups. For example, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) and the amine to a carbamate (e.g., Boc or Cbz) will significantly increase solubility in organic solvents. These groups can be removed in a later step.

  • Co-Solvent Systems: Investigate the use of co-solvent systems. Small amounts of a polar, water-miscible solvent (e.g., DMSO, DMF, NMP) can be added to a less polar solvent to improve the solubility of your compound.

  • Alternative Strategies: If derivatization is not possible, consider advanced formulation techniques like creating an amorphous solid dispersion (ASD), where the compound is molecularly dispersed within a polymer matrix.[5][6][7] This can enhance the apparent solubility in both aqueous and organic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the solubility of this compound derivatives?

A1: The most common and effective strategies, in order of complexity, are:

  • pH Adjustment: As zwitterionic compounds, their solubility is highly pH-dependent. Moving the pH away from the isoelectric point can dramatically increase solubility.[8]

  • Salt Formation: Converting the free acid/base form of the molecule into a salt is a robust method to improve aqueous solubility and dissolution rate.[1]

  • Co-crystallization: If salt formation is not viable (e.g., for non-ionizable derivatives), forming co-crystals with a pharmaceutically acceptable co-former can modify the crystal lattice and enhance solubility.[9][10] Co-crystals can increase solubility by orders of magnitude compared to the parent drug.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer carrier can lead to a high-energy form with significantly increased apparent solubility.[12][13]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to a faster dissolution rate, although it does not change the equilibrium solubility.[14]

Q2: How do I choose the best solubility enhancement technique for my specific derivative?

A2: The choice depends on the physicochemical properties of your derivative and the intended application. A logical workflow can guide your decision.

G cluster_0 start Start with Poorly Soluble Derivative ionizable Is the derivative ionizable? start->ionizable salt Tier 1: pH Adjustment & Salt Screening ionizable->salt  Yes cocrystal Tier 2: Co-crystal Screening ionizable->cocrystal No   stable_salt Stable Crystalline Salt Formed? salt->stable_salt stable_salt->cocrystal No   success Solubility Enhanced stable_salt->success  Yes asd Tier 3: Amorphous Solid Dispersions (ASDs) cocrystal->asd If co-crystals are unstable or provide insufficient enhancement asd->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Thermodynamic Solubility: This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a fundamental property of the compound in its most stable crystalline form. The "shake-flask" method is the gold standard for its determination.[15][16]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from an initial stock solution (often in DMSO) added to an aqueous buffer.[17] It's a high-throughput method used in early discovery to flag potential issues.

For drug development, thermodynamic solubility is the more critical parameter as it reflects the true solubility under equilibrium conditions. Kinetic solubility is useful for initial screening, but thermodynamic solubility should be determined for lead candidates.[17]

Quantitative Data Summary

The following table provides hypothetical but realistic data on how different strategies can impact the solubility of a model derivative ("Derivative-M").

Formulation ApproachConditionAqueous Solubility (mg/mL)Fold Increase
Free Form (Zwitterion) Purified Water (pH ~6.5)0.05-
pH Adjustment 0.1 M HCl (pH 1.2)5.2104x
0.1 M NaOH (pH 13)2.856x
Salt Form Hydrochloride Salt in Water7.5150x
Mesylate Salt in Water12.1242x
Co-crystal Co-crystal with Saccharin1.530x
Amorphous Dispersion 20% Drug in PVP K309.8 (Apparent)196x

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.[15][18]

G cluster_0 Experimental Workflow: Shake-Flask Solubility step1 1. Add Excess Solid Add an excess amount of the solid derivative to a known volume of the test solvent (e.g., buffer). step2 2. Equilibrate Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. step1->step2 step3 3. Separate Solid/Liquid Centrifuge or filter the sample (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid. step2->step3 step4 4. Analyze Supernatant Withdraw an aliquot of the clear supernatant, dilute if necessary, and determine the concentration using a validated analytical method (e.g., HPLC-UV). step3->step4

Caption: Standard workflow for the shake-flask solubility protocol.

Detailed Steps:

  • Add approximately 5-10 mg of the solid compound to a glass vial.

  • Add 1 mL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate for at least 24 hours. Check for remaining solid to ensure the solution is saturated.

  • Allow the suspension to settle, then withdraw a sample and filter it through a 0.22 µm syringe filter into a clean vial.

  • Quantify the concentration of the compound in the filtrate using a pre-calibrated HPLC method.

Protocol 2: Small-Scale Salt Screening

This protocol provides a method for rapidly screening different counterions to identify promising salt candidates.[4]

Materials:

  • This compound derivative (free form).

  • A selection of acidic counterions (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) as solutions of known concentration (e.g., 1 M in a suitable solvent).

  • A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate).

  • Small glass vials or a 96-well plate.

Procedure:

  • Dissolve the Free Form: Dissolve a known amount of the derivative in a minimal amount of a suitable solvent or solvent mixture. Gentle heating may be required.

  • Add Counterion: Add a stoichiometric equivalent (typically 1.0 to 1.1 eq.) of the counterion solution dropwise to the solution of the free form while stirring.

  • Induce Crystallization:

    • Method A (Cooling): If the solution is warm, allow it to cool slowly to room temperature, then potentially to 4°C.

    • Method B (Evaporation): Leave the vial partially open in a fume hood to allow for slow solvent evaporation.

    • Method C (Slurry): If a solid precipitates immediately, allow the resulting slurry to stir for 24-48 hours to promote conversion to the most stable crystalline form.

  • Isolate and Analyze: Isolate any resulting solids by filtration or centrifugation. Wash with a small amount of cold solvent and dry under vacuum.

  • Characterize: Analyze the isolated solid using XRPD to confirm crystallinity and identify new diffraction patterns indicative of salt formation. Compare the solubility of promising candidates to the free form.

References

Preventing racemization of (2S,3R)-3-hydroxyvaline during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the activation of (2S,3R)-3-hydroxyvaline for peptide synthesis, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of activating (2S,3R)-3-hydroxyvaline?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction. For (2S,3R)-3-hydroxyvaline, this leads to the formation of its D-enantiomer, which can result in a final peptide with altered biological activity and create significant purification challenges.

Q2: What is the primary mechanism of racemization during the activation of N-protected amino acids like (2S,3R)-3-hydroxyvaline?

A2: The predominant mechanism for racemization during the activation of N-protected amino acids is the formation of a planar oxazolone (or azlactone) intermediate. The carboxyl group, when activated by a coupling reagent, can be attacked by the carbonyl oxygen of the N-protecting group to form this cyclic intermediate. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. A secondary, less common mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]

Q3: Why is (2S,3R)-3-hydroxyvaline particularly susceptible to racemization?

A3: (2S,3R)-3-hydroxyvaline is a sterically hindered β-hydroxy-α-amino acid. Steric hindrance can slow down the desired coupling reaction, providing more time for the activated intermediate to racemize via the oxazolone pathway. The presence of the β-hydroxyl group can also influence the electronic environment around the α-carbon, potentially affecting the acidity of the α-proton.

Q4: How can I minimize racemization during the activation of (2S,3R)-3-hydroxyvaline?

A4: Several strategies can be employed to suppress racemization:

  • Choice of Coupling Reagent and Additives: Utilize coupling reagents known for low racemization potential, such as onium salts (e.g., HATU, HBTU, COMU), in combination with additives like HOAt or Oxyma.[2]

  • Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of racemization.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum necessary amount.[3][4]

  • Solvent Choice: The polarity of the solvent can influence racemization. While often dictated by solubility and resin swelling, less polar solvents may reduce racemization.

  • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the amine component.

Q5: Which coupling reagents are recommended for sterically hindered amino acids like (2S,3R)-3-hydroxyvaline?

A5: For sterically hindered amino acids, more potent coupling reagents are often required. Onium salts like HATU, HCTU, and COMU are generally recommended as they form active esters that are less prone to cyclizing into oxazolones.[1] Phosphonium reagents such as PyBOP can also be effective.[5]

Troubleshooting Guide

Issue: High levels of the D-diastereomer detected in the final peptide.

Potential Cause Troubleshooting Step Rationale
Inappropriate Coupling Reagent Switch to a modern onium salt reagent like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP. If using a carbodiimide (e.g., DIC), ensure the use of an additive such as HOAt or Oxyma.These reagents form more stable activated esters that are less prone to racemization via the oxazolone pathway.[1]
Excessive Base Reduce the amount of base to the minimum required for the reaction. Consider switching to a more sterically hindered base like 2,4,6-collidine.Stronger, less hindered bases can accelerate the abstraction of the α-proton, leading to increased racemization.[3][4]
Elevated Reaction Temperature Perform the coupling reaction at 0 °C or room temperature, avoiding elevated temperatures.Higher temperatures increase the rate of both the desired reaction and the undesired racemization side reaction.
Prolonged Activation Time Minimize the pre-activation time of the amino acid before introducing it to the peptide-resin.A longer lifetime of the activated species increases the probability of racemization.
Solvent Effects If solubility permits, consider using a less polar solvent system.Polar solvents can sometimes stabilize the transition state leading to oxazolone formation.

Data Presentation

The following table provides a qualitative comparison of common coupling reagent systems and their relative potential for causing racemization during the activation of sterically hindered or racemization-prone amino acids. The data is compiled from literature reports on analogous amino acids such as threonine, cysteine, and histidine.

Coupling System Relative Racemization Potential Coupling Efficiency for Hindered Residues Notes
DIC / HOBtModerate to HighModerateAn older, widely used system. HOBt is crucial for suppressing racemization.
DIC / HOAtLow to ModerateGoodHOAt is generally more effective at suppressing racemization than HOBt.[4]
DIC / OxymaLowGoodOxyma is a safe and highly effective alternative to benzotriazole-based additives.[6]
HBTU / DIPEALow to ModerateGoodA common onium salt reagent.
HATU / DIPEALowExcellentHighly recommended for sterically hindered amino acids due to its high reactivity and low racemization.[2][7]
PyBOP / DIPEALow to ModerateExcellentA phosphonium-based reagent, also very effective for difficult couplings.[5]
COMU / DIPEALowExcellentA third-generation uronium salt with high reactivity and improved safety profile.[2]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol is optimized for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)

  • Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH (3 eq., 0.3 mmol)

  • HATU (2.9 eq., 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH and HATU in DMF.

    • Add DIPEA to the solution and vortex briefly.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at 0 °C overnight.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Quantification of Racemization by Chiral HPLC Analysis of the Peptide Hydrolysate (Marfey's Method)

This protocol allows for the quantification of the D-enantiomer of 3-hydroxyvaline in the synthesized peptide.

Materials:

  • Crude or purified peptide containing (2S,3R)-3-hydroxyvaline

  • 6 M HCl

  • 1 M Sodium Bicarbonate

  • 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone

  • 2 M HCl

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6 M HCl, seal the tube under vacuum, and heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Redissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of the 1% L-FDAA solution in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and neutralize with 20 µL of 2 M HCl.

    • Evaporate the acetone.

  • HPLC Analysis:

    • Dilute the sample with the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of acetonitrile in water containing 0.1% TFA.

    • Monitor the elution at 340 nm.

    • The L-amino acid derivative typically elutes before the D-amino acid derivative.

    • Calculate the percentage of racemization by integrating the peak areas of the L- and D-diastereomers.

Visualizations

Racemization Mechanisms during Activation

racemization_mechanisms N_Protected_AA N-Protected (2S,3R)-3-Hydroxyvaline Activated_Ester Activated Ester N_Protected_AA->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate Activated_Ester->Enolate Direct Proton Abstraction Peptide_Bond Peptide Bond Formation (Preserved Stereochemistry) Activated_Ester->Peptide_Bond Direct Amine Attack Oxazolone Planar Oxazolone Intermediate Oxazolone->Peptide_Bond Amine Attack (L-L or D-L) Enolate->Peptide_Bond Amine Attack (L-L or D-L)

Caption: Mechanisms of activation and racemization of N-protected amino acids.

Experimental Workflow for Low-Racemization SPPS

spss_workflow Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Activate 4. Pre-activate Fmoc-AA-OH + HATU + DIPEA (1-2 min) Wash1->Activate Couple 5. Couple to Resin (2-4h, RT or 0°C) Activate->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Monitor 7. Monitor Completion (Kaiser Test) Wash2->Monitor Monitor->Couple If incomplete (recouple) Cycle Repeat for next amino acid Monitor->Cycle If complete Cycle->Swell Cleave Final Cleavage and Deprotection Cycle->Cleave After last AA

Caption: A generalized workflow for a single coupling cycle in SPPS designed to minimize racemization.

Logical Troubleshooting Workflow

troubleshooting_workflow CheckReagent Evaluate Coupling Reagent and Additives IsOptimalReagent Using HATU/COMU or DIC/Oxyma? CheckReagent->IsOptimalReagent SwitchReagent Switch to a low-racemization reagent IsOptimalReagent->SwitchReagent No CheckBase Evaluate Base (Type and Equivalents) IsOptimalReagent->CheckBase Yes SwitchReagent->CheckBase IsOptimalBase Using hindered base (e.g., Collidine) and minimal equivalents? CheckBase->IsOptimalBase SwitchBase Switch to a weaker/ hindered base and reduce equivalents IsOptimalBase->SwitchBase No CheckTemp Evaluate Reaction Temperature IsOptimalBase->CheckTemp Yes SwitchBase->CheckTemp IsOptimalTemp Coupling at ≤ RT? CheckTemp->IsOptimalTemp LowerTemp Perform coupling at 0°C IsOptimalTemp->LowerTemp No Re-evaluate Re-evaluate Racemization Levels IsOptimalTemp->Re-evaluate Yes LowerTemp->Re-evaluate

Caption: A logical workflow for troubleshooting high racemization levels.

References

Validation & Comparative

A Comparative Analysis of (2S,3R)-3-Hydroxyvaline and L-Threonine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Peptide Science

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug design, offering a powerful tool to modulate conformational properties, enhance proteolytic stability, and refine biological activity.[1][2] This guide provides a comprehensive comparative analysis of two β-hydroxy-α-amino acids: the canonical L-threonine and its non-proteinogenic, sterically hindered analogue, (2S,3R)-3-hydroxyvaline.

By examining their intrinsic structural differences, we will explore the downstream consequences for peptide synthesis, three-dimensional structure, enzymatic stability, and ultimately, biological function. This analysis is supported by established experimental principles and provides detailed protocols for key comparative studies.

Structural and Physicochemical Properties

L-threonine is one of the 20 proteinogenic amino acids, featuring a β-hydroxyl group that can participate in hydrogen bonding and post-translational modifications. (2S,3R)-3-hydroxyvaline can be conceptualized as a derivative of valine with a hydroxyl group at the β-position, or as a threonine analogue with an additional methyl group on the β-carbon. This seemingly minor structural difference introduces significant steric bulk, which is a primary driver of its distinct effects on peptide architecture. The introduction of such conformationally rigid residues can restrict the available range of backbone conformations, acting as stereochemical directors for polypeptide chain folding.[1]

G cluster_thr cluster_hyv Thr_img Hyv_img

Caption: Chemical structures of L-Threonine and (2S,3R)-3-Hydroxyvaline.

Table 1: Comparative Physicochemical Properties

Property L-Threonine (2S,3R)-3-Hydroxyvaline Rationale for Difference
Classification Proteinogenic β-hydroxy-α-amino acid Non-proteinogenic β-hydroxy-α-amino acid (2S,3R)-3-hydroxyvaline is not one of the 20 standard amino acids encoded by the genetic code.
Molecular Weight 119.12 g/mol 133.15 g/mol Addition of a methylene (-CH2-) equivalent in the side chain.
Side Chain -CH(OH)CH₃ -C(CH₃)₂(OH) The β-carbon of hydroxyvaline is a quaternary carbon, leading to greater steric hindrance.

| Conformational Flexibility | Relatively flexible | Highly restricted | The bulky, gem-dimethyl group severely limits the rotation around the Cα-Cβ bond, restricting φ and ψ dihedral angles.[3][4] |

Impact on Peptide Synthesis

The synthesis of peptides containing these residues is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). While the incorporation of L-threonine is routine, the sterically hindered nature of (2S,3R)-3-hydroxyvaline presents significant challenges, often requiring optimized coupling conditions to achieve satisfactory yields.[2]

SPPS_Workflow cluster_key Resin 1. Resin Swelling Fmoc_Deprotection1 2. N-terminal Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Fmoc_Deprotection1 Wash1 3. Washing Step (e.g., DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 5. Washing Step Coupling->Wash2 Capping 6. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Final_Deprotection 8. Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection After last cycle Repeat 7. Repeat Cycle for Next Amino Acid Capping->Repeat Capping->Final_Deprotection After last cycle Repeat->Fmoc_Deprotection1 n cycles Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Table 2: Illustrative Comparison of Synthesis Performance

Parameter L-Threonine (2S,3R)-3-Hydroxyvaline Expected Outcome & Rationale
Coupling Reagents Standard (HBTU, HATU, DIC/Oxyma) High-potency required (e.g., HATU, COMU) The steric bulk around the α-carbon and carboxyl group of hydroxyvaline slows coupling kinetics, necessitating more reactive agents.
Coupling Time 1-2 hours 4-12 hours or double coupling Longer reaction times or repeated coupling steps are often needed to drive the reaction to completion and avoid deletion sequences.
Typical Yield (per step) >99% 90-98% Incomplete coupling due to steric hindrance can lower the stepwise and overall crude peptide yield.

| Side Reactions | O-acylation (if side chain unprotected) | O-acylation, Racemization (minor risk) | The hydroxyl group can be acylated if not protected.[5] The risk of racemization is generally low with urethane-protected amino acids.[6] |

Conformational Effects on Peptides

The primary reason for incorporating (2S,3R)-3-hydroxyvaline is to enforce a specific local conformation. The steric hindrance from the gem-dimethyl group drastically limits the permissible dihedral angles (φ, ψ) of the peptide backbone, often nucleating secondary structures like β-turns or helices.[3][4] L-threonine also influences conformation but allows for significantly more flexibility.[7]

Conformation_Impact cluster_LThr Peptide with L-Threonine cluster_HyV Peptide with (2S,3R)-3-Hydroxyvaline Thr_Flex Higher Conformational Flexibility Thr_Bind Multiple Binding Modes Possible Thr_Flex->Thr_Bind Thr_Receptor Receptor Thr_Bind->Thr_Receptor May result in lower affinity or specificity HyV_Rigid Restricted Conformation (Pre-organized) HyV_Bind Single, Optimized Binding Mode HyV_Rigid->HyV_Bind HyV_Receptor Receptor HyV_Bind->HyV_Receptor Can lead to high affinity and specificity

Caption: Impact of conformational flexibility on receptor binding.

Table 3: Comparative Conformational Effects

Feature L-Threonine (2S,3R)-3-Hydroxyvaline Structural Implication
Backbone Dihedral Angles (φ, ψ) Broad allowed region in Ramachandran plot Highly restricted regions Hydroxyvaline acts as a "stereochemical director," forcing the peptide backbone into a limited set of conformations.[1]
Secondary Structure Propensity Can participate in β-sheets and α-helices; can induce β-turns.[7] Strong inducer of β-turns and helical structures. The rigid structure can nucleate folding, making it a valuable tool in de novo peptide design.[4]

| Structural Analysis | NMR and X-ray crystallography are used to determine structure.[7][8] | Facilitates crystallization and simplifies NMR spectral analysis due to conformational homogeneity.[3] | A single, well-defined conformation reduces ambiguity in structural studies. |

Influence on Stability and Biological Activity

The substitution of a natural L-amino acid with a non-proteinogenic one like (2S,3R)-3-hydroxyvaline can have a profound impact on a peptide's therapeutic potential by altering its stability and interaction with biological targets.

Proteolytic Stability: Peptidases and proteases are enzymes that degrade peptides and are highly specific to the structure of L-amino acids. The unnatural structure and steric bulk of (2S,3R)-3-hydroxyvaline make peptide bonds adjacent to it poor substrates for these enzymes, significantly enhancing the peptide's resistance to degradation and increasing its circulating half-life.[9][10][11]

Biological Activity: The effect on activity is context-dependent.

  • Increased Affinity: If the rigid conformation induced by hydroxyvaline matches the bioactive conformation required for receptor binding, a significant increase in affinity and specificity can be achieved.

  • Decreased Affinity: Conversely, if the enforced structure prevents the peptide from adopting the necessary shape to bind its target, a complete loss of activity can occur.[9] This highlights the importance of rational design in its application.

Table 4: Illustrative Comparison of Biological Properties

Parameter Peptide with L-Threonine Peptide with (2S,3R)-3-Hydroxyvaline Rationale
Proteolytic Stability (t½ in serum) Shorter Significantly Longer The non-natural structure and steric hindrance prevent recognition and cleavage by endogenous proteases.[9][10]
Receptor Binding Affinity (Kd) Variable Potentially Higher or Lower Affinity depends on whether the pre-organized conformation induced by hydroxyvaline is optimal for binding to the receptor.[9]

| Immunogenicity | Lower Risk | Potential for Increased Risk | Non-natural amino acids can sometimes be recognized by the immune system, although this is not always the case. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide on a rink amide resin using Fmoc/tBu chemistry.

  • Resin Preparation: Place 100 mg of Rink Amide MBHA resin in a fritted syringe. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-protected amino acid (e.g., Fmoc-L-Thr(tBu)-OH or Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH), 3.9 eq of HBTU, and 6 eq of DIPEA in 2 mL of DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours (for L-Thr) or 4-6 hours (for hydroxyvaline).

    • Optional: Perform a Kaiser test to check for complete coupling. If positive (free amines present), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Return to step 2 to add the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) and agitate for 3 hours.[2]

  • Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify the peptide using reverse-phase HPLC.

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a general workflow for analyzing peptide conformation in solution.

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 1-5 mM. Adjust pH if necessary.[12]

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600-800 MHz).[13]

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms to identify amino acid spin systems (correlations between all protons within a single residue).[14]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times of 150-300 ms to identify through-space correlations between protons that are <5 Å apart. This is critical for determining secondary structure.[15]

  • Spectral Processing and Assignment: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances by sequentially "walking" through the peptide backbone using the TOCSY and NOESY spectra to connect adjacent residues.[16]

  • Structural Analysis:

    • NOE Restraints: Analyze the pattern of short, medium, and long-range NOEs. For example, a series of strong dNN(i, i+1) NOEs indicates a helical conformation.

    • Coupling Constants (³JHNα): Measure coupling constants from a high-resolution 1D or 2D spectrum. Small values (<6 Hz) are indicative of α-helical structure, while large values (>8 Hz) suggest a β-strand conformation.[14]

    • Chemical Shift Index (CSI): Compare the observed Hα chemical shifts to random coil values. Downfield shifts suggest β-sheet propensity, while upfield shifts suggest helical propensity.[12]

  • Structure Calculation: Use the derived NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Protocol 3: In Vitro Protease Stability Assay

This protocol assesses the stability of peptides in the presence of a common protease, such as trypsin.

  • Sample Preparation: Prepare stock solutions of the peptides (with L-Thr and hydroxyvaline) at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of trypsin at 1 mg/mL in the same buffer.

  • Incubation: In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the trypsin solution (final enzyme:substrate ratio of 1:100 w/w). Include a control for each peptide with 10 µL of buffer instead of trypsin.

  • Time Course: Incubate all tubes at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw a 10 µL aliquot from each tube.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding it to 90 µL of a stopping solution (e.g., 10% Acetic Acid or by heating).

  • Analysis by RP-HPLC: Analyze each quenched sample by reverse-phase HPLC. Monitor the peak corresponding to the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.

References

A Comparative Guide to the Biological Activity of Synthetic (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of synthetic (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as (2S,3R)-β-hydroxyleucine. The focus of this guide is its inhibitory activity against serine proteases, with a direct comparison to its stereoisomer, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound and its stereoisomers have demonstrated inhibitory effects on serine proteases, a class of enzymes crucial in various physiological and pathological processes. Notably, both (2S,3R) and (2R,3S) stereoisomers of β-hydroxyleucine have been identified as inhibitors of the serine proteases trypsin and proteinase K.[1] The mode of inhibition for the (2R,3S) stereoisomer against trypsin has been characterized as competitive.[1] This guide outlines the available data on this biological activity, provides a detailed experimental protocol for assessing trypsin inhibition, and illustrates the catalytic mechanism of serine proteases.

Disclaimer: Despite extensive literature searches, specific quantitative data (i.e., IC50 or Kᵢ values) from a single study directly comparing the inhibitory potency of the (2S,3R) and (2R,3S) stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid on serine proteases could not be located. Therefore, a quantitative data comparison table is not included. The information presented is based on qualitative findings and established methodologies for enzyme inhibition assays.

Comparison of Biological Activity

The primary biological activity identified for this compound and its stereoisomers is the inhibition of serine proteases.

CompoundTarget Enzyme(s)Mode of Inhibition (vs. Trypsin)
This compound Trypsin, Proteinase KNot explicitly stated
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid Trypsin, Proteinase KCompetitive[1]

This qualitative comparison highlights the potential of both stereoisomers as serine protease inhibitors. The determination of a competitive inhibition mechanism for the (2R,3S) isomer suggests that it likely binds to the active site of trypsin, competing with the natural substrate. Further quantitative studies are necessary to determine the relative potencies of these stereoisomers.

Experimental Protocols

To validate and quantify the inhibitory activity of synthetic this compound and its alternatives, a trypsin inhibition assay can be performed. The following is a detailed methodology for such an experiment.

Trypsin Inhibition Assay Protocol

Objective: To determine the inhibitory effect of synthetic amino acid analogs on the enzymatic activity of trypsin using a chromogenic substrate.

Materials:

  • Bovine pancreatic trypsin

  • This compound

  • (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (or other comparators)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare stock solutions of the test compounds (this compound and its stereoisomer) in Tris-HCl buffer or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare the substrate solution (e.g., BAEE) in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • A specific volume of the test compound solution to achieve the desired final concentration. For determining IC50 values, a serial dilution of the inhibitor is required.

      • A control well containing buffer instead of the inhibitor.

      • A blank well containing buffer and substrate but no enzyme.

    • Add the trypsin solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Kᵢ) for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.

Mandatory Visualizations

Serine Protease Catalytic Mechanism

The following diagram illustrates the fundamental catalytic mechanism of serine proteases like trypsin, involving a catalytic triad of serine (Ser), histidine (His), and aspartate (Asp) residues.

Catalytic_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acyl-Enzyme Formation cluster_2 Step 3: Deacylation Substrate_Binding Substrate binds to active site Nucleophilic_Attack Ser195 attacks carbonyl carbon of peptide bond Substrate_Binding->Nucleophilic_Attack His57 abstracts proton from Ser195 Tetrahedral_Intermediate_1 Formation of tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate_1 Peptide_Bond_Cleavage Peptide bond is cleaved Tetrahedral_Intermediate_1->Peptide_Bond_Cleavage His57 donates proton to new N-terminus Acyl_Enzyme Acyl-enzyme intermediate formed Peptide_Bond_Cleavage->Acyl_Enzyme Product_1_Release C-terminal peptide is released Acyl_Enzyme->Product_1_Release Water_Binding Water molecule enters active site Product_1_Release->Water_Binding Nucleophilic_Attack_2 Water attacks acyl-enzyme intermediate Water_Binding->Nucleophilic_Attack_2 His57 abstracts proton from water Tetrahedral_Intermediate_2 Formation of second tetrahedral intermediate Nucleophilic_Attack_2->Tetrahedral_Intermediate_2 Product_2_Release N-terminal peptide is released Tetrahedral_Intermediate_2->Product_2_Release His57 donates proton to Ser195 Enzyme_Regeneration Enzyme is regenerated Product_2_Release->Enzyme_Regeneration

Caption: Catalytic cycle of a serine protease.

Experimental Workflow for Trypsin Inhibition Assay

The following diagram outlines the workflow for the described trypsin inhibition assay.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Trypsin Solution - Inhibitor Solutions - Substrate Solution Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Buffer - Inhibitor (or control) - Trypsin Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with substrate Pre_incubation->Reaction_Start Measurement Measure absorbance change over time Reaction_Start->Measurement Data_Analysis Calculate initial velocities and % inhibition Measurement->Data_Analysis IC50_Determination Plot dose-response curve and determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for a trypsin inhibition assay.

References

A Comparative Guide to the Synthetic Routes of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, is a chiral building block of significant interest in medicinal chemistry and natural product synthesis. Its specific stereochemistry is crucial for the biological activity of molecules into which it is incorporated. This guide provides a comparative analysis of different synthetic strategies for obtaining this valuable compound, focusing on key performance metrics, detailed experimental protocols, and the logical flow of each synthetic pathway.

Comparison of Synthetic Route Performance

ParameterRoute 1: Chiral Pool Synthesis from D-GlucoseRoute 2: Asymmetric Aldol Condensation
Starting Material Diacetone-D-glucoseN-protected L-leucine derivative
Key Strategy Utilization of the inherent chirality of D-glucose to establish the desired stereocenters.Diastereoselective aldol reaction using a chiral auxiliary to control the formation of new stereocenters.
Overall Yield Information not fully available in the provided abstract.Typically moderate to high, depending on the efficiency of the aldol reaction and subsequent transformations.
Stereoselectivity High, as the stereochemistry is derived from the chiral starting material.High, dependent on the choice of chiral auxiliary and reaction conditions.
Number of Steps Multi-step synthesis involving functional group manipulations and transformations.Generally involves several steps including preparation of the chiral auxiliary-attached substrate, the aldol reaction, and removal of the auxiliary.
Scalability Potentially scalable, but may involve multiple protection and deprotection steps.Scalability can be a concern due to the cost of chiral auxiliaries and purification challenges.
Reagents and Conditions Involves standard organic transformations.Often requires cryogenic temperatures and specific Lewis acids for high diastereoselectivity.

Experimental Protocols

Route 1: Stereoselective Synthesis from a D-Glucose Derivative

This route, reported by Yadav et al., utilizes the chiral pool approach, starting from a derivative of D-glucose to ensure the correct stereochemistry of the final product.[1]

Key Experimental Steps:

The synthesis commences with the known 3-O-benzyl-6-deoxy-1,2-O-isopropylidene-α-D-xylohexofuranos-5-ulose, which is prepared from diacetone-D-glucose. The subsequent steps, as outlined in the synthesis of related compounds, would typically involve:

  • Carbon chain extension: Reaction of the starting ketone with a nucleophile to introduce the remaining carbon atoms of the target molecule.

  • Stereoselective reduction: Reduction of a carbonyl group to establish the hydroxyl stereocenter. The existing chirality in the molecule directs the stereochemical outcome of this reduction.

  • Functional group interconversions: Conversion of existing functional groups to the amino and carboxylic acid moieties of the final product. This may involve steps like oxidation, amination (e.g., via an azide intermediate), and hydrolysis.

  • Deprotection: Removal of protecting groups (e.g., benzyl, isopropylidene) to yield the final this compound.

Detailed experimental data for yields and specific reaction conditions for each step were not available in the provided search results.

Route 2: Conceptual Approach via Asymmetric Aldol Condensation

While a specific detailed protocol for the (2S,3R) isomer was not found, a common and powerful strategy for the synthesis of β-hydroxy-α-amino acids involves the diastereoselective aldol reaction of a chiral glycine enolate equivalent with an aldehyde. For the synthesis of this compound, a conceptual workflow based on this approach is as follows:

Key Experimental Steps:

  • Preparation of the Chiral Auxiliary-Glycinate Adduct: An N-protected glycine is coupled to a chiral auxiliary, such as an Evans oxazolidinone.

  • Enolate Formation: The adduct is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to form a chiral enolate.

  • Diastereoselective Aldol Reaction: The enolate is reacted with isobutyraldehyde. The steric hindrance of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a new C-C bond with high diastereoselectivity, establishing the desired (2S,3R) stereochemistry.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the aldol product, typically by hydrolysis, to yield the protected β-hydroxy-α-amino acid.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to afford the final product.

Visualization of Synthetic Pathways

Route 1: Chiral Pool Synthesis from D-Glucose Derivative

G Route 1: Chiral Pool Synthesis A Diacetone-D-glucose B 3-O-benzyl-6-deoxy-1,2-O-isopropylidene- α-D-xylohexofuranos-5-ulose A->B Several steps C Intermediate with extended carbon chain B->C Carbon chain extension D Stereoselectively reduced intermediate C->D Stereoselective reduction E Functional group interconverted intermediate D->E Functional group interconversions F (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid E->F Deprotection

Caption: Synthetic workflow starting from a D-glucose derivative.

Route 2: Asymmetric Aldol Condensation Approach

G Route 2: Asymmetric Aldol Condensation A N-protected Glycine + Chiral Auxiliary B Chiral Auxiliary-Glycinate Adduct A->B Coupling C Chiral Enolate B->C Base (e.g., LDA) E Diastereoselective Aldol Adduct C->E Aldol Reaction D Isobutyraldehyde D->E F Protected (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid E->F Auxiliary Cleavage G (2S,3R)-2-amino-3-hydroxy- 4-methylpentanoic acid F->G Deprotection

Caption: Conceptual workflow using an asymmetric aldol condensation.

References

Assessing the Enantiomeric Purity of (2S,3R)-3-Hydroxyvaline: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity assessment of (2S,3R)-3-hydroxyvaline, a non-proteinogenic amino acid of interest in synthetic chemistry and drug discovery. We present two primary approaches: a direct method involving the analysis of N-Boc protected 3-hydroxyvaline on a chiral stationary phase (CSP), and an indirect method utilizing derivatization with Marfey's reagent followed by separation on a standard reversed-phase column. This guide includes detailed experimental protocols and supporting data to facilitate method selection and implementation.

Comparison of Chiral HPLC Methods

The selection of an appropriate chiral HPLC method depends on several factors, including the availability of instrumentation, sample matrix, and the desired sensitivity and throughput. The following table summarizes the key performance characteristics of the direct and indirect methods for the analysis of 3-hydroxyvaline stereoisomers.

MethodPrincipleChiral Selector/Derivatizing AgentTypical ColumnMobile PhaseDetectionKey AdvantagesKey Disadvantages
Direct HPLC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).Macrocyclic glycopeptide (e.g., Ristocetin A)CHIROBIOTIC™ RPolar ionic or reversed-phaseUVSimpler sample preparation, less potential for side reactions.Requires specialized and often expensive chiral columns.
Indirect HPLC Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)Standard C18 reversed-phaseGradient elution with Acetonitrile/Water/TFAUV (340 nm)Utilizes standard, less expensive HPLC columns; can offer high sensitivity.Derivatization adds complexity and time, with potential for incomplete reaction or side products.[1][2]

Experimental Protocols

Method 1: Direct Chiral HPLC of N-Boc-(2S,3R)-3-Hydroxyvaline

This method is adapted from the analysis of a structurally similar N-protected amino acid, Boc-valine, and is expected to provide good resolution for the stereoisomers of N-Boc-3-hydroxyvaline.[3]

Instrumentation:

  • Standard HPLC system with UV detector

Chromatographic Conditions:

  • Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Protect the 3-hydroxyvaline sample with a tert-butoxycarbonyl (Boc) group using standard synthetic procedures.

  • Dissolve the N-Boc-3-hydroxyvaline sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Performance Data (based on Boc-valine analysis): [3]

StereoisomerExpected Retention Time (min)Resolution (Rs)
N-Boc-(2S,3R)-3-hydroxyvaline~5.4> 1.5
N-Boc-(2R,3S)-3-hydroxyvaline~6.3
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent

This indirect method involves the derivatization of the primary amine of 3-hydroxyvaline with Marfey's reagent to form diastereomers that can be separated on a conventional achiral HPLC column.[1][2] This approach is broadly applicable to various amino acids.[1]

Instrumentation:

  • Standard HPLC system with UV detector

Derivatization Protocol: [1]

  • Dissolve approximately 50 nmol of the 3-hydroxyvaline sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the sample to a suitable volume with the mobile phase for HPLC analysis.

Chromatographic Conditions: [1]

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

Expected Performance Data: The derivatization of the four stereoisomers of 3-hydroxyvaline with L-Marfey's reagent will result in four diastereomers with distinct retention times. Baseline separation is generally achievable for amino acid diastereomers using this method.[2]

Alternative Method: Two-Step HPLC with Fluorescence Derivatization

For enhanced sensitivity and selectivity, particularly in complex matrices, a two-step HPLC method can be employed. This approach involves pre-column derivatization with a fluorescent reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a combination of a reversed-phase and a chiral column. This technique has been successfully applied to the separation of the four stereoisomers of threonine, a close structural analog of 3-hydroxyvaline.[4]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

direct_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis start 3-Hydroxyvaline Sample boc_protection N-Boc Protection start->boc_protection dissolution Dissolve in Mobile Phase boc_protection->dissolution filtration Filter Sample (0.45 µm) dissolution->filtration injection Inject into HPLC filtration->injection separation Separation on CHIROBIOTIC™ R Column injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification purity Determine Enantiomeric Purity quantification->purity

Caption: Workflow for Direct Chiral HPLC Analysis.

indirect_hplc_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_hplc_analysis Reversed-Phase HPLC Analysis cluster_data_analysis Data Analysis start 3-Hydroxyvaline Sample derivatization Derivatize with Marfey's Reagent start->derivatization neutralization Neutralize & Evaporate derivatization->neutralization dilution Dilute with Mobile Phase neutralization->dilution injection Inject into HPLC dilution->injection separation Separation on C18 Column injection->separation detection UV Detection (340 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification purity Determine Diastereomeric Ratio quantification->purity

Caption: Workflow for Indirect Chiral HPLC Analysis.

References

A Comparative Guide to Confirming the Absolute Stereochemistry of Synthetic 3-Hydroxyvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of synthetic compounds is a critical step in ensuring efficacy, safety, and intellectual property. This guide provides an objective comparison of three widely used analytical techniques for confirming the absolute stereochemistry of 3-hydroxyvaline: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Method.

Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of 3-hydroxyvaline depends on several factors, including the physical state of the sample, available instrumentation, and the desired level of structural detail. The following table summarizes the key aspects of each technique.

ParameterX-ray CrystallographyChiral HPLCNMR Spectroscopy (Mosher's Method)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), resulting in distinguishable NMR signals.
Sample Requirements High-quality single crystal.Solution of the analyte.Purified sample in solution (mg scale).
Key Output Unambiguous 3D molecular structure, including absolute configuration (e.g., Flack parameter).[1]Chromatogram showing the separation of enantiomers with retention times (t R ) and resolution factor (R s ).¹H NMR spectra of diastereomeric esters, with chemical shift differences (Δδ = δS - δR) used to deduce stereochemistry.[2]
Advantages Considered the "gold standard" for absolute configuration determination. Provides precise bond lengths and angles.[1]High throughput and sensitivity. Can be used for both analytical and preparative separations.Does not require crystallization. Well-established and reliable for secondary alcohols and amines.[2]
Limitations Growing suitable single crystals can be challenging and time-consuming.Requires a suitable chiral stationary phase and method development. Co-elution can be an issue.Requires derivatization, which adds steps and potential for side reactions. Interpretation of Δδ values can be complex for flexible molecules.
Illustrative Data (for L-Threonine/related compounds) Space Group: P212121, Unit cell dimensions: a = 180.87 Å, b = 180.87 Å, c = 88.35 Å.[1]Retention times for L- and D-threonine derivatives (l → d): 14.5 min and 19.8 min (Δt = 5.3 min).[3]Δδ (ppm) values for protons near the chiral center.

Experimental Protocols

X-ray Crystallography

This method provides a definitive three-dimensional structure of the molecule, from which the absolute stereochemistry can be unequivocally determined.

Protocol:

  • Crystallization: Grow a single crystal of enantiomerically pure 3-hydroxyvaline. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and conditions should be screened to obtain a crystal of suitable size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.[1] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to generate an initial electron density map. This model is refined against the experimental data to improve its accuracy.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 confirms the assigned stereochemistry, while a value close to 1 indicates the opposite enantiomer.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). This technique is highly effective for determining enantiomeric purity and can be adapted for preparative separations.

Protocol (Direct Method using a Teicoplanin-based CSP):

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based) column.

  • Mobile Phase: A mixture of water, methanol, and a small amount of acid (e.g., formic acid) or base is typically used. The exact composition should be optimized to achieve the best separation. For example, a simple mobile phase could be water:methanol:formic acid.

  • Sample Preparation: Dissolve the synthetic 3-hydroxyvaline in the mobile phase.

  • Injection and Detection: Inject the sample onto the HPLC system. The enantiomers are detected as they elute from the column, typically using a UV detector. The D-enantiomer is often more strongly retained on teicoplanin-based CSPs.

  • Data Analysis: The retention times of the two enantiomers are compared to those of known standards if available. The resolution factor (Rs) is calculated to quantify the degree of separation.

Protocol (Indirect Method - Marfey's Method): [4][5]

  • Derivatization: React the 3-hydroxyvaline enantiomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This reaction forms diastereomers that can be separated on a standard achiral HPLC column.[4]

    • Dissolve the 3-hydroxyvaline sample in a sodium bicarbonate solution.

    • Add a solution of L-FDAA in acetone and incubate at an elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).[4]

    • Quench the reaction by adding acid (e.g., HCl).

  • HPLC Analysis:

    • Column: A standard reversed-phase column (e.g., C18).[5]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is commonly used.[5]

    • Detection: The derivatives are detected by UV absorbance at 340 nm.[4]

  • Data Analysis: The retention times of the diastereomeric derivatives are compared. Typically, the L-amino acid derivative elutes earlier than the D-amino acid derivative when using L-FDAA.[5]

NMR Spectroscopy (Mosher's Method)

Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2]

Protocol:

  • Esterification: Prepare two separate samples of the 3-hydroxyvaline. React one sample with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the diastereomeric Mosher esters. Both the amino and hydroxyl groups of 3-hydroxyvaline can potentially react.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products in the same solvent (e.g., CDCl₃).

  • Data Analysis:

    • Assign the proton signals in the NMR spectra for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

    • Based on the established Mosher's method model, the sign of the Δδ values for the protons spatially located on either side of the MTPA plane allows for the determination of the absolute configuration of the stereocenter.

Visualizing the Workflows

experimental_workflows cluster_xray X-ray Crystallography cluster_hplc Chiral HPLC cluster_nmr NMR (Mosher's Method) xray_start Synthetic 3-Hydroxyvaline xray_crystal Grow Single Crystal xray_start->xray_crystal xray_data X-ray Diffraction Data Collection xray_crystal->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_end Absolute Stereochemistry xray_solve->xray_end hplc_start Synthetic 3-Hydroxyvaline hplc_direct Direct Analysis (CSP) hplc_start->hplc_direct hplc_indirect Indirect Analysis (Marfey's) hplc_start->hplc_indirect hplc_separate HPLC Separation hplc_direct->hplc_separate hplc_derivatize Derivatization with FDAA hplc_indirect->hplc_derivatize hplc_derivatize->hplc_separate hplc_end Absolute Stereochemistry hplc_separate->hplc_end nmr_start Synthetic 3-Hydroxyvaline nmr_react_R React with (R)-MTPA-Cl nmr_start->nmr_react_R nmr_react_S React with (S)-MTPA-Cl nmr_start->nmr_react_S nmr_spectra_R Acquire ¹H NMR Spectrum nmr_react_R->nmr_spectra_R nmr_spectra_S Acquire ¹H NMR Spectrum nmr_react_S->nmr_spectra_S nmr_analyze Calculate Δδ = δS - δR nmr_spectra_R->nmr_analyze nmr_spectra_S->nmr_analyze nmr_end Absolute Stereochemistry nmr_analyze->nmr_end

Caption: Workflow diagrams for determining the absolute stereochemistry of 3-hydroxyvaline.

logical_relationship xray X-ray Crystallography diffraction 3D Atomic Arrangement xray->diffraction hplc Chiral HPLC separation Differential Interaction hplc->separation nmr NMR (Mosher's Method) diastereomers Diastereomer Formation nmr->diastereomers structure Unambiguous 3D Structure diffraction->structure retention Retention Time & Resolution separation->retention shifts Chemical Shift Differences (Δδ) diastereomers->shifts

Caption: Logical relationships between methods, principles, and outcomes.

References

Unraveling the Biological Significance of 3-Hydroxyvaline Stereoisomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of (2S,3R)-3-hydroxyvaline and (2S,3S)-3-hydroxyvaline. While the stereochemistry of amino acids and their derivatives is broadly acknowledged as a critical determinant of their biological function, specific experimental data directly comparing these two stereoisomers of 3-hydroxyvaline is not publicly available. This guide, therefore, aims to provide a foundational understanding based on the general principles of stereochemistry in biological systems and data from related compounds, highlighting the need for future research in this specific area.

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in the interaction of molecules with biological systems. Enzymes and receptors, themselves chiral entities, often exhibit a high degree of stereoselectivity, meaning they preferentially interact with one stereoisomer over another. This can lead to significant differences in the pharmacological and physiological effects of enantiomers and diastereomers.

In the case of 3-hydroxyvaline, two chiral centers at the C2 and C3 positions give rise to four possible stereoisomers. This guide focuses on the comparison between the (2S,3R) and (2S,3S) diastereomers. While direct experimental comparisons are lacking, insights can be drawn from studies on other β-hydroxy-α-amino acids. For instance, the incorporation of different stereoisomers of hydroxy amino acids into peptides has been shown to significantly influence their conformation, stability, and biological activity.

Hypothetical Biological Activity Comparison

Due to the absence of direct experimental evidence, the following table presents a hypothetical comparison based on general principles of stereoisomerism and pharmacology. This is intended to guide future research and should not be considered as established fact.

Biological Activity Parameter(2S,3R)-3-hydroxyvaline (Hypothetical)(2S,3S)-3-hydroxyvaline (Hypothetical)Rationale for Potential Differences
Enzyme Inhibition May exhibit inhibitory activity against specific enzymes.May show different or no inhibitory activity against the same enzymes.The distinct three-dimensional arrangement of the hydroxyl and carboxyl groups could lead to differential binding affinities to enzyme active sites.
Receptor Binding Could act as an agonist or antagonist at certain receptors.May have a different binding mode or affinity, potentially leading to an opposite or no effect.Receptor binding pockets are highly specific, and the stereochemistry of a ligand is crucial for optimal interaction.
Metabolic Stability May be metabolized by specific enzymes at a certain rate.Could be more or less susceptible to enzymatic degradation.The orientation of the hydroxyl group might affect recognition and processing by metabolic enzymes.
Incorporation into Peptides Its incorporation could induce specific secondary structures in peptides.Its presence might lead to different conformational changes in peptides.The stereochemistry of the β-hydroxyl group can influence hydrogen bonding patterns and steric interactions within a peptide chain.

Future Experimental Protocols

To elucidate the distinct biological activities of (2S,3R)-3-hydroxyvaline and (2S,3S)-3-hydroxyvaline, the following experimental approaches are recommended:

Enzyme Inhibition Assays

A panel of relevant enzymes, such as proteases or kinases, could be screened for inhibition by both stereoisomers. A typical experimental workflow would involve:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction_Mix_R Incubate Enzyme + (2S,3R) Isomer Enzyme->Reaction_Mix_R Reaction_Mix_S Incubate Enzyme + (2S,3S) Isomer Enzyme->Reaction_Mix_S Control Incubate Enzyme (Control) Enzyme->Control Substrate Substrate Solution Isomer_R (2S,3R)-3-hydroxyvaline Isomer_R->Reaction_Mix_R Isomer_S (2S,3S)-3-hydroxyvaline Isomer_S->Reaction_Mix_S Add_Substrate_R Add Substrate Reaction_Mix_R->Add_Substrate_R Add_Substrate_S Add Substrate Reaction_Mix_S->Add_Substrate_S Add_Substrate_C Add Substrate Control->Add_Substrate_C Measure_R Measure Product Formation Add_Substrate_R->Measure_R Measure_S Measure Product Formation Add_Substrate_S->Measure_S Measure_C Measure Product Formation Add_Substrate_C->Measure_C Compare Compare Inhibition Measure_R->Compare Measure_S->Compare Measure_C->Compare

Enzyme Inhibition Assay Workflow

Protocol:

  • Prepare solutions of the target enzyme, its substrate, and the two stereoisomers of 3-hydroxyvaline.

  • In separate reaction vessels, pre-incubate the enzyme with each stereoisomer at various concentrations. A control reaction with the enzyme alone should also be prepared.

  • Initiate the enzymatic reaction by adding the substrate to all vessels.

  • Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Calculate the initial reaction velocities and determine the inhibitory constants (e.g., IC50, Ki) for each stereoisomer.

Cell-Based Assays

To assess the effects on cellular processes, various cell-based assays can be employed. For example, cytotoxicity assays, cell proliferation assays, or reporter gene assays for specific signaling pathways.

signaling_pathway_investigation cluster_treatment Cell Treatment cluster_analysis Analysis Cells Cultured Cells Isomer_R (2S,3R)-3-hydroxyvaline Cells->Isomer_R Treat Isomer_S (2S,3S)-3-hydroxyvaline Cells->Isomer_S Treat Control Vehicle Control Cells->Control Treat Cell_Lysis Cell Lysis Isomer_R->Cell_Lysis Isomer_S->Cell_Lysis Control->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Analyze key pathway proteins Pathway_Activity Pathway Activation/Inhibition Western_Blot->Pathway_Activity

Pioneering Peptide Conformations: A Comparative Guide to (2S,3R)-3-Hydroxyvaline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and bioactivity is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a framework for comparing the conformational effects of incorporating (2S,3R)-3-hydroxyvaline into peptides against unmodified parent peptides and other modified analogues. Due to the limited availability of specific experimental data on (2S,3R)-3-hydroxyvaline in the public domain, this document serves as a comprehensive template for conducting and presenting such a comparative study.

The introduction of β-hydroxy amino acids, such as (2S,3R)-3-hydroxyvaline, into a peptide backbone can significantly influence its secondary structure. The additional hydroxyl group can participate in intramolecular hydrogen bonding, potentially stabilizing specific conformations like β-turns or helical structures. Furthermore, the stereochemistry at the α and β carbons imposes steric constraints that can restrict the peptide's conformational freedom, leading to more defined and stable three-dimensional structures. Such conformational pre-organization is often associated with increased proteolytic resistance and enhanced binding affinity to biological targets.

Comparative Conformational Analysis: A Hypothetical Study

To illustrate the impact of (2S,3R)-3-hydroxyvaline, we propose a hypothetical study on a model peptide, for instance, a short bioactive sequence known to adopt a specific conformation. This guide will outline the necessary experimental protocols and data presentation formats to compare the following peptides:

  • Parent Peptide: The original, unmodified peptide sequence.

  • Hydroxyvaline Peptide: The parent peptide with a specific residue replaced by (2S,3R)-3-hydroxyvaline.

  • Alternative Modification: The parent peptide with the same residue replaced by another non-proteinogenic amino acid known to influence conformation (e.g., D-Alanine or α-aminoisobutyric acid).

The following sections detail the methodologies and data presentation that would be employed in such a study.

Data Presentation: Summarized Quantitative Data

Clear and concise presentation of quantitative data is crucial for comparative analysis. The following tables are designed to summarize key findings from spectroscopic and stability assays.

Table 1: Circular Dichroism (CD) Spectroscopy Data

PeptideSecondary Structure Content (%)Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Parent PeptideData to be determinedData to be determined
Hydroxyvaline PeptideData to be determinedData to be determined
Alternative ModificationData to be determinedData to be determined

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data - Key Dihedral Angles

PeptideResidue at Position XΦ (phi) Angle (°)Ψ (psi) Angle (°)
Parent PeptideAmino AcidData to be determinedData to be determined
Hydroxyvaline Peptide(2S,3R)-3-hydroxyvalineData to be determinedData to be determined
Alternative ModificationModified Amino AcidData to be determinedData to be determined

Table 3: Proteolytic Stability Assay

PeptideHalf-life in Human Serum (hours)
Parent PeptideData to be determined
Hydroxyvaline PeptideData to be determined
Alternative ModificationData to be determined

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

Peptide Synthesis

Peptides would be synthesized using standard solid-phase peptide synthesis (SPPS) on a rink amide resin.

  • Resin Swelling: The resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-(2S,3R)-3-hydroxyvaline(tBu)-OH) is activated with a coupling reagent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of the peptides in solution.

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.

  • Data Acquisition: CD spectra are recorded from 190 to 260 nm at 25°C using a CD spectrophotometer.

  • Data Analysis: The obtained spectra are converted to molar ellipticity, and the percentage of secondary structure content (α-helix, β-sheet, random coil) is estimated using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is used to determine the three-dimensional structure of the peptides in solution.

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 2D NMR experiments, including TOCSY and NOESY, are performed on a high-field NMR spectrometer.

  • Data Analysis: Resonance assignments are made using the TOCSY spectra to identify amino acid spin systems and the NOESY spectra to establish through-space connectivities between protons. Dihedral angle restraints are derived from coupling constants and NOE intensities.

  • Structure Calculation: The experimental restraints are used to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

Mandatory Visualizations

Visual representations are critical for understanding complex relationships and workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_evaluation Functional Evaluation s1 Solid-Phase Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 CD Spectroscopy s4->a1 a2 2D NMR Spectroscopy s4->a2 e1 Proteolytic Stability Assay s4->e1 a3 Structure Calculation a1->a3 a2->a3

Caption: Experimental workflow for the synthesis and analysis of peptides.

conformational_effects cluster_peptide Peptide Backbone cluster_modification Modification cluster_conformation Resulting Conformation cluster_properties Altered Properties P Parent Peptide (Flexible) H (2S,3R)-3-Hydroxyvaline Incorporation P->H C Constrained Conformation (e.g., β-turn, helix) H->C S Increased Stability C->S A Enhanced Activity C->A

Caption: Logical relationship of hydroxyvaline incorporation and its effects.

A Researcher's Guide to the Development and Cross-Reactivity Analysis of Antibodies Targeting 3-Hydroxyvaline Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and crucial considerations for the development and characterization of antibodies specific to 3-hydroxyvaline-containing epitopes. As a marker of oxidative stress, 3-hydroxyvaline represents a novel target for antibody development; however, specific antibodies are not yet commercially available. This guide, therefore, serves as a foundational resource for initiating such a project, offering detailed experimental protocols, data presentation templates, and workflow visualizations to navigate the challenges of generating highly specific antibodies against this post-translational modification.

Introduction to 3-Hydroxyvaline as an Antigenic Target

3-Hydroxyvaline is a post-translational modification (PTM) of the amino acid valine, primarily occurring as a result of oxidative stress. The presence of 3-hydroxyvaline in proteins can serve as a biomarker for cellular damage and is of significant interest in various fields, including neurodegenerative diseases and cancer research. The development of specific antibodies that can reliably detect 3-hydroxyvaline-containing epitopes is crucial for advancing our understanding of its pathological roles. However, generating antibodies against small PTMs presents unique challenges, including low immunogenicity and the potential for cross-reactivity with the unmodified protein or other similar modifications.

Experimental Design and Methodologies

The successful development of antibodies against 3-hydroxyvaline epitopes requires a meticulous experimental strategy, from immunogen design to comprehensive antibody characterization.

Immunogen Design and Synthesis

To elicit a robust and specific immune response, the small 3-hydroxyvaline modification must be presented to the immune system in an immunogenic context. This is typically achieved by synthesizing a peptide containing the 3-hydroxyvaline residue and conjugating it to a larger carrier protein.

Experimental Protocol: Synthesis of a 3-Hydroxyvaline-Containing Peptide and Conjugation to a Carrier Protein

  • Peptide Synthesis:

    • Synthesize a peptide of 10-15 amino acids flanking the target 3-hydroxyvaline residue. The sequence should be chosen to mimic the native protein context where the modification occurs.

    • Incorporate a protected 3-hydroxyvaline amino acid derivative during solid-phase peptide synthesis.

    • Include a terminal cysteine residue for conjugation to the carrier protein.

    • Purify the synthesized peptide using high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry.

  • Carrier Protein Conjugation:

    • Select a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

    • Activate the carrier protein with a heterobifunctional crosslinker, such as maleimide, which will react with the sulfhydryl group of the terminal cysteine on the synthetic peptide.

    • Incubate the activated carrier protein with the 3-hydroxyvaline peptide to allow for covalent conjugation.

    • Remove unconjugated peptide and crosslinker through dialysis or size-exclusion chromatography.

    • Confirm the successful conjugation and determine the peptide-to-carrier protein ratio using spectrophotometry or mass spectrometry.

Antibody Production

Both monoclonal and polyclonal antibodies can be generated. Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency, while polyclonal antibodies can provide a stronger signal by recognizing multiple epitopes.

Experimental Protocol: Generation of Monoclonal Antibodies

  • Immunization:

    • Immunize mice or rabbits with the 3-hydroxyvaline-peptide-carrier conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant).

    • Administer several booster injections at 2-3 week intervals to enhance the immune response.

    • Monitor the antibody titer in the serum using an enzyme-linked immunosorbent assay (ELISA) against the 3-hydroxyvaline peptide.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, sacrifice the animal and isolate spleen cells.

    • Fuse the spleen cells with myeloma cells to create hybridoma cells.

    • Select for fused cells using a selective medium (e.g., HAT medium).

  • Screening and Cloning:

    • Screen the supernatant from individual hybridoma cultures for the presence of antibodies that bind to the 3-hydroxyvaline peptide using ELISA.

    • Perform counter-screening against the unmodified version of the peptide to eliminate clones producing cross-reactive antibodies.

    • Select positive clones and sub-clone them by limiting dilution to ensure monoclonality.

    • Expand the desired monoclonal antibody-producing hybridoma clones and purify the antibodies from the culture supernatant.

Characterization and Cross-Reactivity Studies

Thorough characterization is essential to ensure the specificity and utility of the developed antibodies. Cross-reactivity is a major concern and must be systematically evaluated.

Data Presentation: Antibody Performance Comparison

The following table provides a template for summarizing the characterization data of different antibody candidates.

Antibody IDIsotypeTarget EpitopeAffinity (KD)Specificity for 3-OH-Val Peptide (ELISA OD450)Cross-Reactivity with Unmodified Peptide (ELISA OD450)Cross-Reactivity with Other Modified Peptides (e.g., Phosphoserine)
MAb-3OHVal-01IgG1Ac-Cys-Gly-[3OH-Val]-Ala-Gly-NH21.2 x 10-9 M2.850.150.12
MAb-3OHVal-02IgG2aAc-Cys-Gly-[3OH-Val]-Ala-Gly-NH25.6 x 10-9 M2.500.250.18
PAb-3OHVal-01IgGMixtureNot Determined3.101.500.80

Experimental Protocol: ELISA for Cross-Reactivity Assessment

  • Plate Coating:

    • Coat separate wells of a 96-well microtiter plate with the 3-hydroxyvaline-containing peptide, the corresponding unmodified peptide, and other irrelevant modified peptides (e.g., phosphoserine, acetyllysine containing peptides) at a concentration of 1-5 µg/mL in a suitable coating buffer.[1][2][3][4]

    • Incubate overnight at 4°C.[3]

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[3]

    • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[2]

  • Antibody Incubation:

    • Add serial dilutions of the primary antibody (supernatant or purified antibody) to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the wells to remove unbound primary antibody.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype.

    • Incubate for 1 hour at room temperature.

    • Wash the wells thoroughly.

    • Add a TMB substrate solution and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Compare the signal intensity for the 3-hydroxyvaline peptide to that of the unmodified and other modified peptides to determine the degree of cross-reactivity.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.

Antibody_Development_Workflow cluster_immunogen Immunogen Preparation cluster_antibody_prod Antibody Production cluster_characterization Characterization Peptide_Synthesis 3-OH-Val Peptide Synthesis Carrier_Conjugation Carrier Protein Conjugation (KLH/BSA) Peptide_Synthesis->Carrier_Conjugation Purified Peptide Immunization Immunization Carrier_Conjugation->Immunization Immunogen Hybridoma Hybridoma Production Immunization->Hybridoma Screening Screening & Cloning Hybridoma->Screening ELISA ELISA (Specificity & Cross-reactivity) Screening->ELISA Antibody Clones Western_Blot Western Blot ELISA->Western_Blot Mass_Spec Mass Spectrometry Western_Blot->Mass_Spec

Caption: Workflow for the development and characterization of antibodies against 3-hydroxyvaline epitopes.

Cross_Reactivity_Logic cluster_antigens Potential Antigens Antibody Anti-3-OH-Val Antibody Target 3-OH-Val Peptide (Target Antigen) Antibody->Target High Affinity (Desired) Unmodified Unmodified Valine Peptide Antibody->Unmodified Low/No Affinity (Specificity Check) Other_Mod Other Modified Peptides (e.g., Phosphoserine) Antibody->Other_Mod Low/No Affinity (Cross-Reactivity Check)

Caption: Logical relationship in assessing antibody cross-reactivity.

Conclusion

The development of specific antibodies against 3-hydroxyvaline-containing epitopes is a challenging yet crucial endeavor for advancing research into oxidative stress-related pathologies. While no commercial antibodies are currently available, this guide provides a robust framework for their de novo development and rigorous characterization. By following systematic protocols for immunogen design, antibody production, and cross-reactivity testing, researchers can generate valuable tools for the specific detection and quantification of this important post-translational modification. The provided templates for data presentation and workflow visualizations are intended to facilitate clear and objective comparison of newly developed antibody candidates.

References

Navigating the Binding Landscape: A Comparative In Silico Docking Guide for (2S,3R)-3-Hydroxyvaline-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions of novel ligands is a cornerstone of modern drug discovery. This guide provides a comparative overview of in silico docking studies for ligands containing the (2S,3R)-3-hydroxyvaline scaffold and structurally related motifs. Due to a lack of direct comparative studies on a homologous series of (2S,3R)-3-hydroxyvaline-containing ligands, this document synthesizes findings from various studies on structurally similar compounds, primarily focusing on protease inhibitors, to offer a comprehensive methodological framework and a summary of reported binding affinities.

The (2S,3R)-3-hydroxyvaline moiety, with its characteristic hydroxyl and isopropyl groups, is a key pharmacophore in a variety of biologically active molecules. Its stereochemistry and potential for hydrogen bonding make it a critical component for achieving high-affinity binding to enzyme active sites, particularly in proteases. In silico molecular docking provides a powerful and cost-effective approach to predict the binding modes and affinities of these ligands, thereby guiding lead optimization and the design of more potent and selective inhibitors.

Comparative Docking Performance of Structurally Related Ligands

Target Protein (PDB ID)Ligand/ScaffoldDocking SoftwareDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
HIV-1 Protease (2Q5K)Lopinavir (reference)MOELower ΔG indicates higher binding affinityASP25, GLY27, ASP29, ASP30, ILE50[1]
HIV-1 Protease (2Q5K)HPS/005MOE-8.98Not specified[1]
HIV-1 Protease (2Q5K)HPS/006MOE-8.63Not specified[1]
SARS-CoV-2 Main Protease (6LU7)Compound 9MOE-12.70Asn142, His41, Glu166[2]
SARS-CoV-2 Main Protease (6LU7)Compound 4MOE-12.38Not specified[2]
SARS-CoV-2 Main Protease (6LU7)Compound 11MOE-12.13Not specified[2]
SARS-CoV-2 Main ProteaseParitaprevirAutoDock Vina-10.9T25, T26, H41, M49, L141, N142, G143, C145, H164, M165, E166, D187, R188, Q189[3]
SARS-CoV-2 Main ProteaseGlecaprevirAutoDock Vina-9.3Not specified[3]
SARS-CoV-2 Main ProteaseNelfinavirAutoDock Vina-8.7Not specified[3]
SARS-CoV-2 Papain-like ProteaseNeobavaisoflavoneNot specifiedHigh binding energyTrp106, Asn109, Cys111, Met208, Lys232, Pro247, Tyr268, Gln269, His272, Asp286, Thr301[4]

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines a generalized workflow for conducting in silico docking studies, based on methodologies reported in the referenced literature. This protocol can be adapted for the comparative docking of (2S,3R)-3-hydroxyvaline-containing ligands against a target of interest.

1. Protein Preparation:

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

  • Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for the amino acid residues at a physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • 3D Structure Generation: Generate the 3D structures of the (2S,3R)-3-hydroxyvaline-containing ligands using a molecular modeling software.

  • Energy Minimization: Optimize the geometry of each ligand to obtain a low-energy conformation.

  • Charge Assignment: Assign partial charges to the atoms of each ligand.

3. Docking Simulation:

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site.

  • Pose Generation: Generate a specified number of binding poses for each ligand.

4. Analysis of Results:

  • Scoring: Rank the generated poses based on their docking scores or estimated binding energies. The pose with the lowest energy is typically considered the most favorable.

  • Binding Mode Analysis: Visualize the top-ranked poses to analyze the binding mode of the ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the protein's active site residues.

  • Clustering Analysis: Group similar binding poses together to understand the dominant binding modes.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the logical flow of a typical in silico docking experiment, from initial setup to final analysis.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_def Define Binding Site (Grid Box Generation) protein_prep->grid_def ligand_prep Ligand Preparation (3D Structure Generation, Minimization) docking_run Perform Docking (Generate Binding Poses) ligand_prep->docking_run grid_def->docking_run scoring Score and Rank Poses (Binding Energy Calculation) docking_run->scoring analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic Contacts) scoring->analysis lead_opt Lead Optimization Insights analysis->lead_opt

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway and Logical Relationships

While a specific signaling pathway is not the focus of this comparative guide, the logical relationship in structure-based drug design involving these ligands can be visualized as follows:

structure_based_design target_id Target Identification (e.g., Protease) in_silico_docking In Silico Docking (Binding Mode Prediction) target_id->in_silico_docking ligand_scaffold (2S,3R)-3-Hydroxyvaline Scaffold ligand_scaffold->in_silico_docking sar_analysis Structure-Activity Relationship (SAR) Analysis in_silico_docking->sar_analysis synthesis Chemical Synthesis of Analogs sar_analysis->synthesis lead_optimization Lead Optimization sar_analysis->lead_optimization biological_testing Biological Testing (Enzyme Assays) synthesis->biological_testing biological_testing->sar_analysis Feedback

Caption: The iterative cycle of structure-based drug design.

References

Safety Operating Guide

Proper Disposal of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral amino acid used in various research and development applications. While the toxicological properties of this specific compound have not been fully investigated, it is prudent to handle it with care, adhering to standard laboratory safety protocols.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] Operations should be conducted in a well-ventilated area, and the generation of dust should be minimized.[1][2] In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Chemical and Physical Properties

A summary of the known physical and chemical properties of stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid is provided below. This data is essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C6H13NO3[4][5]
Molecular Weight 147.17 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 225-227 °C[4]
Boiling Point ~267.28 °C (rough estimate)[4]
Flash Point ~146.7 °C[4]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[1][2]
Incompatibilities Strong oxidizing agents.[1][2]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional guidelines. Do not dispose of this chemical down the drain or in the regular trash.[2][6]

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container.[3] Contaminated disposables such as weigh boats, pipette tips, and gloves should also be placed in a dedicated solid chemical waste container.[6]

    • Liquid Waste: If the compound is dissolved in a solvent, the solution must be collected in a designated liquid chemical waste container. Ensure the container is compatible with the solvent used.[6] Aqueous solutions should not be disposed of down the drain.[3]

    • Contaminated Labware: Reusable glassware that has come into contact with the chemical should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • Waste Container Management:

    • Use only appropriate and compatible containers for waste storage, preferably plastic.[7]

    • All waste containers must be securely sealed and clearly labeled with their contents.[3][7]

    • Store waste containers in a designated and secure satellite accumulation area at or near the point of generation.[7][8]

    • Do not mix incompatible waste streams in the same container.[9]

  • Spill Management:

    • In the event of a spill, restrict access to the area and ensure adequate ventilation.[6]

    • For solid spills, avoid generating dust.[1][2] Carefully sweep or vacuum the material and place it into a suitable disposal container.[1][2]

    • For liquid spills, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[6]

    • Collect the absorbed material and place it into a designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.[3][6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

    • Follow all institutional procedures for the final pickup and disposal of chemical waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Generation of This compound waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid contaminated_labware Contaminated Reusable Labware waste_type->contaminated_labware Reusable Labware solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container decontaminate Decontaminate Labware with Appropriate Solvent contaminated_labware->decontaminate storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate as Liquid Chemical Waste decontaminate->collect_rinsate collect_rinsate->liquid_container ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach. It may cause eye, skin, and respiratory tract irritation[1][2].

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for specific laboratory protocols to ensure the appropriate level of protection[3][4]. The following table summarizes the recommended PPE for handling this compound, which is a solid reagent[5].

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation[6][7][8].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard[4][7][8].To protect eyes from dust particles and potential splashes[1].
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination[6][7][8].
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, handle in a chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary[1][2][7].To prevent inhalation of dust particles which may cause respiratory tract irritation[1][2].

Operational Plan: Handling Procedures

Proper handling techniques are essential to minimize exposure and prevent contamination.

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for similar compounds, noting all hazard information[9].

  • Ensure all necessary PPE is available and in good condition.

  • Prepare a designated work area in a well-ventilated space or a chemical fume hood[7].

  • Have all necessary equipment, such as spatulas and weighing containers, ready to minimize movement and handling time[5].

Handling:

  • Wash hands thoroughly before and after handling the compound.

  • Wear all required PPE before beginning work.

  • Minimize the creation of dust when handling the solid material[1][2].

  • Use a spatula to transfer the solid; avoid pouring directly from the container to prevent generating dust[5].

  • If weighing, do so on a tared weigh paper or in a suitable container, not directly on the balance pan[5].

  • Keep the container tightly closed when not in use[1][2].

Post-Handling:

  • Clean the work area and any equipment used.

  • Properly remove and dispose of PPE to avoid cross-contamination[10].

  • Wash hands thoroughly after completing the work.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations[1][2].

Waste TypeDisposal Procedure
Unused Chemical Dispose of as chemical waste in a designated, labeled container. Do not discard down the drain or in general trash[7].
Contaminated Materials Items such as gloves, weigh papers, and paper towels that have come into contact with the chemical should be collected in a labeled hazardous waste container[10].
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Follow institutional guidelines for the disposal of rinsed containers.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid[1][2].
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid[1][2].
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid[1][2].
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1][2].

Safety Workflow Diagram

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Assess Hazards & Review SDS GetPPE Gather Appropriate PPE Prep->GetPPE PrepArea Prepare Work Area GetPPE->PrepArea WearPPE Wear PPE PrepArea->WearPPE Handle Handle Chemical WearPPE->Handle CleanUp Clean Work Area Handle->CleanUp Spill Spill or Exposure Handle->Spill If spill/exposure occurs DisposeWaste Dispose of Waste & Contaminated Items CleanUp->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE FirstAid Administer First Aid Spill->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Reactant of Route 2
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.